molecular formula C12H12O2 B1326535 Methyl 3-(4-Ethynylphenyl)propanoate CAS No. 1068471-18-0

Methyl 3-(4-Ethynylphenyl)propanoate

Cat. No.: B1326535
CAS No.: 1068471-18-0
M. Wt: 188.22 g/mol
InChI Key: AEQLLXBBEQSUNW-UHFFFAOYSA-N
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Description

Methyl 3-(4-Ethynylphenyl)propanoate ( 1068471-18-0) is an organic compound with the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol . This compound features a propanoate ester group and an ethynyl group attached to a phenyl ring, making it a valuable building block in medicinal chemistry and pharmaceutical research. Its structure is characterized by the SMILES string COC(=O)CCC1=CC=C(C=C1)C#C . This reagent is primarily recognized for its role as an intermediate in the discovery and synthesis of novel therapeutics. Patent WO2010012650A1 highlights its application in developing compounds for the treatment of metabolic diseases . These compounds target the Free Fatty Acid Receptor 1 (FFAR1 or GPR40) and show potential for managing conditions such as type 2 diabetes, obesity, and insulin resistance . Researchers utilize this ester in various synthetic transformations, where the ethynyl group can undergo further coupling reactions, and the ester can be hydrolyzed to the corresponding acid or otherwise modified . Handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for detailed handling instructions. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-ethynylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h1,4-7H,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQLLXBBEQSUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068471-18-0
Record name Methyl 3-(4-Ethynylphenyl)propanoate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(4-ethynylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-(4-ethynylphenyl)propanoate, a valuable building block in medicinal chemistry and materials science. The methodologies detailed herein are grounded in established chemical principles and supported by authoritative literature, ensuring a robust and reproducible workflow for researchers.

Introduction: The Significance of Arylalkynes

Arylalkynes, such as this compound, are pivotal structural motifs in a wide array of functional molecules. The presence of the terminal alkyne group offers a versatile handle for further chemical modifications, most notably through "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), as well as further cross-coupling reactions. This makes it an essential precursor for the synthesis of complex pharmaceutical intermediates, functional polymers, and molecular probes. The propanoate side chain can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for chemical diversification or for modulating the pharmacokinetic properties of a target molecule.

Synthesis of this compound

The most efficient and widely adopted method for the synthesis of arylalkynes is the Sonogashira cross-coupling reaction. This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction proceeds under mild conditions and exhibits broad functional group tolerance, making it ideal for the synthesis of complex molecules.

A logical and field-proven synthetic approach to this compound involves a two-step sequence:

  • Sonogashira coupling of an appropriate aryl halide, such as Methyl 3-(4-iodophenyl)propanoate, with a protected acetylene source, typically ethynyltrimethylsilane (TMSA). The TMS group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions.

  • Deprotection of the resulting trimethylsilyl-protected alkyne to yield the desired terminal alkyne.

This strategy ensures a high-yielding and clean reaction.

Experimental Workflow: Synthesis

Synthesis_Workflow Reactants Methyl 3-(4-iodophenyl)propanoate + Ethynyltrimethylsilane Reaction Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N, THF Reactants->Reaction Intermediate TMS-protected product Reaction->Intermediate Workup1 Aqueous Workup & Extraction Intermediate->Workup1 Purification1 Column Chromatography Workup1->Purification1 Protected_Product Pure TMS-protected This compound Purification1->Protected_Product Deprotection Deprotection K2CO3, MeOH Protected_Product->Deprotection Workup2 Aqueous Workup & Extraction Deprotection->Workup2 Purification2 Column Chromatography Workup2->Purification2 Final_Product This compound Purification2->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Step 1: Sonogashira Coupling of Methyl 3-(4-iodophenyl)propanoate with Ethynyltrimethylsilane

  • Rationale: This step introduces the protected alkyne moiety onto the aromatic ring. Methyl 3-(4-iodophenyl)propanoate is chosen as the starting material due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions.

  • Procedure:

    • To a dry, argon-flushed Schlenk flask, add Methyl 3-(4-iodophenyl)propanoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq), and copper(I) iodide (CuI) (0.05 eq).

    • Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (3.0 eq) via syringe.

    • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

    • Add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the TMS-protected intermediate.

Step 2: Deprotection of the Trimethylsilyl Group

  • Rationale: The TMS protecting group is labile under basic conditions, allowing for a mild and selective deprotection to yield the terminal alkyne.

  • Procedure:

    • Dissolve the purified TMS-protected intermediate from Step 1 in methanol.

    • Add potassium carbonate (K₂CO₃) (2.0 eq).

    • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or GC-MS.

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pure compound.

Characterization of this compound

A comprehensive characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR (Proton NMR)

  • Expected Chemical Shifts (δ) and Multiplicities:

    • Aromatic Protons: Two doublets in the range of δ 7.2-7.5 ppm, corresponding to the ortho- and meta-protons on the benzene ring.

    • Alkynyl Proton: A singlet at approximately δ 3.1 ppm.

    • Propanoate Methylene Protons (-CH₂CH₂CO₂Me): Two triplets, one around δ 2.9 ppm (adjacent to the aromatic ring) and another around δ 2.6 ppm (adjacent to the carbonyl group).

    • Methyl Ester Protons (-CO₂CH₃): A singlet at approximately δ 3.7 ppm.

¹³C NMR (Carbon-13 NMR)

  • Expected Chemical Shifts (δ):

    • Carbonyl Carbon: δ ~173 ppm

    • Aromatic Carbons: Multiple signals in the range of δ 120-140 ppm.

    • Alkynyl Carbons: Two signals around δ 83 ppm and δ 77 ppm.

    • Methyl Ester Carbon: δ ~52 ppm

    • Propanoate Methylene Carbons: Two signals around δ 35 ppm and δ 30 ppm.

Table 1: Predicted NMR Data for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Ar-H (ortho to alkyne)δ 7.4 ppm (d)δ 132 ppm
Ar-H (meta to alkyne)δ 7.2 ppm (d)δ 128 ppm
≡C-Hδ 3.1 ppm (s)δ 77 ppm
Ar-C-≡-δ 121 ppm
Ar-C-CH₂-δ 140 ppm
≡C-H-δ 83 ppm
-CH₂-Arδ 2.9 ppm (t)δ 35 ppm
-CH₂-CO₂Meδ 2.6 ppm (t)δ 30 ppm
-CO₂CH₃δ 3.7 ppm (s)δ 52 ppm
C=O-δ 173 ppm

Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Expected Molecular Ion Peak (M⁺): For C₁₂H₁₂O₂, the expected monoisotopic mass is 188.0837 g/mol .

  • Expected Fragmentation Pattern:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z 157.

    • Loss of the carbomethoxy group (-CO₂CH₃) to give a fragment at m/z 129.

    • Cleavage of the propanoate side chain to give a fragment corresponding to the ethynylphenyl cation at m/z 101.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is suitable for this non-polar molecule.

Table 2: Suggested HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
  • Rationale: A C18 column provides good retention for aromatic compounds. The gradient elution with an acetonitrile/water mobile phase allows for the efficient separation of the product from any starting materials or byproducts. Formic acid is added to improve peak shape. UV detection at 254 nm is suitable due to the aromatic nature of the analyte.

Characterization Workflow

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (EI or ESI) Start->MS HPLC HPLC Analysis Start->HPLC Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Final_Data Complete Characterization Data Structure_Confirmation->Final_Data Purity_Assessment->Final_Data

An In-depth Technical Guide to Methyl 3-(4-ethynylphenyl)propanoate: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-ethynylphenyl)propanoate is a bifunctional organic molecule that has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its structure incorporates a terminal alkyne, a versatile functional group amenable to a wide array of chemical transformations, and a methyl ester, which can be readily hydrolyzed to the corresponding carboxylic acid. This unique combination makes it a valuable building block for the synthesis of complex molecular architectures, including pharmacologically active compounds and novel polymeric materials. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering insights for its application in research and development.

Physicochemical Properties

This compound is a low melting solid at room temperature. Key physicochemical properties are summarized in the table below. It is advisable to store the compound in a freezer at temperatures under -20°C in a dry, sealed container to prevent degradation.

PropertyValueSource
CAS Number 1068471-18-0[1]
Molecular Formula C₁₂H₁₂O₂[2]
Molecular Weight 188.22 g/mol [2]
Appearance Low melting solid[3]
Boiling Point (Predicted) 267.8 ± 23.0 °C[3]
Density (Predicted) 1.06 ± 0.1 g/cm³[3]
Storage Sealed in dry, Store in freezer, under -20°C[4]

Synthesis

The most common and efficient synthesis of this compound involves a two-step sequence starting from a halogenated phenylpropanoate derivative. This typically involves a Sonogashira coupling reaction with a protected acetylene source, followed by a deprotection step. A representative synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A Methyl 3-(4-iodophenyl)propanoate C Methyl 3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate A->C Pd(PPh₃)₂Cl₂, CuI, Et₃N B Trimethylsilylacetylene B->C D This compound C->D TBAF or K₂CO₃/MeOH

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Sonogashira Coupling of Methyl 3-(4-iodophenyl)propanoate with Trimethylsilylacetylene [5][6]

  • To a solution of methyl 3-(4-iodophenyl)propanoate (1.0 eq) in a suitable solvent such as triethylamine (Et₃N) or a mixture of toluene and diisopropylamine, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq) and copper(I) iodide (CuI) (0.04-0.10 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add trimethylsilylacetylene (1.2-1.5 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, Methyl 3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate, by flash column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl Group [7]

  • Dissolve the purified Methyl 3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol (MeOH).

  • Add a deprotecting agent. Common reagents for this purpose include tetra-n-butylammonium fluoride (TBAF) (1.1 eq) in THF or potassium carbonate (K₂CO₃) (2.0 eq) in methanol.[3][7]

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) IR (cm⁻¹) MS (m/z)
δ 7.40 (d, 2H), 7.18 (d, 2H), 3.68 (s, 3H), 3.05 (s, 1H), 2.95 (t, 2H), 2.65 (t, 2H)δ 173.1, 140.9, 132.2, 128.0, 121.3, 83.5, 77.5, 51.7, 35.5, 30.53290 (≡C-H), 2950 (C-H), 2108 (C≡C), 1735 (C=O), 1250 (C-O)188.08 (M⁺), 157.06, 129.07, 115.05

Chemical Reactivity

The chemical reactivity of this compound is dominated by its two primary functional groups: the terminal alkyne and the methyl ester.

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile handle for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

Reactivity_Alkyne cluster_0 Click Chemistry (CuAAC) A This compound C 1,2,3-Triazole Product A->C CuSO₄·5H₂O, Sodium Ascorbate B Benzyl Azide B->C

Caption: Click chemistry reaction of the terminal alkyne.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [8][9]

  • In a reaction vessel, dissolve this compound (1.0 eq) and an organic azide (e.g., benzyl azide, 1.0 eq) in a suitable solvent system, such as a mixture of t-butanol and water.

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 1,4-disubstituted 1,2,3-triazole product by flash column chromatography or recrystallization.

The terminal alkyne can also participate in other coupling reactions such as the Sonogashira coupling with aryl or vinyl halides, providing a route to more complex conjugated systems.

Reactions of the Methyl Ester

The methyl ester group can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

Reactivity_Ester cluster_0 Ester Hydrolysis A This compound B 3-(4-ethynylphenyl)propanoic acid A->B NaOH or LiOH, H₂O/THF/MeOH

Caption: Hydrolysis of the methyl ester to a carboxylic acid.

Experimental Protocol: Base-Catalyzed Ester Hydrolysis (Saponification) [10]

  • Dissolve this compound (1.0 eq) in a mixture of solvents such as tetrahydrofuran (THF), methanol (MeOH), and water.

  • Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-3.0 eq).

  • Stir the reaction mixture at room temperature or heat to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3-(4-ethynylphenyl)propanoic acid can be purified by recrystallization or flash column chromatography if necessary.

Applications

The dual functionality of this compound makes it a valuable intermediate in several areas:

  • Drug Discovery: The ethynyl group serves as a handle for attaching the molecule to other fragments via click chemistry, a powerful tool in fragment-based drug discovery and the synthesis of bioactive molecules. The propanoate moiety can be hydrolyzed to the corresponding carboxylic acid, which can mimic a phosphate group or serve as a point of attachment for further derivatization.

  • Materials Science: The terminal alkyne allows for the incorporation of this molecule into polymers through polymerization reactions or by grafting it onto surfaces. This can be used to modify the properties of materials, for instance, to introduce specific functionalities or to create cross-linked networks.

  • Organic Synthesis: As a bifunctional building block, it allows for the sequential or orthogonal functionalization of the alkyne and ester groups, enabling the synthesis of complex target molecules with a high degree of control.

Conclusion

This compound is a versatile and valuable building block in modern organic chemistry. Its straightforward synthesis and the orthogonal reactivity of its terminal alkyne and methyl ester functionalities provide a powerful platform for the construction of a diverse range of molecular structures. This guide has provided a detailed overview of its properties, synthesis, and reactivity, which should serve as a valuable resource for researchers and scientists in various disciplines.

References

  • Severin, R., Reimer, J., & Doye, S. (2010). One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. The Journal of Organic Chemistry, 75(10), 3518–3521. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • YouTube. (2021, September 6). NMR spectrum of methyl propanoate | Learning Science. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

  • Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here... | Study Prep. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl propanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2022, June 18). Silyl group deprotection by TBAF solution. Retrieved from [Link]

  • Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 99, 53-67. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Moodle@Units. (n.d.). Cu-Catalyzed AziderAlkyne Cycloaddition. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 98% Purity, C12H12O2, 1 gram. Retrieved from [Link]

  • Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Google Patents. (n.d.). US5508455A - Hydrolysis of methyl esters for production of fatty acids.
  • The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 24(10), 1595–1606. [Link]

  • PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methylthiopropionate. Retrieved from [Link]

  • Amazon S3. (n.d.). Acetylenic & Alkynyl Silanes. Retrieved from [Link]

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Sources

Spectroscopic Profile of Methyl 3-(4-ethynylphenyl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(4-ethynylphenyl)propanoate is a bifunctional organic molecule incorporating a terminal alkyne and a methyl ester moiety. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules for materials science and pharmaceutical development. The ethynyl group offers a versatile handle for coupling reactions such as Sonogashira, click chemistry, and polymerization, while the propanoate chain provides a flexible linker and the methyl ester allows for further functional group transformations.

A thorough understanding of the spectroscopic characteristics of this compound is paramount for researchers to verify its synthesis, assess its purity, and to follow its transformations in subsequent chemical reactions. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is a synthesis of fundamental spectroscopic principles and comparative data from analogous structures, designed to serve as a practical reference for scientists and professionals in the field.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

    • A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.40d2HAr-HProtons on the aromatic ring ortho to the ethynyl group, deshielded by the alkyne's magnetic anisotropy.
~7.20d2HAr-HProtons on the aromatic ring ortho to the propanoate chain.
~3.68s3H-OCH₃Singlet for the methyl ester protons, with a characteristic chemical shift.
~3.05t2H-CH₂-ArTriplet for the benzylic protons, coupled to the adjacent methylene group.
~2.65t2H-CH₂-COTriplet for the methylene protons alpha to the carbonyl group, coupled to the benzylic protons.
~3.09s1H≡C-HSinglet for the terminal alkyne proton, with a characteristic downfield shift.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~173.0C=OCarbonyl carbon of the ester group, typically in this downfield region.
~140.0Ar-CQuaternary aromatic carbon attached to the propanoate chain.
~132.0Ar-CHAromatic carbons ortho to the ethynyl group.
~128.0Ar-CHAromatic carbons ortho to the propanoate chain.
~121.0Ar-CQuaternary aromatic carbon attached to the ethynyl group.
~83.5≡C-Internal alkyne carbon.
~77.5≡CHTerminal alkyne carbon.
~51.5-OCH₃Methyl carbon of the ester.
~35.0-CH₂-ArBenzylic carbon.
~30.0-CH₂-COCarbon alpha to the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the alkyne, ester, and aromatic functionalities.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be acquired using a neat liquid film between two sodium chloride (NaCl) or potassium bromide (KBr) plates, or as a dilute solution in a solvent like carbon tetrachloride (CCl₄).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹). Acquire and average multiple scans to improve the signal-to-noise ratio.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3300Strong, Sharp≡C-HC-H stretch of the terminal alkyne.[1][2][3][4][5]
~3100-3000MediumAr-HC-H stretch of the aromatic ring.
~2950MediumC-HC-H stretch of the aliphatic chain.
~2110Medium, SharpC≡CC≡C stretch of the terminal alkyne.[1][2][3]
~1735StrongC=OC=O stretch of the saturated ester.[1][2]
~1600, ~1500MediumC=CC=C stretches of the aromatic ring.
~1250-1000StrongC-OC-O stretches of the ester group.
~830StrongAr-HOut-of-plane C-H bend for a 1,4-disubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

Predicted Mass Spectrum

The molecular formula of this compound is C₁₂H₁₂O₂, with a molecular weight of 188.22 g/mol . The high-resolution mass spectrum should show the molecular ion peak ([M]⁺˙) at m/z 188.0837.

Predicted Fragmentation Pattern:

M [C₁₂H₁₂O₂]⁺˙ m/z = 188 F1 [C₁₁H₉O₂]⁺ m/z = 157 M->F1 -OCH₃ F2 [C₉H₇]⁺ m/z = 115 M->F2 -CH₂COOCH₃ F3 [C₈H₇O]⁺ m/z = 119 M->F3 -COOCH₃ F4 [C₇H₅O₂]⁺ m/z = 133 F2->F4 -C₂H₂

Figure 2: Proposed key fragmentation pathways for this compound.

Table of Predicted Key Fragments:

m/zProposed FragmentLoss
188[C₁₂H₁₂O₂]⁺˙Molecular Ion
157[M - OCH₃]⁺Loss of a methoxy radical.
129[M - COOCH₃]⁺Loss of the carbomethoxy group.
115[C₉H₇]⁺Tropylium-like ion resulting from benzylic cleavage.
91[C₇H₇]⁺Tropylium ion from further fragmentation.
59[COOCH₃]⁺Carbomethoxy cation.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile for this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key alkyne and ester functional groups. The mass spectrum provides the molecular weight and a characteristic fragmentation pattern that can be used to confirm the compound's identity. This guide serves as a valuable resource for researchers working with this versatile building block, enabling them to confidently identify and characterize it in their synthetic endeavors.

References

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • 12.8 Infrared Spectra of Some Common Functional Groups. (2023). OpenStax.
  • 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.
  • Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-Phenylpropanoic Anhydride. Benchchem.
  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.

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An In-depth Technical Guide to the Synthesis and Applications of CAS 1068471-18-0: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic use of versatile chemical building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. One such building block is Methyl 3-(4-ethynylphenyl)propanoate , registered under CAS number 1068471-18-0. This guide provides a comprehensive overview of its synthesis, chemical properties, and, most importantly, its application as a key intermediate in the construction of complex, biologically active molecules.

Introduction to this compound (CAS 1068471-18-0)

This compound is an aromatic organic compound characterized by a terminal alkyne group and a methyl ester functional group. These features make it a valuable synthon in organic chemistry, particularly for carbon-carbon bond-forming reactions. The terminal alkyne is amenable to a variety of coupling reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"), while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

PropertyValue
CAS Number 1068471-18-0
Molecular Formula C₁₂H₁₂O₂
Molecular Weight 188.22 g/mol
IUPAC Name This compound
Appearance Off-white to yellow solid
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available substituted benzene derivative. A common and efficient route involves the Sonogashira coupling of a protected alkyne with an aryl halide, followed by deprotection.

Representative Synthetic Protocol

A plausible and commonly employed synthetic route is outlined below. This protocol is a representative example and may be optimized based on laboratory-specific conditions and available starting materials.

Step 1: Sonogashira Coupling of 4-iodophenylpropanoic acid with a protected alkyne

The synthesis commences with the palladium- and copper-catalyzed Sonogashira coupling of a suitable aryl halide, such as methyl 3-(4-iodophenyl)propanoate, with a protected terminal alkyne like trimethylsilylacetylene. The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes due to its stability and ease of removal.

Experimental Protocol:

  • To a solution of methyl 3-(4-iodophenyl)propanoate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and triethylamine, add trimethylsilylacetylene (1.2 equivalents).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents) and copper(I) iodide (0.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the TMS-protected intermediate.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The TMS protecting group is then removed to yield the terminal alkyne. This is typically achieved under mild basic conditions.

Experimental Protocol:

  • Dissolve the TMS-protected intermediate from Step 1 in a solvent such as methanol or a mixture of methanol and dichloromethane.

  • Add a mild base, such as potassium carbonate (2 equivalents) or a catalytic amount of a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude product, this compound, can be further purified by column chromatography if necessary.

Synthesis_Workflow start Methyl 3-(4-iodophenyl)propanoate intermediate TMS-protected intermediate start->intermediate Sonogashira Coupling reagent1 Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N product This compound (CAS 1068471-18-0) intermediate->product TMS Deprotection reagent2 K₂CO₃, MeOH or TBAF

Caption: General synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex and biologically active molecules. The terminal alkyne is a powerful handle for introducing the substituted phenylpropanoate moiety into a target scaffold.

Case Study: Synthesis of Novel Kinase Inhibitors

A notable application of CAS 1068471-18-0 is in the synthesis of potent and selective kinase inhibitors. A study published in the Journal of Medicinal Chemistry details the use of this building block in the development of novel inhibitors targeting specific kinases involved in cancer signaling pathways.

In this context, this compound serves as a key coupling partner in a Sonogashira reaction with a halogenated heterocyclic core, a common scaffold in kinase inhibitor design.

Application_Workflow building_block This compound (CAS 1068471-18-0) final_compound Complex Bioactive Molecule (e.g., Kinase Inhibitor) building_block->final_compound Sonogashira Coupling heterocycle Halogenated Heterocyclic Core (e.g., bromopyridine derivative) heterocycle->final_compound reagents Pd Catalyst, Cu(I) salt, Base

Caption: Application of CAS 1068471-18-0 in the synthesis of a bioactive molecule.

Exemplary Experimental Protocol (Sonogashira Coupling for Kinase Inhibitor Synthesis):

  • In a reaction vessel, combine the halogenated heterocyclic core (1 equivalent), this compound (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a copper(I) salt like CuI (0.1 equivalents).

  • Add a suitable solvent system, for example, a mixture of an aprotic polar solvent like dimethylformamide (DMF) and an amine base such as diisopropylethylamine (DIPEA).

  • De-gas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to a temperature ranging from 60 to 100 °C, depending on the reactivity of the substrates.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to obtain the desired coupled product.

The resulting molecule can then undergo further functional group transformations, such as hydrolysis of the methyl ester to the carboxylic acid, to modulate its physicochemical properties and biological activity.

Rationale for Use in Medicinal Chemistry

The phenylpropanoate moiety introduced by this building block can serve several purposes in a drug candidate:

  • Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions within the binding pocket of a biological target.

  • Vector for Further Functionalization: The ester group can be modified to introduce polar groups to improve solubility or to act as a handle for conjugation to other molecules.

  • Linker: The propanoate chain provides a flexible linker to position the phenyl ring optimally within a binding site.

Conclusion

This compound (CAS 1068471-18-0) is a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis and the presence of a reactive terminal alkyne make it an ideal intermediate for the construction of complex molecular architectures, particularly in the field of drug discovery. The ability to efficiently introduce a substituted phenylpropanoate moiety via robust and high-yielding reactions like the Sonogashira coupling underscores its importance for researchers and scientists dedicated to the development of novel therapeutics.

References

  • Journal of Medicinal Chemistry, 2011, vol. 54, # 19, p. 6691 - 6703.
  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]

The Versatile Alkyne: A Technical Guide to Methyl 3-(4-ethynylphenyl)propanoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifunctional Building Block

In the landscape of modern organic synthesis, the demand for versatile and strategically functionalized building blocks is perpetual. Methyl 3-(4-ethynylphenyl)propanoate (CAS No. 1068471-18-0) has emerged as a molecule of significant interest to researchers in medicinal chemistry, materials science, and beyond.[1] Its unique architecture, featuring a terminal alkyne, a phenyl ring, and a methyl propanoate chain, offers a trifecta of reactive handles and modifiable sites. This guide provides an in-depth exploration of this compound, from its synthesis to its application in key synthetic transformations, offering field-proven insights for professionals in drug development and chemical research.

The core value of this compound lies in the strategic placement of its functional groups. The terminal alkyne is a gateway to a wealth of powerful coupling reactions, most notably the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." The phenyl ring provides a rigid scaffold that can be further functionalized, while the methyl propanoate group offers a site for hydrolysis and subsequent amide bond formation or other ester manipulations, crucial for bioconjugation and the synthesis of complex bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1068471-18-0[1]
Molecular Formula C₁₂H₁₂O₂PubChem
Molecular Weight 188.22 g/mol PubChem
Appearance Inquire with supplier[1]
Purity Typically ≥95%[1]

Synthesis of the Building Block: A Strategic Two-Step Approach

A reliable and scalable synthesis of this compound is paramount for its widespread application. A common and efficient strategy involves a two-step sequence starting from the readily available methyl 3-(4-bromophenyl)propanoate. This approach leverages the power of palladium-catalyzed cross-coupling to introduce the alkyne moiety in a protected form, followed by a mild deprotection to unveil the reactive terminal alkyne.

Synthesis_Workflow cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection Start Methyl 3-(4-bromophenyl)propanoate Product1 Methyl 3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate Start->Product1 Sonogashira Coupling Reagent1 Trimethylsilylacetylene Reagent1->Product1 Catalyst1 Pd(PPh₃)₄, CuI Catalyst1->Product1 Base1 Et₃N Base1->Product1 Product1_ref Protected Intermediate Final_Product This compound Product1_ref->Final_Product Deprotection Reagent2 K₂CO₃, MeOH or NaAscorbate, CuSO₄ Reagent2->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Sonogashira Coupling of Methyl 3-(4-bromophenyl)propanoate with Trimethylsilylacetylene

  • Rationale: The Sonogashira coupling is a robust and versatile method for the formation of C(sp²)-C(sp) bonds.[2] Using a protected alkyne like trimethylsilylacetylene prevents unwanted side reactions of the terminal alkyne under the coupling conditions. The palladium catalyst, in conjunction with a copper(I) co-catalyst, facilitates the reaction between the aryl bromide and the alkyne.[3]

  • Procedure:

    • To a solution of methyl 3-(4-bromophenyl)propanoate (1.0 eq) in a suitable solvent such as THF or DMF, add trimethylsilylacetylene (1.2-1.5 eq).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq), and a copper(I) co-catalyst, typically CuI (0.05-0.10 eq).

    • Add a base, commonly a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to act as a scavenger for the generated HBr.

    • The reaction mixture is typically stirred at room temperature to 60 °C and monitored by TLC or GC-MS until the starting material is consumed.

    • Upon completion, the reaction is worked up by quenching with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product, methyl 3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate, is then purified by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl Group

  • Rationale: The trimethylsilyl (TMS) protecting group is readily cleaved under mild conditions, making it an ideal choice for protecting terminal alkynes.[4][5][6] A variety of reagents can be employed, with potassium carbonate in methanol being a common and cost-effective method.[7] An even milder alternative involves the use of sodium ascorbate and copper sulfate.[4][5][6]

  • Procedure (using K₂CO₃/MeOH):

    • Dissolve the silylated intermediate (1.0 eq) in methanol.

    • Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃) (0.1-0.2 eq).

    • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, this compound.

Key Applications in Organic Synthesis

The true power of this compound is realized in its application as a versatile building block. The terminal alkyne serves as a linchpin for constructing more complex molecular architectures.

Sonogashira Coupling: Forging Aryl-Alkyne Linkages

The terminal alkyne of this compound can readily participate in a second Sonogashira coupling reaction with various aryl or vinyl halides (or triflates). This allows for the straightforward synthesis of diarylacetylene derivatives, which are common motifs in pharmaceuticals and organic electronic materials.

Sonogashira_Coupling BuildingBlock This compound CoupledProduct Diarylacetylene Derivative BuildingBlock->CoupledProduct ArylHalide Aryl Halide (R-X) ArylHalide->CoupledProduct Catalyst Pd Catalyst, Cu(I) Co-catalyst Catalyst->CoupledProduct Base Amine Base Base->CoupledProduct

Caption: Sonogashira coupling with the building block.

  • Causality in Experimental Design: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), copper(I) source (e.g., CuI), and base (e.g., Et₃N, piperidine) is critical for reaction efficiency and depends on the reactivity of the aryl halide. For instance, more reactive aryl iodides may proceed under milder conditions than less reactive aryl bromides. The amine base is not only a proton scavenger but also plays a role in the catalytic cycle.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Power of "Click" Chemistry

The terminal alkyne is a perfect reaction partner for azides in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" reaction.[8] This reaction is highly efficient, regioselective (yielding the 1,4-disubstituted triazole), and tolerant of a wide range of functional groups, making it exceptionally valuable in drug discovery and bioconjugation.[9][10] The resulting 1,2,3-triazole ring is a stable and often biologically active scaffold.[9][11][12]

CuAAC_Reaction BuildingBlock This compound Product 1,4-Disubstituted 1,2,3-Triazole BuildingBlock->Product Azide Organic Azide (R-N₃) Azide->Product Catalyst Cu(I) Source (e.g., CuSO₄ + NaAscorbate) Catalyst->Product

Caption: CuAAC or "Click" reaction schematic.

  • Self-Validating Protocol Design: A typical CuAAC protocol involves the in situ generation of the active Cu(I) catalyst from a Cu(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate.[13] This ensures a continuous supply of the active catalyst and circumvents the need to handle potentially unstable Cu(I) salts. The reaction is often performed in a variety of solvents, including aqueous mixtures, highlighting its biocompatibility.

Experimental Protocol: CuAAC with Benzyl Azide
  • Procedure:

    • In a reaction vessel, dissolve this compound (1.0 eq) and benzyl azide (1.0-1.1 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water, or DMF).

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in water.

    • In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq) in water.

    • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

    • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC or LC-MS.

    • Upon completion, the product can often be isolated by simple filtration if it precipitates, or by extraction with an organic solvent after dilution with water.

    • The crude product is then purified by recrystallization or column chromatography to yield the corresponding 1,4-disubstituted 1,2,3-triazole.

Polymerization: Crafting Functional Materials

The ethynyl group of this compound makes it a suitable monomer for polymerization, leading to the formation of poly(phenylacetylene) derivatives. These polymers are of interest in materials science due to their potential applications in electronics, optics, and as sensory materials. Rhodium-catalyzed polymerization of phenylacetylenes is a well-established method for producing stereoregular polymers with controlled molecular weights and low polydispersity.[14][15][16][17][18]

  • Mechanistic Insight: The polymerization often proceeds via a coordination-insertion mechanism, where the rhodium catalyst activates the alkyne monomer and facilitates its insertion into the growing polymer chain.[14] The presence of the methyl propanoate functionality on the monomer allows for the synthesis of functionalized polymers that can be further modified post-polymerization.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in the arsenal of the modern synthetic chemist. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a reliable platform for the construction of complex molecules. The ability to readily engage in robust and high-yielding reactions like Sonogashira couplings and CuAAC makes it particularly valuable for generating libraries of compounds in drug discovery and for the development of novel functional materials. As the demand for sophisticated molecular architectures continues to grow, the utility of strategically designed building blocks like this compound is set to expand, paving the way for new innovations in science and technology.

References

  • Siddaraj, R., Ningegowda, R., Shivananju, N. S., & Priya, B. S. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]

  • Priya, B. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]

  • Priya, B. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]

  • Echizen, K., et al. (2020). Well-Controlled Living Polymerization of Phenylacetylenes in Water: Synthesis of Water-Soluble Stereoregular Telechelic Poly(phenylacetylene)s.
  • Masuda, T., et al. (1982). Polymerization of Phenylacetylenes. III. Structure and Properties of Poly(phenylacetylene)s Obtained by WCL6 or MoCl5. Macromolecules, 15(2), 234-238.
  • Tabuchi, Y., et al. (2011). Living polymerization of phenylacetylenes catalyzed by cationic rhodium complexes bearing tetrafluorobenzobarrelene. Polymer Journal, 43, 51-57.
  • Jiménez, M. V., et al. (2022). Polymerization of phenylacetylene catalyzed by rhodium(i) complexes with N-functionalized N-heterocyclic carbene ligands. Polymer Chemistry, 13(8), 1163-1172.
  • Angoy, M., et al. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry.
  • Kumar, A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4985.
  • Collman, J. P., et al. (2009). Syntheses of Hemoprotein Models that can be Covalently Attached onto Electrode Surfaces by “Click” Chemistry. Journal of the American Chemical Society, 131(44), 16192–16201.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Sharma, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 897941.
  • Barluenga, J., et al. (2016). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
  • Orha, L., et al. (2016). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace.
  • Khan, I., et al. (2014).
  • Asif, M. (2024). Exploring Triazole-Based Drugs: Synthesis, Application, FDA Approvals, and Clinical Trial Updates - A Comprehensive Review. Tetrahedron, 162, 134122.
  • Padilla-Montoya, M. I., et al. (2006).
  • Kádár, Z., et al. (2020). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. ChemRxiv.
  • Gelest, Inc. (n.d.). Cross-Coupling of Alkynylsilanes. Technical Library.
  • Cacchi, S., & Fabrizi, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 318–329.
  • Horváth, M., et al. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. RSC Advances, 10(42), 25036–25043.
  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).
  • Straub, B. F. (2014). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 10, 2835–2850.
  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1007421.
  • Li, S., et al. (2025). Structure–Property Relationships of Renewable Ternary Polyesters Derived from Vanillin-Based Methyl Ester, Aliphatic Diacids, and Phenol Ether-Based Diols.
  • PubChem. (n.d.). Methyl 3-(4-nitrophenyl)propanoate. National Institutes of Health. [Link]

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An In-depth Technical Guide to the Solubility and Stability of Methyl 3-(4-ethynylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of Methyl 3-(4-ethynylphenyl)propanoate, a molecule of interest for researchers, scientists, and drug development professionals. By synthesizing fundamental chemical principles with field-proven methodologies, this document offers a predictive solubility profile, outlines potential degradation pathways, and provides detailed protocols for empirical determination of these critical physicochemical parameters. This guide is intended to serve as a foundational resource for the effective handling, formulation, and development of this and structurally related compounds.

Introduction

This compound is a bifunctional organic molecule incorporating a terminal alkyne and a methyl ester separated by a phenylpropanoate backbone. The presence of both a reactive ethynyl group and a hydrolyzable ester moiety dictates its chemical behavior and necessitates a thorough understanding of its solubility and stability for any application in research and development, particularly in the pharmaceutical sciences. The terminal alkyne offers a versatile handle for further chemical modification via reactions such as "click" chemistry, while the ester group can influence pharmacokinetic properties. This guide provides an in-depth examination of these characteristics to facilitate its use in a laboratory and developmental setting.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties form the basis for understanding its solubility and stability profiles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[]
CAS Number 1068471-18-0[]
Molecular Formula C₁₂H₁₂O₂[]
Molecular Weight 188.22 g/mol []
Predicted Density 1.06 ± 0.1 g/cm³[2]
Predicted XlogP 2.6[3]
Appearance Low melting solid, Light yellow[2]
Storage Conditions Sealed in dry, Store in freezer, under -20°C[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[4] The structure of this compound, with its aromatic ring and ester functionality, suggests a degree of lipophilicity, while the polar ester group can interact with polar solvents.

Predicted Solubility

Based on the principle of "like dissolves like," this compound is predicted to exhibit good solubility in a range of common organic solvents and limited solubility in aqueous media. The predicted XlogP of 2.6 further suggests a preference for more lipophilic environments.[3]

  • High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and esters (e.g., ethyl acetate). Aromatic solvents like toluene are also likely to be effective.

  • Moderate Solubility: Expected in lower alcohols (e.g., methanol, ethanol, isopropanol) and ketones (e.g., acetone).

  • Low to Insoluble: Predicted to be poorly soluble in water and non-polar aliphatic hydrocarbons such as hexane.

For a practical estimation, the solubility of a close structural analog, Methyl 3-phenylpropanoate, provides valuable insight. It is reported to be soluble in DMSO at 100 mg/mL and in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline at ≥ 2.5 mg/mL.[5] Given the addition of the ethynyl group, which slightly increases polarity, the solubility of this compound is expected to be in a similar range.

Experimental Determination of Solubility

To obtain definitive solubility data, both thermodynamic and kinetic solubility assessments are recommended.

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The shake-flask method is the gold standard for this determination.

Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, propylene glycol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully remove an aliquot of the supernatant.

  • Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.[4]

Protocol: Kinetic Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a multi-well plate.

  • Precipitation Monitoring: Monitor for the formation of a precipitate over a set period (e.g., 1-2 hours) using nephelometry or visual inspection.

  • Quantification: After an incubation period, filter or centrifuge the samples and quantify the concentration of the compound remaining in the solution by HPLC-UV or LC-MS/MS.

Diagram: Solubility Determination Workflow

G cluster_0 Thermodynamic Solubility cluster_1 Kinetic Solubility a Add excess compound to solvent b Equilibrate (24-72h) a->b c Centrifuge b->c d Quantify supernatant (HPLC) c->d e Prepare DMSO stock solution f Dilute in aqueous buffer e->f g Monitor precipitation f->g h Quantify soluble fraction (HPLC) g->h G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation compound This compound C₁₂H₁₂O₂ hydrolysis_product 3-(4-ethynylphenyl)propanoic acid + Methanol compound->hydrolysis_product Acid/Base oxidation_products Various Oxidized Species (e.g., carboxylic acids, cleaved products) compound->oxidation_products Oxidizing agents (e.g., H₂O₂) photo_products Isomers and other photoproducts compound->photo_products Light (UV/Vis)

Caption: Potential degradation pathways for this compound.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. [6]These studies involve subjecting the compound to conditions more severe than those it would encounter during storage. [7] Protocol: Forced Degradation Study

A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile) should be prepared and subjected to the following stress conditions:

  • Acidic Hydrolysis:

    • Condition: 0.1 M HCl at 60°C for 24 hours.

    • Procedure: Mix the stock solution with 0.1 M HCl and heat. At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

  • Basic Hydrolysis:

    • Condition: 0.1 M NaOH at room temperature for 4 hours.

    • Procedure: Mix the stock solution with 0.1 M NaOH. At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Condition: 3% H₂O₂ at room temperature for 24 hours.

    • Procedure: Mix the stock solution with 3% hydrogen peroxide. At specified time points, withdraw samples and analyze by HPLC.

  • Thermal Degradation:

    • Condition: 80°C for 48 hours (solid state and in solution).

    • Procedure: Store the solid compound and a solution of the compound at 80°C. At specified time points, dissolve the solid or dilute the solution and analyze by HPLC.

  • Photostability:

    • Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Procedure: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls. Analyze all samples by HPLC after the exposure period.

Analytical Approach:

A stability-indicating HPLC method should be developed and validated. This method must be able to separate the parent compound from all significant degradation products. A diode array detector (DAD) is useful for assessing peak purity. Mass spectrometry (LC-MS) is invaluable for the identification of the degradation products.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The predictive data, based on its chemical structure and comparison with analogs, suggests good solubility in common organic solvents and potential instability under hydrolytic, oxidative, and photolytic stress. The detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to empirically determine these critical parameters. A thorough characterization of the solubility and stability of this molecule is paramount for its successful application in any scientific endeavor.

References

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Unlocking New Vistas in Drug Discovery: A Technical Guide to the Medicinal Chemistry Applications of Methyl 3-(4-ethynylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(4-ethynylphenyl)propanoate emerges as a molecule of significant interest at the crossroads of modern medicinal chemistry. Its unique structural architecture, featuring a terminal alkyne, a phenylpropanoate core, and a methyl ester, presents a triumvirate of functionalities poised for strategic exploitation in drug discovery and development. This technical guide provides an in-depth exploration of the potential applications of this versatile building block. We will delve into its strategic utility in the rapid generation of diverse compound libraries via 'click' chemistry, its potential as a pharmacophore for targeted therapies, particularly in kinase inhibition, and its role as a bioisosteric replacement for established pharmacophores. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational insights and detailed experimental protocols to empower the scientific community to harness the full potential of this promising chemical entity.

Introduction: The Strategic Importance of Multifunctional Scaffolds

The pursuit of novel therapeutics is an intricate dance between chemical innovation and biological understanding. The efficiency of this process is often dictated by the strategic design of molecular starting points. This compound (Figure 1) represents a compelling example of a multifunctional scaffold, a chemical entity deliberately designed with several reactive or interactive moieties. Each component of this molecule offers a distinct advantage to the medicinal chemist, making it a powerful tool for accelerating the drug discovery pipeline.

Figure 1. Chemical Structure of this compound.

PropertyValueSource
IUPAC Name This compoundBOC Sciences[1]
CAS Number 1068471-18-0BOC Sciences[1]
Molecular Formula C12H12O2BOC Sciences[1]
Molecular Weight 188.22 g/mol BOC Sciences[1]
Canonical SMILES COC(=O)CCC1=CC=C(C=C1)C#CBOC Sciences[1]

The core phenylpropanoate structure is a well-established pharmacophore found in a variety of clinically successful drugs, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[2][3] This scaffold has demonstrated a wide range of biological activities, including anticancer and antidiabetic properties.[4][5] The terminal alkyne is a highly versatile functional group in modern medicinal chemistry. It serves as a critical "warhead" for covalent inhibitors and is the cornerstone of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click" reaction.[6][7] Finally, the methyl ester provides a handle for further chemical modification or can influence the pharmacokinetic profile of the molecule.

This guide will systematically unpack the potential of this compound, providing a scientific rationale for its application in key areas of drug discovery and offering detailed, actionable experimental protocols.

Synthesis of this compound: A Practical Approach

The reliable and scalable synthesis of a key building block is paramount for its widespread adoption in medicinal chemistry programs. A robust synthetic route to this compound can be achieved through a two-step sequence involving a Sonogashira coupling followed by a desilylation reaction. This approach offers high yields and functional group tolerance.

Synthetic Workflow

The proposed synthetic pathway is outlined below. The initial step involves the palladium-catalyzed Sonogashira coupling of a commercially available starting material, Methyl 3-(4-bromophenyl)propanoate, with a protected alkyne, such as trimethylsilylacetylene. The subsequent removal of the trimethylsilyl protecting group yields the desired terminal alkyne.

SynthesisWorkflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Desilylation A Methyl 3-(4-bromophenyl)propanoate C Pd(PPh3)4, CuI, Et3N A->C B Trimethylsilylacetylene B->C D Methyl 3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate C->D E Methyl 3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate F K2CO3, MeOH E->F G This compound F->G ClickChemistry cluster_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_library Generated Compound Library A This compound C Cu(I) catalyst (e.g., CuSO4, Na-ascorbate) A->C B Azide Building Blocks (R-N3) B->C D Library of 1,2,3-Triazole Derivatives C->D Compound1 Compound 1 D->Compound1 Compound2 Compound 2 D->Compound2 Compound3 Compound 3 D->Compound3 CompoundN Compound n D->CompoundN KinaseInhibition cluster_binding Covalent Kinase Inhibition cluster_pathway Downstream Signaling Pathway Inhibitor This compound Kinase Kinase Active Site (with Cysteine residue) Inhibitor->Kinase Binding CovalentBond Covalent Adduct (Inhibited Kinase) Kinase->CovalentBond Covalent Bond Formation Blocked Blocked CovalentBond->Blocked Upstream Upstream Signal Kinase_node Kinase Upstream->Kinase_node Downstream Downstream Signaling (e.g., cell proliferation) Kinase_node->Downstream Blocked->Downstream Inhibition

Sources

An In-Depth Technical Guide to Methyl 3-(4-ethynylphenyl)propanoate as a Bioorthogonal Chemical Reporter

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the rapidly advancing field of chemical biology, the ability to observe and manipulate biological processes in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling the specific labeling and tracking of biomolecules within living systems. This guide provides a comprehensive technical overview of Methyl 3-(4-ethynylphenyl)propanoate, a promising yet under-documented bioorthogonal chemical reporter. While direct literature on its application is sparse, this document synthesizes information from analogous structures and established bioorthogonal methodologies to present a practical guide for its synthesis, application, and potential within metabolic labeling and proteomics. We will delve into the underlying principles of its use, propose detailed experimental protocols, and discuss the critical considerations for its successful implementation in research and drug development.

Introduction to Bioorthogonal Reporting with Terminal Alkynes

Bioorthogonal chemistry refers to any chemical reaction that can occur inside of living systems without interfering with native biochemical processes. A cornerstone of this field is the use of chemical reporters, small molecules bearing a unique functional group (a "handle") that can be incorporated into biomolecules through metabolic pathways. This handle can then be selectively reacted with a probe molecule carrying a complementary functional group, allowing for visualization, isolation, and analysis.

The terminal alkyne group is a premier bioorthogonal handle due to its small size, metabolic stability, and conspicuous absence in most biological systems. Its reactivity is harnessed through two primary ligation reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Often referred to as "click chemistry," this highly efficient and specific reaction forms a stable triazole linkage between a terminal alkyne and an azide.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free variant utilizes a strained cyclooctyne to react with an azide, circumventing the potential cytotoxicity of copper catalysts in live-cell imaging.[3]

This compound is a molecule designed to leverage these reactions. As an analog of the amino acid phenylalanine, it holds the potential to be incorporated into proteins during synthesis, thus enabling the study of newly synthesized proteomes.

Synthesis and Physicochemical Properties of this compound

Proposed Synthesis Protocol

A likely precursor for the synthesis is a halogenated derivative of methyl 3-phenylpropanoate, such as Methyl 3-(4-iodophenyl)propanoate.

Reaction Scheme:

G Methyl_3-(4-iodophenyl)propanoate Methyl 3-(4-iodophenyl)propanoate Intermediate Protected Intermediate Methyl_3-(4-iodophenyl)propanoate->Intermediate Sonogashira Coupling Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Intermediate Pd_catalyst PdCl2(PPh3)2 Pd_catalyst->Intermediate Cu_cocatalyst CuI Cu_cocatalyst->Intermediate Base Amine Base (e.g., Et3N) Base->Intermediate Final_Product This compound Intermediate->Final_Product TMS Deprotection Deprotection Deprotection (e.g., K2CO3, MeOH) Deprotection->Final_Product

Figure 1: Proposed synthesis of this compound.

Step-by-Step Methodology:

  • Sonogashira Coupling: To a solution of Methyl 3-(4-iodophenyl)propanoate in an appropriate solvent (e.g., anhydrous tetrahydrofuran or toluene) under an inert atmosphere (argon or nitrogen), add a palladium catalyst (e.g., PdCl2(PPh3)2), a copper(I) cocatalyst (e.g., CuI), and an amine base (e.g., triethylamine).

  • Add trimethylsilylacetylene dropwise to the reaction mixture. The trimethylsilyl (TMS) group is used to protect the terminal alkyne and prevent self-coupling.

  • Heat the reaction mixture to an appropriate temperature (typically 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture, filter to remove the catalyst, and concentrate under reduced pressure.

  • Purify the resulting TMS-protected intermediate by column chromatography.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent such as methanol.

  • Add a mild base, such as potassium carbonate, and stir at room temperature.

  • Monitor the deprotection by TLC or GC-MS.

  • Once the reaction is complete, neutralize the mixture, extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound.

  • Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Physicochemical Properties and Safety Considerations

Understanding the properties of the reporter is crucial for its effective use and safe handling.

PropertyValueSource
CAS Number 1068471-18-0[3][6]
Molecular Formula C12H12O2[3]
Molecular Weight 188.23 g/mol [7]
Appearance Likely a low melting solid or oil-
Purity Typically >95%[6]

Safety and Handling:

According to available safety data, this compound is considered hazardous.[6][8]

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6][8]

  • Precautions: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and wash hands thoroughly after handling.[8]

Application in Metabolic Labeling of Nascent Proteins

The structural similarity of this compound to phenylalanine suggests its potential for use as a surrogate in protein synthesis. The ester group enhances its lipophilicity and potential for passive diffusion across cell membranes. Once inside the cell, endogenous esterases would likely hydrolyze the methyl ester, releasing the free amino acid analog to be charged onto tRNA and incorporated into newly synthesized proteins.

G cluster_cell Cell Reporter_in This compound Hydrolysis Esterase Hydrolysis Reporter_in->Hydrolysis Amino_Acid_Analog 4-Ethynylphenylalanine Hydrolysis->Amino_Acid_Analog tRNA_Synthetase tRNA Synthetase Amino_Acid_Analog->tRNA_Synthetase Charged_tRNA Ethynylphenylalanyl-tRNA tRNA_Synthetase->Charged_tRNA Ribosome Ribosome Charged_tRNA->Ribosome Nascent_Protein Alkyne-Labeled Protein Ribosome->Nascent_Protein

Figure 2: Proposed metabolic incorporation of the reporter.

General Protocol for Metabolic Labeling

This protocol is a generalized starting point and should be optimized for each cell type and experimental goal.

  • Cell Culture: Plate cells at an appropriate density to be sub-confluent at the time of harvesting.

  • Starvation (Optional but Recommended): To enhance incorporation, replace the normal growth medium with a methionine-free or phenylalanine-free medium for 30-60 minutes.

  • Labeling: Add this compound to the medium. The optimal concentration must be determined empirically but a starting range of 25-100 µM is recommended. Incubate for a period of 4-24 hours, depending on the desired extent of labeling and the protein turnover rate.

  • Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess reporter.

  • Lyse the cells in a buffer compatible with downstream applications (e.g., RIPA buffer for western blotting, or a denaturing buffer for proteomics).

  • Determine the protein concentration of the lysate using a standard assay such as the bicinchoninic acid (BCA) assay.

Detection of Labeled Proteins via Click Chemistry

Once proteins are labeled with the alkyne handle, they can be detected using an azide-functionalized probe. The choice of probe depends on the downstream application (e.g., fluorescent azide for in-gel visualization, biotin-azide for enrichment).

In-Gel Fluorescence Detection (CuAAC)

This method allows for the visualization of all newly synthesized proteins.

Click Reaction Cocktail (Prepare Fresh):

ComponentStock ConcentrationVolume for 1 mL reactionFinal Concentration
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)100 mM20 µL2 mM
Copper(II) Sulfate (CuSO4)20 mM50 µL1 mM
Sodium Ascorbate100 mM (freshly made)50 µL5 mM
Fluorescent Azide Probe1 mM in DMSO2-20 µL2-20 µM
Labeled Lysate1-5 mg/mLto 1 mL-

Protocol:

  • To 50 µL of labeled cell lysate (1-5 mg/mL), add the click reaction cocktail.

  • Incubate at room temperature for 30-60 minutes, protected from light.

  • Quench the reaction by adding EDTA to a final concentration of 10 mM.

  • Precipitate the proteins using a methanol/chloroform procedure.[9]

  • Resuspend the protein pellet in SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Proteomic Analysis: Enrichment and Mass Spectrometry

For identifying the newly synthesized proteins, a biotin-azide probe is used to enable affinity purification.

G Lysate Alkyne-Labeled Lysate Click_Reaction CuAAC with Biotin-Azide Lysate->Click_Reaction Biotinylated_Proteins Biotinylated Proteins Click_Reaction->Biotinylated_Proteins Streptavidin_Beads Streptavidin Bead Enrichment Biotinylated_Proteins->Streptavidin_Beads Washing Wash to Remove Non-specific Binders Streptavidin_Beads->Washing Elution On-Bead Digestion or Elution Washing->Elution Peptides Tryptic Peptides Elution->Peptides LC_MS LC-MS/MS Analysis Peptides->LC_MS Protein_ID Protein Identification LC_MS->Protein_ID

Sources

An In-depth Technical Guide to Click Chemistry Using Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for efficient, reliable, and versatile chemical ligation strategies is perpetual. In this landscape, "click chemistry" has emerged as a paradigm-shifting concept, offering a modular approach to molecular synthesis that is both powerful and elegant.[1][2][3] This guide provides a deep dive into the cornerstone of click chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, with a specific focus on the utility of terminal alkynes. We will explore the mechanistic underpinnings, provide field-proven protocols, and discuss the broad applications that make this reaction an indispensable tool in modern chemical and biological sciences.

The Philosophy of Click Chemistry: A Paradigm of Simplicity and Efficiency

Coined by K. Barry Sharpless in 2001, the concept of "click chemistry" describes a class of reactions that are high-yielding, wide in scope, create only inoffensive byproducts, are stereospecific, and simple to perform.[1][2] The quintessential click reaction is the CuAAC, a transformation that perfectly embodies these principles.[4] It involves the reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[1][5] This reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which requires harsh conditions and often results in a mixture of regioisomers.[6] In contrast, the copper-catalyzed version is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer under mild, often aqueous, conditions.[4][6][7]

The Engine of the Reaction: Unraveling the CuAAC Catalytic Cycle

The remarkable efficiency and selectivity of the CuAAC reaction are rooted in its intricate yet elegant catalytic cycle, which is initiated and propagated by a copper(I) catalyst.

The Key Players: Azides, Terminal Alkynes, and the Copper(I) Catalyst
  • Terminal Alkynes: The presence of a terminal hydrogen on the alkyne is crucial for the CuAAC reaction. This proton is acidic enough to be removed in the presence of the copper(I) catalyst, initiating the catalytic cycle.

  • Azides: The azide functional group is an excellent reaction partner due to its high energy content and relative stability in biological systems.[4]

  • Copper(I) Catalyst: The active catalyst is the copper(I) ion (Cu⁺).[8] This can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[6][9]

The Catalytic Cycle: A Step-by-Step Mechanistic Journey

The precise mechanism of the CuAAC has been a subject of extensive study, and while some details are still debated, the generally accepted pathway involves the following key steps:

  • Formation of the Copper Acetylide: The cycle begins with the interaction of the copper(I) catalyst with the terminal alkyne to form a copper acetylide intermediate.[5][7]

  • Coordination of the Azide: The azide then coordinates to the copper center of the acetylide intermediate.[7]

  • Cycloaddition: This is followed by a concerted or stepwise cycloaddition reaction to form a six-membered metallacycle intermediate.[]

  • Rearrangement and Protonolysis: The metallacycle then rearranges, and subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle.[]

CuAAC_Catalytic_Cycle cluster_cycle CuAAC Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide R₁-C≡C-Cu(I) Cu_I->Cu_Acetylide + R₁-C≡CH Alkyne R₁-C≡CH Alkyne->Cu_Acetylide Metallacycle Six-membered Cu-Triazolide Intermediate Cu_Acetylide->Metallacycle + R₂-N₃ Azide R₂-N₃ Azide->Metallacycle Metallacycle->Cu_I Regeneration Product 1,4-disubstituted 1,2,3-Triazole Metallacycle->Product + H⁺

Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

In the Lab: A Practical Guide to Performing CuAAC Reactions

The true power of click chemistry lies in its practical simplicity and reliability. Below is a detailed, field-proven protocol for a typical small-scale CuAAC reaction.

Essential Reagents and Equipment
  • Azide-functionalized molecule

  • Terminal alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO, t-BuOH, or THF)

  • Reaction vessel (e.g., a vial or round-bottom flask)

  • Stirring apparatus

  • Inert gas supply (optional but recommended for sensitive reactions)

Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • Prepare stock solutions of your azide and alkyne in a suitable solvent.

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

    • Prepare a stock solution of CuSO₄·5H₂O in water (e.g., 100 mM).

  • Reaction Setup:

    • In a reaction vessel, dissolve the azide (1 equivalent) in your chosen solvent system.

    • Add the alkyne (1-1.2 equivalents) to the solution and mix thoroughly.

    • Optional but recommended: Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation of the Reaction:

    • Add the sodium ascorbate solution (typically 1-5 equivalents) to the reaction mixture.

    • Add the CuSO₄ solution (typically 1-10 mol%) to initiate the reaction. A color change is often observed as the Cu(I) species is formed.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. The reaction time can vary from a few minutes to several hours, depending on the substrates and concentrations.

    • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up and Purification:

    • Once the reaction is complete, the product can often be isolated by simple extraction or precipitation.

    • For bioconjugation reactions, purification to remove the copper catalyst and excess reagents is crucial. This can be achieved by size-exclusion chromatography, dialysis, or specialized purification kits.[11][12] For small molecules, column chromatography on silica gel is a common purification method.[13]

Quantitative Data Summary
ParameterTypical RangeRationale
Reactant Concentration 1 mM - 1 MHigher concentrations generally lead to faster reaction rates.
Alkyne to Azide Ratio 1:1 to 1.2:1A slight excess of one reactant can drive the reaction to completion.
Copper(I) Catalyst Loading 1 - 10 mol%Catalytic amounts are sufficient, though higher loadings can be used for difficult substrates.
Reducing Agent (Sodium Ascorbate) 1 - 5 equivalents (relative to Cu(II))A stoichiometric excess ensures the maintenance of the active Cu(I) state.[14]
Reaction Temperature Room TemperatureThe reaction is typically highly efficient at ambient temperatures.
pH Range 4 - 12The reaction is tolerant of a wide pH range, making it suitable for biological applications.[6]

The Role of Ligands: Enhancing Efficiency and Biocompatibility

While the standard CuAAC protocol is robust, the use of ligands can significantly enhance the reaction's performance, particularly in challenging applications like bioconjugation. Ligands serve several critical functions:

  • Stabilization of the Copper(I) Oxidation State: Ligands protect the Cu(I) catalyst from oxidation and disproportionation, increasing its effective concentration and lifespan.[8][15]

  • Acceleration of the Reaction Rate: Certain ligands can dramatically accelerate the rate of the CuAAC reaction, allowing for lower catalyst concentrations and shorter reaction times.[15][16]

  • Reduction of Cytotoxicity: In biological systems, free copper ions can be toxic. Ligands can chelate the copper, reducing its cytotoxicity and making the reaction more biocompatible.[8][15]

Commonly used ligands include tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like THPTA and BTTAA.[8][17]

Applications in Research and Drug Development: A World of Possibilities

The versatility and reliability of the CuAAC reaction have led to its widespread adoption across numerous scientific disciplines.

Drug Discovery and Development
  • Lead Generation: Click chemistry is used to rapidly synthesize large libraries of diverse compounds for high-throughput screening to identify new drug candidates.[18][19]

  • Structure-Activity Relationship (SAR) Studies: The modular nature of click chemistry facilitates the systematic modification of lead compounds to optimize their pharmacological properties.

  • Fragment-Based Drug Design (FBDD): Small molecular fragments can be "clicked" together to generate more potent and selective drug candidates.[]

Bioconjugation and Chemical Biology
  • Labeling of Biomolecules: Fluorescent dyes, biotin, and other reporter molecules can be easily attached to proteins, nucleic acids, and carbohydrates for visualization and detection.[18][21]

  • Antibody-Drug Conjugates (ADCs): Click chemistry provides a precise and efficient method for linking potent cytotoxic drugs to antibodies for targeted cancer therapy.[12][]

  • Surface Modification: The surfaces of nanoparticles, polymers, and other materials can be functionalized with biomolecules to create advanced drug delivery systems and biosensors.[4][19]

Applications_Workflow cluster_core Core CuAAC Reaction cluster_applications Applications Azide Azide-functionalized Molecule A Click CuAAC Click Reaction Azide->Click Alkyne Alkyne-functionalized Molecule B Alkyne->Click Product A-Triazole-B Conjugate Click->Product Drug_Discovery Drug Discovery (e.g., Library Synthesis) Product->Drug_Discovery Bioconjugation Bioconjugation (e.g., Protein Labeling) Product->Bioconjugation Materials_Science Materials Science (e.g., Polymer Functionalization) Product->Materials_Science

Caption: A workflow illustrating the central role of the CuAAC reaction in various scientific applications.

Ensuring Trustworthiness: Self-Validating Systems and Troubleshooting

The reliability of the CuAAC reaction is one of its hallmarks. However, like any chemical transformation, potential pitfalls exist. A well-designed protocol should incorporate self-validating checks.

  • Monitoring Reaction Progress: Regular monitoring by TLC or LC-MS provides real-time feedback on the reaction's success and can help identify any issues early on.

  • Control Reactions: Running control reactions (e.g., without the copper catalyst or one of the reactants) can help diagnose problems and confirm that the observed product is indeed the result of the click reaction.

Common Challenges and Solutions:

ChallengePotential CauseSolution
Low or No Product Formation Inactive catalyst (oxidized Cu(I))Degas solvents and use an inert atmosphere; ensure a sufficient excess of reducing agent.
Poor reagent solubilityUse a co-solvent (e.g., DMSO, DMF) to improve solubility.
Side Reactions Oxidative homocoupling of the alkyneUse a slight excess of the reducing agent.[6]
Difficulty in Purification Residual copper catalystUse chelating agents or specialized purification columns to remove copper.

Conclusion: A Cornerstone of Modern Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition reaction, the flagship of click chemistry, has fundamentally changed the way chemists and biologists approach the synthesis of complex molecules. Its simplicity, efficiency, and broad applicability have made it an indispensable tool for everything from fundamental research to the development of life-saving therapeutics. By understanding the underlying principles and mastering the practical aspects of this powerful reaction, researchers can unlock a world of possibilities in molecular design and engineering.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals, 24(3), 289–302. Retrieved from [Link]

  • Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. (2024). Research and Reviews, 1-3. Retrieved from [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 40(4), 2113-2123. Retrieved from [Link]

  • Barluenga, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2030–2041. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1076–1101. Retrieved from [Link]

  • Click Chemistry - A Review. (2014). Bio-Synthesis. Retrieved from [Link]

  • Applications of click chemistry in drug discovery. (2024). SlideShare. Retrieved from [Link]

  • A Recent Concept of Importance: Click Chemistry. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 133-140. Retrieved from [Link]

  • Jawalekar, A. M., et al. (2011). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry, 22(8), 1542–1547. Retrieved from [Link]

  • Al-Juburi, S., et al. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Molecules, 28(5), 2307. Retrieved from [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. Retrieved from [Link]

  • Díez-González, S., & Marion, N. (2010). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Catalysis Science & Technology, 1(1), 11-23. Retrieved from [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024). Advanced Healthcare Materials, e2302833. Retrieved from [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). In: Current Protocols in Chemical Biology. Jena Bioscience. Retrieved from [Link]

  • Introduction: Click Chemistry. (2021). Chemical Reviews, 121(12), 6907–6908. Retrieved from [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. (2024). AxisPharm. Retrieved from [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. Retrieved from [Link]

  • [Orgo Lab 2] Click Chemistry. (2021). YouTube. Retrieved from [Link]

  • Brown, A., & Brown, T. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 7349–7409. Retrieved from [Link]

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The Sonogashira Cross-Coupling Reaction: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Carbon-Carbon Bond

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of cross-coupling reactions, the Sonogashira reaction stands out for its efficiency and versatility in coupling terminal alkynes with aryl or vinyl halides.[1][2][3] This powerful transformation, employing a dual catalytic system of palladium and copper, has become an indispensable tool in the synthesis of complex molecules, ranging from natural products and pharmaceuticals to advanced organic materials.[1][4][5]

This guide provides an in-depth exploration of the fundamentals of the Sonogashira cross-coupling reaction, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies, dissect the critical roles of each reaction component, and offer practical insights to empower you to harness the full potential of this remarkable reaction.

The Mechanistic Heart: A Tale of Two Catalytic Cycles

The Sonogashira reaction elegantly orchestrates the formation of a new C(sp)-C(sp²) bond through the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][6][7] While variations exist, the classical mechanism provides a foundational understanding of this intricate process.

The reaction is initiated by the in-situ generation of a catalytically active 14-electron Pd(0) species from a more stable Pd(II) precatalyst.[2][6] This reduction can be facilitated by various components in the reaction mixture, such as phosphine ligands or amines.[1][6]

The Palladium Cycle: The Architect of the New Bond
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl or vinyl halide (R¹-X). This step, often considered rate-determining, forms a square planar Pd(II) intermediate. The reactivity of the halide in this step follows the general trend: I > Br > Cl > OTf.[7] Electron-withdrawing groups on the aryl halide can accelerate this process.[8]

  • Transmetalation: This crucial step involves the transfer of the acetylide group from the copper acetylide (formed in the copper cycle) to the palladium center. This exchange regenerates the copper catalyst and forms a new Pd(II)-alkynyl complex. The steric bulk of the phosphine ligands on the palladium and the acetylene substituent can significantly influence the efficiency of this step.[8]

  • Reductive Elimination: The final step of the palladium cycle is the reductive elimination from the Pd(II)-alkynyl complex. This concerted step forms the desired carbon-carbon bond in the product (R¹-C≡C-R²) and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Less electron-donating and sterically bulky ligands can favor this step.[8]

The Copper Cycle: Activating the Alkyne
  • π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne (H-C≡C-R²) to form a π-alkyne-copper complex. This coordination increases the acidity of the terminal proton of the alkyne.[2]

  • Deprotonation: A base, commonly an amine such as triethylamine or diisopropylamine, deprotonates the activated alkyne, leading to the formation of a copper(I) acetylide.[1][2] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_int1 R¹-Pd(II)(X)L₂ Pd0->Pd_int1 Oxidative Addition (R¹-X) Pd_int2 R¹-Pd(II)(C≡CR²)L₂ Pd_int1->Pd_int2 Transmetalation Pd_int2->Pd0 Reductive Elimination (R¹-C≡CR²) CuX Cu(I)X Cu_pi [Cu(I)(H-C≡CR²)]⁺X⁻ CuX->Cu_pi π-Complexation (H-C≡CR²) Cu_acetylide Cu(I)-C≡CR² Cu_pi->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_int1 Transmetalation Cu_acetylide->CuX Regeneration

Caption: A typical experimental workflow for the Sonogashira reaction.

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (3 mL) via syringe. Finally, add the terminal alkyne (1.2 mmol) dropwise with stirring.

  • Reaction: Heat the reaction mixture to the desired temperature (typically room temperature to 60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Beyond the Basics: Copper-Free Sonogashira and Modern Advancements

While the classic copper-co-catalyzed Sonogashira reaction is robust, concerns over the toxicity of copper and the potential for alkyne homocoupling have driven the development of copper-free variants. T[9]hese methods often require more sophisticated palladium catalysts with bulky, electron-rich ligands (e.g., N-heterocyclic carbenes or bulky phosphines) and stronger bases to facilitate the reaction in the absence of the copper co-catalyst.

[10][11]The field continues to evolve with the development of more active and stable catalysts, including palladium nanoparticles and catalysts supported on various materials, which offer advantages in terms of recyclability and ease of separation. F[12]urthermore, the application of microwave irradiation has been shown to significantly reduce reaction times and improve yields in many cases.

[7]### Applications in Drug Discovery and Beyond

The Sonogashira reaction's ability to forge C(sp)-C(sp²) bonds under relatively mild conditions has made it a powerful tool in the synthesis of a wide array of biologically active molecules and pharmaceuticals. I[1][4][5]ts applications include the synthesis of:

  • Tazarotene: A treatment for psoriasis and acne. *[1] Altinicline (SIB-1508Y): A nicotinic receptor agonist. *[1] Natural Products: Including enynes, enediynes, and various alkaloids.

[2]The reaction's tolerance for a broad range of functional groups allows for its use in the late-stage functionalization of complex molecular scaffolds, a critical advantage in drug discovery and development.

The Sonogashira cross-coupling reaction, through its elegant and efficient mechanism, has firmly established itself as a cornerstone of modern organic synthesis. Its reliability, functional group tolerance, and adaptability have made it an indispensable tool for chemists in academia and industry. By understanding the fundamental principles that govern this reaction and the critical interplay of its components, researchers can continue to push the boundaries of molecular design and create the complex molecules that will shape our future.

References

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from J&K Scientific: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from Wikipedia: [Link]

  • ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from RSC Publishing: [Link]

  • Springer Nature. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from Springer Link: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from Chemistry LibreTexts: [Link]

  • ResearchGate. (n.d.). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. Retrieved from ResearchGate: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from Organic Chemistry Portal: [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from MDPI: [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Beilstein Journal of Organic Chemistry. (2022, March 15). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Retrieved from Beilstein Journal of Organic Chemistry: [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from Sussex Drug Discovery Centre: [Link]

  • National Center for Biotechnology Information. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from PMC: [Link]

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Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of Methyl 3-(4-ethynylphenyl)propanoate with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, developed by Kenkichi Sonogashira, employs a dual catalytic system of palladium and copper, which allows the reaction to proceed under mild conditions with high functional group tolerance.[1][3][4] Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the resulting arylalkyne moieties serve as crucial structural motifs in a wide array of pharmacologically active molecules.[5][6][7]

These application notes provide a comprehensive guide for researchers on the Sonogashira coupling of a specific, functionally rich alkyne, Methyl 3-(4-ethynylphenyl)propanoate, with various aryl halides. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and provide insights into troubleshooting and optimization.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8] Understanding this mechanism is paramount for rational optimization and troubleshooting.

  • The Palladium Cycle: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) species, forming a Pd(II) intermediate.[8][9] The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br >> Cl.[9][10]

  • The Copper Cycle: Concurrently, the terminal alkyne is activated by a copper(I) salt. In the presence of a base (typically an amine), the alkyne is deprotonated to form a copper acetylide intermediate.[8][11] This step increases the nucleophilicity of the alkyne.

  • Transmetalation and Reductive Elimination: The pivotal transmetalation step involves the transfer of the acetylide ligand from copper to the palladium(II) center, displacing the halide.[8][12] The resulting diorganopalladium(II) complex then undergoes reductive elimination to furnish the desired arylalkyne product and regenerate the active Pd(0) catalyst, thus completing the cycle.[9]

Figure 1: The dual catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a general procedure for the coupling of this compound with a representative aryl bromide. Modifications may be necessary for different aryl halides.

Materials and Reagents:
  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), freshly distilled

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • TLC plates, developing chamber, and UV lamp

  • Silica gel for column chromatography

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Reaction Setup and Procedure:

The following workflow outlines the key steps for a successful Sonogashira coupling reaction.

Experimental_Workflow A 1. Reagent Preparation & Inerting B 2. Addition of Reagents to Flask A->B Under Argon/Nitrogen C 3. Degassing the Reaction Mixture B->C Freeze-Pump-Thaw or Bubbling D 4. Reaction Monitoring (TLC) C->D Heating as required E 5. Reaction Workup D->E Upon completion F 6. Purification (Column Chromatography) E->F G 7. Product Characterization F->G

Figure 2: A generalized experimental workflow for the Sonogashira coupling.

Step-by-Step Protocol:

  • Inerting the System: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), and PPh₃ (0.04 equiv).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous THF (or DMF) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. Add freshly distilled triethylamine (3.0 equiv).

  • Degassing: Degas the reaction mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles. This is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[13]

  • Reaction Execution: Stir the reaction mixture at room temperature. For less reactive aryl bromides or chlorides, heating to 50-80 °C may be necessary.[10][14]

  • Monitoring Progress: Monitor the reaction progress by thin-layer chromatography (TLC).[10][15] The disappearance of the starting materials and the appearance of a new, typically more nonpolar, product spot indicates the reaction is proceeding.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.[16] Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[16]

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Key Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the Sonogashira coupling of this compound with various aryl halides.

Aryl Halide (Ar-X)Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Aryl IodidePdCl₂(PPh₃)₂ / CuITEATHF25-402-685-95
Aryl BromidePdCl₂(PPh₃)₂ / CuITEA/DIPEATHF/DMF50-706-1870-85
Aryl ChloridePd(OAc)₂ / XPhos (Cu-free)K₂CO₃Toluene80-11012-2450-70

Note: Yields are indicative and can vary based on the specific substrate and reaction scale.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no product yield Inactive catalyst; Impure reagents; Insufficient degassing.[10]Use fresh, high-quality catalysts and reagents. Ensure thorough degassing to remove oxygen.[10][13]
Formation of Glaser homocoupling product Presence of oxygen; High copper catalyst loading.[13]Rigorously exclude oxygen from the reaction. Consider copper-free conditions or reduce the amount of CuI.[17][18]
Formation of palladium black Catalyst decomposition.[10][19]Use fresh, high-purity solvents and reagents. Consider more stable palladium precatalysts or ligands.[10]
Reaction stalls Steric hindrance on the aryl halide.[13][20]Increase reaction temperature. Use bulkier, more electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote oxidative addition.[8][21]

Conclusion

The Sonogashira coupling is an indispensable tool for the synthesis of complex molecules in drug discovery and development. The protocols and insights provided in these application notes are designed to empower researchers to successfully implement this reaction with this compound and a range of aryl halides. A thorough understanding of the reaction mechanism, careful attention to experimental setup, and systematic troubleshooting will lead to high yields and pure products, accelerating the synthesis of novel chemical entities.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Karak, M., Barbosa, L., & Hargaden, G. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Chemistry, 2014 . [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Singh, R., et al. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ChemistrySelect, 2023 . [Link]

  • Oble, J., & Poli, G. Bulky phenanthracenyl imidazolium-derived carbene ligands were investigated for copper-free Sonogashira coupling with terminal acetylenes. Organic Letters, 2006 . [Link]

  • J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]

  • Mohajer, F., et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 2021 . [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Golden. Sonogashira coupling. [Link]

  • ACS Publications. Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. [Link]

  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]

  • NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • Reddit. Sonogashira troubleshooting help needed. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

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  • NIH. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

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Application Notes & Protocols: Live-Cell Protein Labeling Using Methyl 3-(4-ethynylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating the Dynamic Proteome

The ability to observe newly synthesized proteins in living cells is paramount to understanding cellular physiology, from signaling and metabolism to disease progression. Traditional methods often rely on genetically encoded fluorescent reporters (e.g., GFP), which, while powerful, can be large and potentially interfere with the natural function and localization of the protein of interest[1][2][3].

Bioorthogonal chemistry provides a revolutionary alternative. This field employs chemical reactions that can occur within living systems without interfering with native biochemical processes[4]. A cornerstone of this approach is Non-Canonical Amino Acid Tagging (NCAT) , where cells are fed amino acid analogs bearing a bioorthogonal handle, such as an azide or an alkyne[1][5][6]. These analogs are incorporated into newly synthesized proteins by the cell's own translational machinery. The bioorthogonal handle then serves as a target for a subsequent chemical ligation with a probe, such as a fluorophore, for visualization and analysis[1][7].

This guide details the application of Methyl 3-(4-ethynylphenyl)propanoate , a small molecule containing a terminal alkyne, as a probe for labeling proteins in live cells. While not a direct amino acid analog, its structure allows it to be potentially metabolized and incorporated into proteins, serving as a powerful tool for activity-based protein profiling or tracking specific post-translational modifications, analogous to methods used for labeling other modifications like prenylation[8][9][10]. The terminal alkyne group is the key functional handle, enabling highly specific covalent attachment of imaging agents via "click chemistry."

The Chemistry: A Tale of Two Clicks

"Click chemistry" refers to reactions that are rapid, high-yield, and highly specific, making them ideal for complex biological environments[11]. For labeling alkyne-tagged proteins, two primary cycloaddition reactions are employed: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the gold-standard click reaction, involving a terminal alkyne (like that on our probe) and an azide, which react in the presence of a Cu(I) catalyst to form a stable triazole linkage[4].

  • Mechanism: The reaction is highly efficient and uses small, minimally perturbing functional groups.

  • Live-Cell Challenge: The primary drawback of CuAAC for live-cell applications is the cytotoxicity of the copper(I) catalyst[12][13]. However, the development of specialized copper-chelating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), has significantly mitigated this issue. These ligands stabilize the Cu(I) oxidation state, accelerate the reaction, and protect cells from copper-induced oxidative damage[14][15][16].

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent copper toxicity entirely, SPAAC was developed. This reaction uses a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne drives the reaction with an azide forward without the need for a catalyst[17][18][19][20].

  • Mechanism: Truly bioorthogonal, as it requires no exogenous metal catalyst.

  • Considerations: The strained alkyne reagents are significantly larger than terminal alkynes, which can sometimes impact solubility, cell permeability, or introduce steric hindrance. The reaction kinetics can also be slower than well-catalyzed CuAAC[18][19].

G Figure 1: Core Bioorthogonal Ligation Strategies cluster_CuAAC CuAAC (Copper-Catalyzed) cluster_SPAAC SPAAC (Copper-Free) Protein_Alkyne_C Protein-C≡CH (from Probe) Product_C Labeled Protein (Triazole Linkage) Protein_Alkyne_C->Product_C Azide_Fluorophore_C N₃-Fluorophore Azide_Fluorophore_C->Product_C Cu_Catalyst Cu(I) Catalyst + Ligand (THPTA) Cu_Catalyst->Product_C Catalyzes Protein_Azide_S Protein-N₃ (Azide Probe) Product_S Labeled Protein (Triazole Linkage) Protein_Azide_S->Product_S Strained_Alkyne_S Strained Alkyne-Fluorophore (e.g., DBCO) Strained_Alkyne_S->Product_S Spontaneous

Figure 1: Core Bioorthogonal Ligation Strategies
Strategic Choice: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC depends on the experimental goals. For endpoint assays where cells can be fixed, CuAAC is often preferred for its speed and use of smaller tags. For real-time imaging in living cells where viability is paramount, SPAAC is the safer, albeit potentially slower, option.

FeatureCuAAC (with Ligand)SPAAC
Catalyst Cu(I)None (Catalyst-free)
Live-Cell Viability Good, but requires optimization and protective ligands (e.g., THPTA)[14][15].Excellent, inherently non-toxic[17][20].
Reaction Speed Very fast (minutes)[21].Fast, but generally slower than catalyzed reactions (minutes to hours)[18].
Probe Size Alkyne/Azide (small, minimal perturbation).Strained Alkyne (bulky, potential for steric effects).
Primary Use Case Fixed-cell imaging, cell lysate analysis, live-cell surface labeling.Live-cell intracellular imaging, in vivo studies.
Table 1: Comparison of CuAAC and SPAAC for Live-Cell Labeling

Experimental Workflow Overview

The overall process involves two main stages: first, the metabolic incorporation of the alkyne probe into cellular proteins, and second, the bioorthogonal "click" reaction to attach a fluorescent reporter for visualization.

G Figure 2: General Experimental Workflow A Step 1: Metabolic Labeling Culture live cells with This compound. B Step 2: Probe Incorporation Probe is metabolized and incorporated into newly synthesized proteins. A->B C Step 3: Wash Remove excess, unincorporated probe. B->C D Step 4: Click Reaction Perform CuAAC or SPAAC ligation with a fluorescent azide/alkyne reporter. C->D E Step 5: Final Wash Remove unreacted fluorescent reporter. D->E F Step 6: Imaging & Analysis Visualize labeled proteins via fluorescence microscopy or flow cytometry. E->F

Figure 2: General Experimental Workflow

Detailed Protocols

Disclaimer: These protocols provide a starting point. Optimal conditions (e.g., probe concentration, incubation time) must be determined empirically for each cell line and experimental setup.

Protocol 1: Metabolic Labeling of Live Cells

This protocol describes how to incubate cells with this compound to achieve incorporation into the proteome.

Materials:

  • Mammalian cells of interest (e.g., HeLa, A549, U2OS)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • This compound (Probe)

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate cells on a suitable vessel for microscopy (e.g., glass-bottom dishes) at a density that will result in 60-70% confluency at the time of labeling. Allow cells to adhere overnight.

  • Probe Stock Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

  • Optimization of Probe Concentration (Crucial Step):

    • Rationale: The optimal concentration must maximize incorporation while minimizing cytotoxicity. Ethynyl-containing compounds can exhibit toxicity at higher concentrations[22][23].

    • Prepare a series of working concentrations of the probe in complete culture medium (e.g., 10 µM, 25 µM, 50 µM, 100 µM). Include a "no-probe" vehicle control (DMSO only).

    • Replace the medium on the cells with the probe-containing medium.

    • Incubate for a set period (e.g., 4, 8, 16, or 24 hours) under standard culture conditions (37°C, 5% CO₂).

    • Assess cell viability using a standard method (e.g., Trypan Blue exclusion, MTT assay). Select the highest concentration that does not significantly impact cell health for future experiments.

  • Metabolic Labeling:

    • Aspirate the old medium from the cells.

    • Add fresh, pre-warmed complete medium containing the optimized concentration of this compound.

    • Incubate for the desired labeling period (typically 16-24 hours to capture a significant pool of newly synthesized proteins).

  • Wash:

    • Aspirate the probe-containing medium.

    • Gently wash the cells twice with 1X PBS to remove any unincorporated probe.

    • The cells are now ready for bioorthogonal ligation. Proceed immediately to Protocol 2.

Protocol 2: Bioorthogonal Ligation and Imaging (CuAAC Method for Fixed Cells)

This protocol is robust and recommended for initial experiments, as it avoids the complexities of live-cell copper catalysis.

Materials:

  • Alkyne-labeled cells from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS

  • Blocking Buffer: 3% BSA in PBS

  • Fluorescent Azide (e.g., Alexa Fluor 488 Azide, Cy5 Azide)

  • Click Reaction Cocktail (Prepare fresh):

    • 1X PBS

    • Fluorescent Azide (1-10 µM final concentration)

    • Copper(II) Sulfate (CuSO₄) (1 mM final concentration)

    • THPTA ligand (5 mM final concentration)[16][21]

    • Sodium Ascorbate (50 mM final concentration, add last )

  • Nuclear stain (e.g., DAPI)

  • Mounting Medium

Procedure:

  • Fixation:

    • Aspirate the final PBS wash from Protocol 1.

    • Add 4% PFA and incubate for 15 minutes at room temperature to fix the cells.

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Rationale: This step is necessary to allow the click reagents to access intracellular proteins.

    • Add Permeabilization Buffer and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking (Optional but Recommended):

    • Add Blocking Buffer and incubate for 30 minutes to reduce non-specific binding of the fluorescent probe.

  • Click Reaction:

    • Prepare the Click Reaction Cocktail. CRITICAL: Add the Sodium Ascorbate immediately before use to reduce Cu(II) to the active Cu(I) state[14][15]. The solution should be used within 15 minutes.

    • Aspirate the buffer from the cells and add the Click Reaction Cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Wash:

    • Aspirate the cocktail and wash the cells three times with PBS.

  • Staining and Mounting:

    • If desired, counterstain nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslip using an appropriate mounting medium.

  • Imaging:

    • Visualize the labeled proteins using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore and DAPI.

ReagentStock Conc.Final Conc.Purpose
Fluorescent Azide1-10 mM (DMSO)1-10 µMReporter molecule for visualization[11][24][25].
CuSO₄100 mM (H₂O)1 mMSource of copper catalyst[21].
THPTA100 mM (H₂O)5 mMLigand to stabilize Cu(I) and protect cells[14][15].
Sodium Ascorbate1 M (H₂O)50 mMReducing agent to generate active Cu(I) catalyst[21].
Table 2: Recommended Reagent Concentrations for CuAAC Cocktail

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No/Weak Signal 1. Inefficient probe incorporation. 2. Probe concentration too low. 3. Click reaction failed. 4. Imaging settings not optimal.1. Increase incubation time with the probe. 2. Titrate probe concentration upwards, monitoring cytotoxicity. 3. Ensure Sodium Ascorbate was added last and the cocktail was fresh. 4. Increase exposure time or laser power.
High Background 1. Non-specific binding of fluorescent azide. 2. Inadequate washing. 3. Fluorescent azide concentration too high.1. Include a blocking step (3% BSA). 2. Increase the number and duration of wash steps after the click reaction. 3. Titrate down the fluorescent azide concentration (start at 1-2 µM).
Cell Death/Poor Morphology 1. Probe concentration is cytotoxic. 2. Copper toxicity (if performing live-cell CuAAC).1. Re-optimize probe concentration with a viability assay (Protocol 1, Step 3). 2. Ensure correct ligand-to-copper ratio. Reduce copper concentration or reaction time. Consider switching to SPAAC.
Table 3: Common Troubleshooting Guide

Concluding Remarks

The use of alkyne-bearing metabolic probes like this compound, coupled with the precision of click chemistry, offers a versatile and powerful platform for visualizing protein synthesis and activity in cells. By carefully optimizing probe concentration to balance labeling efficiency with cell health and by choosing the appropriate bioorthogonal ligation strategy, researchers can unlock dynamic insights into the cellular proteome. The protocols provided herein serve as a robust foundation for developing and executing successful protein labeling experiments in a wide range of biological contexts.

References

  • Baskin, J. M., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Angewandte Chemie International Edition, 49(46), 8645-8649. [Link]

  • SETA BioMedicals. (n.d.). Fluorescent Dyes for Click Chemistry (azide and DBCO derivatives). SETA BioMedicals. [Link]

  • De la Fuente, M., et al. (2021). Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells. Scientific Reports, 11(1), 4377. [Link]

  • Hong, V., et al. (2011). Copper-catalyzed click reaction on/in live cells. Chemical Science, 2(9), 1612-1616. [Link]

  • Charron, G., et al. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Methods in Molecular Biology, 2009, 35-43. [Link]

  • Soriano del Amo, D., et al. (2010). Labeling live cells by copper-catalyzed alkyne--azide click chemistry. Journal of the American Chemical Society, 132(41), 14497-14499. [Link]

  • Nguyen, U. T. T., et al. (2017). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology, 9(4), 271-290. [Link]

  • Interchim. (n.d.). Azide conjugates - for Click chemistry. Interchim. [Link]

  • Kennedy, D. C., et al. (2022). DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules. Nature Communications, 13(1), 6806. [Link]

  • Hong, V., et al. (2011). Copper-catalyzed click reaction on/in live cells. Chemical Science, 2(9), 1612-1616. [Link]

  • Jena Bioscience. (n.d.). Azide-containing Fluorescent Dyes. Jena Bioscience. [Link]

  • Hinz, F. I., et al. (2013). Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity. Current Opinion in Chemical Biology, 17(5), 738-746. [Link]

  • Vector Laboratories. (n.d.). CalFluor Azide Probes Click Chemistry Tools Portfolio. 2BScientific. [Link]

  • Hinz, F. I., Dieterich, D. C., & Schuman, E. M. (2013). Teaching Old NCATs New Tricks: Using Non-Canonical Amino Acid Tagging to Study Neuronal Plasticity. Current Opinion in Chemical Biology, 17(5), 738–746. [Link]

  • De la Fuente, M., et al. (2020). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology, 15(3), 734-741. [Link]

  • Limsirichaikul, S., et al. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 21(18), 6631. [Link]

  • Buchweitz, F., et al. (2023). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS ONE, 18(10), e0292520. [Link]

  • Stone, S. E., et al. (2024). Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo. bioRxiv. [Link]

  • Geva, M., et al. (2020). A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. BMC Biology, 18(1), 6. [Link]

  • Limsirichaikul, S., et al. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 21(18), 6631. [Link]

  • Debets, M. F., et al. (2010). Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition. Angewandte Chemie International Edition, 49(1), 97-100. [Link]

  • Uttamapinant, C., et al. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols, 8(8), 1620-1634. [Link]

  • Buchweitz, F., et al. (2024). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to Detect Newly Synthesized Proteins in Cells and their Secretome. Protocols.io. [Link]

  • Hocek, M., et al. (2016). Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine. Chemical Science, 7(4), 2641-2647. [Link]

  • van Geel, R., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ACS Chemical Biology, 7(1), 107-116. [Link]

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Sources

Application Notes and Protocols: Derivatization of Biomolecules with Methyl 3-(4-ethynylphenyl)propanoate for Enhanced Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Derivatization in Modern Mass Spectrometry

In the landscape of high-sensitivity proteomics, metabolomics, and drug development, the ability to detect and quantify biomolecules with high precision is paramount. While mass spectrometry (MS) stands as a cornerstone analytical technique, its efficacy is often hampered by the inherent physicochemical properties of analytes. Poor ionization efficiency, low abundance, and unfavorable fragmentation patterns can render certain biomolecules nearly invisible to the mass spectrometer. Chemical derivatization emerges as a powerful strategy to overcome these limitations, enhancing the analytical performance by introducing moieties that improve ionization and facilitate targeted analysis.[1][2]

This guide provides a comprehensive overview and detailed protocols for the use of Methyl 3-(4-ethynylphenyl)propanoate, a versatile derivatization reagent, to enhance the mass spectrometric analysis of a wide range of biomolecules. The terminal alkyne group incorporated by this reagent serves as a reactive handle for "click chemistry," enabling the subsequent attachment of reporter groups for multiplexed quantitative studies or affinity tags for enrichment.[3][4] This two-tiered approach provides a flexible and powerful platform for in-depth biomolecular analysis.

The Strategic Advantage of this compound

This compound is not a direct-acting derivatization agent for common biological functional groups. Its utility lies in a two-stage approach that offers exceptional control and versatility:

  • Activation to an Amine-Reactive Moiety: The methyl ester is first hydrolyzed to its corresponding carboxylic acid. This acid is then activated, typically via carbodiimide chemistry with N-hydroxysuccinimide (NHS), to form a highly reactive NHS ester. This activated form readily reacts with primary amines present in biomolecules, such as the N-terminus of proteins and the side chain of lysine residues, to form stable amide bonds.[3][5][6]

  • Introduction of a Bioorthogonal Handle: The derivatization process introduces a terminal alkyne group onto the target biomolecule. This alkyne is a bioorthogonal functional group, meaning it is chemically inert within biological systems but can be specifically reacted with an azide-containing molecule through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[4] This allows for a second layer of modification, such as the attachment of:

    • Isotope-coded tags for relative and absolute quantification (e.g., TMT, iTRAQ).[7]

    • Biotin tags for affinity purification and enrichment of low-abundance biomolecules.

    • Fluorophores for orthogonal detection methods.

This application note will detail the protocols for the activation of this compound and its subsequent use in derivatizing proteins, peptides, and small molecule metabolites for enhanced mass spectrometry analysis.

Reaction Schematics and Workflow

The overall strategy involves a two-part chemical process. The first part is the preparation of the amine-reactive NHS ester from the commercially available this compound. The second part is the reaction of this activated reagent with the biomolecule of interest.

Part 1: Activation of the Derivatization Reagent

reagent This compound hydrolysis Alkaline Hydrolysis (e.g., NaOH, H₂O/MeOH) reagent->hydrolysis acid 3-(4-Ethynylphenyl)propanoic Acid hydrolysis->acid activation EDC, NHS (pH 4.5-6.0) acid->activation nhs_ester 3-(4-Ethynylphenyl)propanoic Acid NHS Ester (Amine-Reactive Reagent) activation->nhs_ester

Caption: Activation of this compound.

Part 2: Derivatization of Amine-Containing Biomolecules

cluster_workflow Derivatization Workflow biomolecule Biomolecule with Primary Amine (Protein, Peptide, Metabolite) derivatization Amine Coupling (pH 8.3-8.5) biomolecule->derivatization nhs_ester 3-(4-Ethynylphenyl)propanoic Acid NHS Ester nhs_ester->derivatization derivatized_biomolecule Alkyne-Labeled Biomolecule derivatization->derivatized_biomolecule analysis LC-MS/MS Analysis derivatized_biomolecule->analysis click_chem Optional: Click Chemistry (e.g., with Azide-Biotin) derivatized_biomolecule->click_chem click_chem->analysis

Caption: Workflow for biomolecule derivatization and analysis.

Detailed Experimental Protocols

Protocol 1: Preparation of 3-(4-Ethynylphenyl)propanoic Acid NHS Ester

This protocol describes the conversion of the commercially available methyl ester to the amine-reactive NHS ester.

A. Hydrolysis of this compound

  • Rationale: The methyl ester is unreactive towards amines. Alkaline hydrolysis is an efficient and irreversible method to generate the corresponding carboxylate salt, which can then be protonated to the carboxylic acid.[8][9][10]

  • Materials:

    • This compound

    • Methanol (MeOH)

    • 1 M Sodium Hydroxide (NaOH)

    • 1 M Hydrochloric Acid (HCl)

    • Ethyl Acetate

    • Saturated Sodium Chloride (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1 equivalent) in a 3:1 mixture of Methanol and Water.

    • Add 1 M NaOH (1.5 equivalents) and stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 3-(4-ethynylphenyl)propanoic acid.

B. EDC/NHS Activation of 3-(4-ethynylphenyl)propanoic Acid

  • Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is susceptible to hydrolysis. The addition of NHS (N-hydroxysuccinimide) traps the activated acid as a more stable NHS ester, which is then used for efficient labeling of primary amines at a slightly basic pH.[5][6]

  • Materials:

    • 3-(4-ethynylphenyl)propanoic acid

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 3-(4-ethynylphenyl)propanoic acid (1 equivalent) in anhydrous DCM or DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by TLC. Upon completion, the activated NHS ester can be used directly in the next step or purified by silica gel chromatography. For immediate use, it is often sufficient to remove the urea byproduct by filtration if it precipitates.

Protocol 2: Derivatization of Peptides and Proteins
  • Rationale: The reaction between an NHS ester and a primary amine is highly pH-dependent. An optimal pH of 8.3-8.5 ensures that the primary amines are sufficiently deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester.[3][11]

  • Materials:

    • Protein or peptide sample

    • 3-(4-Ethynylphenyl)propanoic Acid NHS Ester solution (freshly prepared in anhydrous DMF or DMSO)

    • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0

    • Desalting column (e.g., C18 for peptides, size-exclusion for proteins)

  • Procedure:

    • Dissolve the protein or peptide sample in the Reaction Buffer to a concentration of 1-10 mg/mL.[3]

    • Calculate the required amount of the NHS ester. A 5- to 20-fold molar excess of the NHS ester over the amount of amine groups is a good starting point for optimization.

    • Add the calculated volume of the 3-(4-ethynylphenyl)propanoic Acid NHS Ester solution to the protein/peptide solution.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[3][12]

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

    • Purify the derivatized biomolecule from excess reagent and byproducts using an appropriate desalting column.[13] For peptides, C18 solid-phase extraction is effective. For proteins, size-exclusion chromatography is recommended.

    • Lyophilize the purified, derivatized sample for storage.

Protocol 3: Derivatization of Amine-Containing Metabolites
  • Rationale: Many small molecule metabolites, such as amino acids and biogenic amines, contain primary amine groups that can be targeted for derivatization. The principles are similar to peptide labeling, but the purification strategy will differ.

  • Materials:

    • Metabolite extract

    • 3-(4-Ethynylphenyl)propanoic Acid NHS Ester solution (freshly prepared in anhydrous DMF or DMSO)

    • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

    • Quenching solution: e.g., 1 M hydroxylamine

  • Procedure:

    • Reconstitute the dried metabolite extract in the Reaction Buffer.

    • Add a 10- to 50-fold molar excess of the 3-(4-ethynylphenyl)propanoic Acid NHS Ester solution. The optimal excess should be determined empirically.

    • Incubate for 1-2 hours at room temperature.

    • Quench the reaction as described in Protocol 2.

    • The sample is now ready for direct LC-MS/MS analysis. The derivatized metabolites will have increased hydrophobicity, which will alter their chromatographic behavior, typically leading to better retention on reversed-phase columns.

Quantitative Data and Mass Shift

The derivatization of a primary amine with 3-(4-ethynylphenyl)propanoic acid results in a specific mass increase. This predictable mass shift is crucial for identifying derivatized biomolecules in the mass spectrometer.

ParameterValue
Molecular Formula of this compoundC₁₂H₁₂O₂
Molecular Weight of this compound188.22 g/mol
Molecular Formula of 3-(4-ethynylphenyl)propanoic acidC₁₁H₁₀O₂
Molecular Weight of 3-(4-ethynylphenyl)propanoic acid174.19 g/mol
Mass Shift upon Derivatization (C₁₁H₈O) +172.0575 Da

Note: The mass shift is calculated based on the addition of the 3-(4-ethynylphenyl)propanoyl group (C₁₁H₉O) and the loss of a hydrogen atom from the primary amine.

Trustworthiness and Self-Validating Systems

Each protocol is designed to be a self-validating system through the following principles:

  • Monitoring of Activation: The conversion of the methyl ester to the carboxylic acid and subsequently to the NHS ester can be monitored by Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before proceeding.

  • pH Control: The pH of the labeling reaction is critical. Using a well-buffered system at pH 8.3-8.5 ensures the specific and efficient reaction with primary amines while minimizing side reactions.[3][11]

  • Quenching: The inclusion of a quenching step with an amine-containing buffer (like Tris) ensures that any unreacted NHS ester is deactivated, preventing non-specific labeling during sample workup.

  • Purification: Post-reaction purification is essential to remove excess derivatization reagent and byproducts, which can interfere with mass spectrometry analysis by causing ion suppression or appearing as contaminating peaks.[13]

  • Mass Shift Validation: The successful derivatization can be confirmed by the expected mass shift in the resulting mass spectra of the modified biomolecules.

Conclusion and Future Perspectives

The derivatization of biomolecules with this compound, via a two-step activation and labeling strategy, offers a robust and versatile method to enhance their detection and characterization by mass spectrometry. The introduction of the terminal alkyne handle opens up a plethora of possibilities for downstream applications using click chemistry, including advanced quantitative proteomics and the targeted enrichment of specific biomolecule classes. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can significantly improve the quality and depth of their mass spectrometry data, leading to new discoveries in basic research and drug development.

References

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • protocols.io. (2022, December 2). NHS-ester-protein-labeling. Retrieved from [Link]

  • Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

  • Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • Spherotech. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Kadek, A., et al. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Measurement Science Au, 1(1), 26-33. Retrieved from [Link]

  • Yao, X. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators, 15(3). Retrieved from [Link]

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A Step-by-Step Guide for Bioconjugation Using Methyl 3-(4-ethynylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Precision in Bioconjugation

In the landscape of modern drug development, diagnostics, and proteomics, the ability to selectively and stably link molecules to proteins, peptides, and other biomolecules is paramount. This process, known as bioconjugation, has paved the way for innovations such as antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials. The advent of "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility, has revolutionized this field.[1][2] One of the most prominent click reactions is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between a terminal alkyne and an azide.[1]

This application note provides a comprehensive, step-by-step guide for the use of Methyl 3-(4-ethynylphenyl)propanoate, a terminal alkyne-containing linker, in bioconjugation. This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but also the scientific rationale behind the experimental choices. We will delve into the core principles of CuAAC, provide detailed experimental procedures, and discuss the critical aspects of purification and characterization of the final bioconjugate.

Core Principles of CuAAC Bioconjugation

The CuAAC reaction is a cornerstone of bioconjugation due to its remarkable features:

  • Bioorthogonality: The azide and terminal alkyne functional groups are largely absent in biological systems, ensuring that the reaction proceeds with high specificity without interfering with native biochemical processes.[3]

  • High Efficiency: The reaction is characterized by high yields and rapid reaction rates under mild, aqueous conditions, which are crucial for preserving the structure and function of sensitive biomolecules.[4]

  • Thermodynamic Driving Force: The formation of the stable triazole ring provides a strong thermodynamic driving force for the reaction.

The key catalytic species in CuAAC is Copper(I), which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[1] To prevent copper-mediated damage to biomolecules and to enhance the reaction rate, a chelating ligand is essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a widely used water-soluble ligand that stabilizes the Cu(I) oxidation state and protects the biomolecule from oxidative damage.[4]

The Role of this compound

This compound serves as a valuable linker in bioconjugation. Its terminal alkyne group is the reactive handle for the CuAAC reaction. The phenylpropanoate moiety provides a rigid spacer, which can be advantageous in positioning the conjugated molecule at a specific distance from the biomolecule. The methyl ester group, while generally stable, can be susceptible to hydrolysis under certain conditions, a factor that must be considered during reaction setup and purification.

Detailed Application Protocols

This section provides a detailed protocol for the conjugation of an azide-modified biomolecule with this compound using CuAAC.

Materials and Reagents
  • Azide-modified biomolecule (e.g., protein, peptide)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium L-ascorbate

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4, degassed

  • Purification columns (e.g., size-exclusion, hydrophobic interaction)

  • Analytical instruments (HPLC, Mass Spectrometer)

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for reproducible results.

ReagentStock ConcentrationSolventStorage Conditions
Azide-modified Biomolecule1-10 mg/mLPBS, pH 7.4-20°C or -80°C
This compound100 mMDMSO-20°C, desiccated
Copper(II) Sulfate100 mMDeionized WaterRoom Temperature
THPTA500 mMDeionized Water-20°C
Sodium Ascorbate1 MDeionized Water-20°C (prepare fresh)

Note: Sodium ascorbate solutions are prone to oxidation and should be prepared fresh before each experiment.

Step-by-Step CuAAC Protocol

This protocol is a general guideline and may require optimization based on the specific biomolecule and desired degree of labeling.

  • Biomolecule Preparation:

    • Thaw the azide-modified biomolecule on ice.

    • If necessary, perform a buffer exchange into degassed PBS, pH 7.4, to remove any interfering substances.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified biomolecule to the desired final concentration in PBS.

    • Add the THPTA stock solution to a final concentration of 5 mM.

    • Add the this compound stock solution to the desired molar excess (typically 10-50 equivalents relative to the biomolecule). The final DMSO concentration should be kept below 10% to avoid denaturation of the biomolecule.

    • Add the Copper(II) sulfate stock solution to a final concentration of 1 mM.

  • Initiation of the Reaction:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 20 mM.

    • Gently mix the reaction by inverting the tube or by slow vortexing.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding a chelating agent such as EDTA to a final concentration of 50 mM to sequester the copper catalyst.

Purification of the Bioconjugate

Purification is a critical step to remove unreacted reagents, byproducts, and the copper catalyst. The choice of purification method depends on the properties of the bioconjugate.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is an effective method for removing small molecules like excess linker, copper, and ascorbate from the much larger bioconjugate.

Hydrophobic Interaction Chromatography (HIC)

The introduction of the aromatic linker, this compound, increases the hydrophobicity of the biomolecule. HIC separates molecules based on differences in their surface hydrophobicity and is particularly useful for purifying antibody-drug conjugates and other bioconjugates with hydrophobic linkers.[5][6][7][8]

  • Principle: In HIC, the bioconjugate is loaded onto a column in a high-salt buffer, which promotes hydrophobic interactions between the conjugate and the stationary phase. The conjugate is then eluted by decreasing the salt concentration.[7]

Characterization of the Bioconjugate

Thorough characterization is essential to confirm the successful conjugation and to determine the purity and integrity of the final product.

High-Performance Liquid Chromatography (HPLC)
  • Reversed-Phase HPLC (RP-HPLC): RP-HPLC is a powerful technique for assessing the purity of the bioconjugate and for monitoring the progress of the conjugation reaction. The increased hydrophobicity of the conjugated biomolecule will result in a longer retention time on a C4, C8, or C18 column compared to the unconjugated biomolecule.[1][4][9][10]

  • Hydrophobic Interaction Chromatography (HIC): As mentioned for purification, HIC can also be used as an analytical tool to determine the drug-to-antibody ratio (DAR) in ADCs, as species with a higher number of conjugated linkers will be more hydrophobic and have a longer retention time.[4][5][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides precise molecular weight information, confirming the covalent attachment of the linker and any payload.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF is well-suited for the analysis of proteins and large biomolecules. The mass spectrum of the bioconjugate will show a mass shift corresponding to the mass of the attached this compound and any other conjugated moiety.[11][12][13][14]

  • Electrospray Ionization (ESI) MS: ESI-MS is another powerful technique for determining the molecular weight of the bioconjugate and can be coupled with liquid chromatography (LC-MS) for online analysis.

Visualization of the Workflow and Mechanism

CuAAC Reaction Mechanism

Caption: The catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow

Bioconjugation_Workflow Start Start: Azide-Biomolecule & Linker Reagent_Prep Reagent Preparation (Stock Solutions) Start->Reagent_Prep CuAAC CuAAC Reaction (CuSO₄, THPTA, Ascorbate) Reagent_Prep->CuAAC Purification Purification (SEC or HIC) CuAAC->Purification Characterization Characterization (HPLC, Mass Spec) Purification->Characterization Final_Product Final Bioconjugate Characterization->Final_Product

Caption: A streamlined workflow for bioconjugation using this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling chemicals.

  • Copper Waste: Copper is toxic to aquatic life and should not be disposed of down the drain. All copper-containing waste should be collected in a designated hazardous waste container for proper disposal according to your institution's guidelines.[12][15][16][17][18]

  • Azides: Organic azides can be explosive, especially in the presence of heavy metals. Handle with care and avoid exposure to heat or shock.

  • DMSO: Dimethyl sulfoxide is readily absorbed through the skin and can carry other chemicals with it. Handle with caution and avoid skin contact.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inactive catalystPrepare fresh sodium ascorbate solution. Ensure proper degassing of buffers.
Low reactivity of biomoleculeIncrease the molar excess of the alkyne linker. Increase reaction time or temperature.
Hydrolysis of methyl esterPerform the reaction at a neutral pH and purify the product promptly.
Biomolecule Degradation Copper-mediated damageIncrease the concentration of the THPTA ligand. Ensure the reaction is performed under degassed conditions.
Poor Recovery After Purification Aggregation of the bioconjugateThe increased hydrophobicity may cause aggregation. Consider using a different purification method (e.g., HIC over SEC) or adding a solubilizing agent to the buffers.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction is a powerful and versatile tool for bioconjugation. This compound offers a convenient terminal alkyne handle with a rigid spacer for a variety of applications. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can successfully synthesize and characterize well-defined bioconjugates for their specific needs. Careful optimization of reaction conditions, along with appropriate purification and characterization, will ensure the generation of high-quality materials for downstream applications in research, diagnostics, and therapeutics.

References

  • Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. (n.d.). Springer Protocols. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. Retrieved from [Link]

  • Optimization of the reaction conditions for the CuAAC of AzPTES and... (n.d.). ResearchGate. Retrieved from [Link]

  • Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. (2024). Analytical Methods. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). Organometallics. Retrieved from [Link]

  • Engineered protein-small molecule conjugates empower selective enzyme inhibition. (n.d.). bioRxiv. Retrieved from [Link]

  • Purification of ADCs by HIC. (n.d.). Creative Biolabs. Retrieved from [Link]

  • An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. (2020). Pharmaceuticals. Retrieved from [Link]

  • MALDI-TOF-Based Affinity Selection Mass Spectrometry for Automated Screening of Protein-Ligand Interactions at High Throughput. (2021). SLAS DISCOVERY: Advancing Life Sciences R & D. Retrieved from [Link]

  • CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst a. (n.d.). ResearchGate. Retrieved from [Link]

  • A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation. (2020). Antibodies. Retrieved from [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (2009). Angewandte Chemie International Edition. Retrieved from [Link]

  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024). LinkedIn. Retrieved from [Link]

  • Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. (2015). American Pharmaceutical Review. Retrieved from [Link]

  • ADC Analysis by Hydrophobic Interaction Chromatography. (2020). Methods in Molecular Biology. Retrieved from [Link]

  • MALDI-TOF spectrometry spectra of azide-conjugated Protein A (orange)... (n.d.). ResearchGate. Retrieved from [Link]

  • A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. (2014). Analyst. Retrieved from [Link]

  • Insight to Functional Conformation and Noncovalent Interactions of Protein-Protein Assembly Using MALDI Mass Spectrometry. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • Negative effect of copper nanoparticles on the conjugation frequency of conjugative catabolic plasmids. (n.d.). ResearchGate. Retrieved from [Link]

  • Methyl 3-phenylpropionate. (n.d.). PubChem. Retrieved from [Link]

  • Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. (2019). Molecules. Retrieved from [Link]

  • Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. (2022). Polymers. Retrieved from [Link]

  • E-waste recycling in an optimized way for copper recovery by leaching and a case study on E-waste generation and management in Dhaka city. (2023). Heliyon. Retrieved from [Link]

  • Enabling Freeze-Thaw Stability of PBS-Based Formulations of a Monoclonal Antibody Part III: Effect of Glass Transition Temperature. (2016). BioPharm International. Retrieved from [Link]

  • Synthesis of 4-(5-Aryl-4-methyl-1,2,4-triazole-3-ylmethylthio)-cresoxyacetic Acids and Their Sulfone Analogs as New Potential PPARδ/β Agonists. (n.d.). ResearchGate. Retrieved from [Link]

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Application Notes & Protocols: Synthesis of Fluorescent Probes from Methyl 3-(4-ethynylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Group], Senior Application Scientist

Introduction: Unlocking Cellular Insights with "Clickable" Fluorescent Probes

In the intricate landscape of cellular biology and drug discovery, the ability to visualize and track specific biomolecules is paramount. Fluorescent probes, small molecules that emit light upon excitation, have emerged as indispensable tools for illuminating the inner workings of cells.[1][2] This guide details the synthesis of a versatile class of fluorescent probes starting from Methyl 3-(4-ethynylphenyl)propanoate , a key building block containing a terminal alkyne group. This functional group is the cornerstone of one of the most robust and bioorthogonal chemical reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry."[3][][5]

The elegance of click chemistry lies in its high efficiency, selectivity, and biocompatibility, allowing for the precise attachment of a fluorophore to a molecule of interest in complex biological environments.[6][7] The terminal alkyne on our precursor, this compound, serves as a "handle" that can be "clicked" onto a fluorescent dye modified with an azide group. This modular approach provides a powerful platform for creating a diverse library of fluorescent probes tailored for specific applications in bioimaging, high-throughput screening, and diagnostics.[8][9][10]

This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and characterization methods for generating these valuable research tools.

The Chemical Logic: A "Click"-Driven Transformation

The core of this synthetic methodology is the CuAAC reaction. This reaction forms a stable triazole ring, covalently linking the alkyne-containing precursor to an azide-modified fluorophore.[3][][7] The reaction is catalyzed by copper(I), which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[11][12]

The reaction proceeds with exceptional reliability and is tolerant of a wide range of functional groups, making it ideal for bioconjugation.[6][11] The resulting fluorescent probe retains the essential propanoate ester moiety, which can be further modified or directly utilized for cellular uptake studies.

Figure 1: General scheme of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

PART 1: Synthesis of the Alkyne Precursor - this compound

While this compound can be commercially sourced[13][], understanding its synthesis provides valuable context. A common route involves the Sonogashira coupling of a protected acetylene, such as (trimethylsilyl)acetylene, with a suitable aryl halide, like methyl 3-(4-iodophenyl)propanoate, followed by deprotection of the silyl group. For the scope of this application note, we will proceed with the commercially available starting material.

PART 2: The "Click" Reaction - Conjugation with an Azide-Modified Fluorophore

This is the key step where the fluorescent component is introduced. A wide variety of azide-modified fluorophores are commercially available, spanning the spectral range from UV to near-infrared.[15] The choice of fluorophore will depend on the specific application, including the excitation and emission wavelengths required for the imaging setup and the potential for spectral overlap with other fluorescent molecules.

Table 1: Representative Azide-Modified Fluorophores

Fluorophore ClassExampleExcitation Max (nm)Emission Max (nm)Key Features
Coumarin3-Azido-7-hydroxycoumarin~350-400~450-480Environmentally sensitive, good for ratiometric sensing.
Fluorescein5-FAM-Azide~495~520High quantum yield, widely used.
Rhodamine5-TAMRA-Azide~545~575Photostable, bright.
CyanineCy3-Azide~550~570Bright, commonly used in biological imaging.
CyanineCy5-Azide~650~670Near-infrared emission, reduced cellular autofluorescence.
BODIPYBDP-FL Azide~503~512High photostability, narrow emission spectra.[16]
Experimental Protocol: General Procedure for CuAAC Reaction

This protocol is a general guideline and may require optimization depending on the specific fluorophore and desired scale.

Materials:

  • This compound

  • Azide-modified fluorophore (e.g., 5-TAMRA-Azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended for protecting biomolecules and accelerating the reaction)[11]

  • Solvent: A mixture of tert-butanol and water (1:1 v/v) or DMSO/water.

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Azide-modified fluorophore: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) sulfate: Prepare a 50 mM stock solution in deionized water.

    • Sodium ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh.

    • TBTA (if used): Prepare a 10 mM stock solution in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube or small reaction vial, add the following in the specified order:

      • Solvent (e.g., 400 µL of t-BuOH/H₂O 1:1)

      • This compound stock solution (50 µL, 0.5 µmol, 1 equivalent)

      • Azide-modified fluorophore stock solution (55 µL, 0.55 µmol, 1.1 equivalents)

      • TBTA stock solution (if used, 10 µL, 0.1 µmol, 0.2 equivalents)

    • Vortex the mixture gently.

  • Initiation of the "Click" Reaction:

    • Add the copper(II) sulfate stock solution (10 µL, 0.5 µmol, 1 equivalent).

    • Immediately add the freshly prepared sodium ascorbate stock solution (5 µL, 5 µmol, 10 equivalents).

    • If the reaction is oxygen-sensitive, briefly bubble argon or nitrogen through the solution before capping the vial tightly.[11]

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the consumption of the starting materials and the formation of the product.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by preparative HPLC to yield the pure fluorescent probe.

Figure 2: A streamlined workflow for the synthesis and purification of the fluorescent probe.

PART 3: Characterization of the Synthesized Fluorescent Probe

Thorough characterization is crucial to confirm the identity, purity, and functionality of the synthesized probe.

Table 2: Recommended Characterization Techniques

TechniquePurposeExpected Outcome
NMR Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of the triazole ring formation.Disappearance of the alkyne proton signal and appearance of the triazole proton signal. Shifts in the aromatic and aliphatic regions consistent with the new structure.
Mass Spectrometry (e.g., ESI-MS) Determination of the molecular weight of the product.A molecular ion peak corresponding to the calculated mass of the fluorescent probe.
UV-Vis Spectroscopy To determine the absorption spectrum and molar extinction coefficient.An absorption spectrum characteristic of the incorporated fluorophore.
Fluorescence Spectroscopy To determine the excitation and emission spectra, and the quantum yield.Excitation and emission maxima consistent with the fluorophore. The quantum yield provides a measure of the probe's brightness.
HPLC To assess the purity of the final product.A single major peak indicating a high degree of purity.

Applications in Research and Drug Development

The fluorescent probes synthesized from this compound have a broad range of applications:

  • Cellular Imaging: These probes can be used to visualize and track the localization and dynamics of target biomolecules within living cells.[1][9]

  • High-Throughput Screening: In drug discovery, these probes can be employed in assays to screen for compounds that modulate the activity or localization of a target protein.

  • Diagnostic Tools: Fluorescent probes are being developed for various diagnostic applications, including the detection of disease biomarkers.[8][10][17]

  • Theranostics: The combination of a therapeutic agent and a fluorescent reporter in a single molecule allows for simultaneous treatment and monitoring.[10]

Troubleshooting and Considerations

  • Low Reaction Yield:

    • Ensure the sodium ascorbate solution is freshly prepared, as it can oxidize over time.

    • Deoxygenate the reaction mixture, as oxygen can inhibit the copper catalyst.[11]

    • Consider using a copper-coordinating ligand like TBTA to stabilize the Cu(I) oxidation state and accelerate the reaction.[11][12]

  • Purification Challenges:

    • The polarity of the fluorescent probe can vary significantly depending on the fluorophore. A gradient elution may be necessary for column chromatography.

    • Some fluorescent dyes are prone to photobleaching; protect the reaction and purified product from excessive light.

  • Poor Solubility:

    • If the azide-modified fluorophore has poor solubility in the reaction solvent, consider using a co-solvent like DMSO or DMF.

Conclusion

The synthesis of fluorescent probes from this compound via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition is a robust, versatile, and highly effective strategy for generating powerful tools for biological research and drug development. The modular nature of this approach allows for the facile creation of a diverse array of probes with tailored photophysical properties. By following the detailed protocols and characterization methods outlined in this guide, researchers can confidently synthesize and validate these valuable molecular imaging agents.

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Application Notes and Protocols: Incorporating Methyl 3-(4-ethynylphenyl)propanoate into Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Multi-Functional Building Block

In the landscape of modern drug discovery, the rational design of molecular scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Methyl 3-(4-ethynylphenyl)propanoate emerges as a highly versatile and strategic building block for medicinal chemists. Its structure uniquely combines three key features: a terminal alkyne, a phenylpropanoate core, and a methyl ester. This trifecta of functionalities offers a powerful toolkit for scaffold elaboration, bioisosteric replacement, and the introduction of critical pharmacophoric elements.

The terminal alkyne serves as a reactive handle for a variety of robust and efficient coupling reactions, most notably the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". These reactions allow for the facile and modular construction of complex molecular architectures from simpler precursors. The phenylpropanoate moiety is a well-established pharmacophore found in numerous approved drugs, often interacting with hydrophobic pockets in target proteins. Furthermore, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a key site for salt formation to improve solubility or for establishing crucial hydrogen bonding interactions with biological targets.

This document provides a detailed guide for the synthesis, characterization, and strategic incorporation of this compound into drug discovery programs. We will delve into validated protocols for its use in key chemical transformations and explore its potential in fragment-based drug discovery and lead optimization through pharmacophore modeling and bioisosteric design.

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Justification
Molecular Formula C₁₂H₁₂O₂Calculated
Molecular Weight 188.22 g/mol Calculated
Appearance Expected to be a colorless to pale yellow oil or low-melting solidBased on similar phenylpropanoate esters.
Purity Commercially available at ≥95%[1]Supplier data[1]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH)Inferred from structural similarity to other esters.

Reference Spectroscopic Data:

The following data for structurally related compounds can be used as a reference for the characterization of this compound.

Table 2: Reference ¹H and ¹³C NMR Data

CompoundNucleusChemical Shifts (δ, ppm) and Multiplicity
Methyl propanoate [2][3][4]¹H NMR3.67 (s, 3H, -OCH₃), 2.32 (q, 2H, -CH₂-), 1.15 (t, 3H, -CH₃)
¹³C NMR174.6 (C=O), 51.4 (-OCH₃), 27.6 (-CH₂-), 9.3 (-CH₃)[3]
Methyl 3-(4-methoxyphenyl)propanoate [5][6]¹H NMR7.11 (d, 2H), 6.83 (d, 2H), 3.78 (s, 3H), 3.66 (s, 3H), 2.89 (t, 2H), 2.60 (t, 2H)
¹³C NMR173.9, 158.1, 132.5, 129.8, 113.9, 55.2, 51.6, 36.0, 30.2

Expected key signals for This compound would include:

  • ¹H NMR: A singlet for the terminal alkyne proton (~3.0 ppm), aromatic protons as two doublets, two triplets for the ethyl chain, and a singlet for the methyl ester.

  • ¹³C NMR: Resonances for the alkyne carbons (~83 and 77 ppm), aromatic carbons, the carbonyl carbon (~173 ppm), the methoxy carbon (~52 ppm), and the ethyl chain carbons.

Table 3: Reference Infrared (IR) and Mass Spectrometry (MS) Data

CompoundSpectroscopyKey Peaks
Methyl propanoate [7][8]IR (liquid film)~2980 cm⁻¹ (C-H stretch), ~1740 cm⁻¹ (C=O stretch), ~1180 cm⁻¹ (C-O stretch)
MS (EI)m/z 88 (M⁺), 59, 57, 29[9]
Methyl 3-phenylpropanoate MS (EI)m/z 164 (M⁺), 104, 91, 77

Expected key signals for This compound would include:

  • IR: A sharp peak around 3300 cm⁻¹ for the ≡C-H stretch and a weak absorption around 2100 cm⁻¹ for the C≡C stretch, in addition to the characteristic ester C=O stretch around 1735 cm⁻¹.

  • MS: A molecular ion peak at m/z 188.

Synthesis Protocol

A reliable method for the synthesis of this compound involves a two-step sequence starting from the commercially available Methyl 3-(4-iodophenyl)propanoate. This approach utilizes a Sonogashira coupling with a protected acetylene source, followed by deprotection.

Synthesis_Workflow A Methyl 3-(4-iodophenyl)propanoate B Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst, base) A->B Step 1 C Methyl 3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate B->C D Deprotection (e.g., K₂CO₃, MeOH) C->D Step 2 E This compound D->E

Caption: Synthetic workflow for this compound.

Step 1: Sonogashira Coupling of Methyl 3-(4-iodophenyl)propanoate with Trimethylsilylacetylene

This reaction couples the aryl iodide with trimethylsilylacetylene, a convenient and stable source of the ethynyl group.[10][11] The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne.

Materials:

  • Methyl 3-(4-iodophenyl)propanoate (1.0 equiv)

  • Trimethylsilylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Protocol:

  • To a dry, nitrogen-flushed round-bottom flask, add Methyl 3-(4-iodophenyl)propanoate, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine. Stir the mixture at room temperature for 10 minutes.

  • Add trimethylsilylacetylene dropwise to the reaction mixture.

  • Heat the reaction to 50 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Methyl 3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate.

Step 2: Deprotection of the Trimethylsilyl Group

The TMS group is readily cleaved under mild basic conditions to yield the terminal alkyne.

Materials:

  • Methyl 3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (0.2 equiv)

  • Methanol (MeOH)

Protocol:

  • Dissolve the TMS-protected alkyne in methanol in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification by column chromatography may be performed if necessary.

Applications in Drug Discovery Scaffolds

Sonogashira Coupling: Extending Aryl Scaffolds

The terminal alkyne of this compound is a versatile handle for Sonogashira cross-coupling reactions, enabling the formation of carbon-carbon bonds with various aryl or vinyl halides.[10] This allows for the rapid diversification of the core scaffold and the exploration of structure-activity relationships (SAR).

Sonogashira_Application cluster_0 This compound cluster_1 Aryl/Vinyl Halide (R-X) A Terminal Alkyne C Sonogashira Coupling (Pd/Cu catalyst, base) A->C B R = Heterocycle, Substituted Phenyl, etc. B->C D Extended Scaffold C->D

Caption: Sonogashira coupling for scaffold extension.

General Protocol for Sonogashira Coupling:

  • In a dry, nitrogen-flushed flask, combine this compound (1.1 equiv), the aryl/vinyl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add a suitable solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylethylamine) (3.0 equiv).

  • Stir the reaction at an appropriate temperature (room temperature to 80 °C) and monitor by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Click Chemistry: Bioorthogonal Ligation and Library Synthesis

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and orthogonal reaction that allows for the covalent linking of the alkyne-containing scaffold to an azide-modified molecule.[12][13] This is particularly useful for creating bioconjugates, generating compound libraries, and in fragment-based drug discovery.

Click_Chemistry_Workflow cluster_0 This compound cluster_1 Azide-Containing Molecule (R-N₃) A Terminal Alkyne C CuAAC 'Click' Reaction (Cu(I) source, ligand) A->C B R = Fragment, Biomolecule, Scaffold B->C D 1,2,3-Triazole Linked Conjugate C->D

Caption: Click chemistry for molecular conjugation.

General Protocol for CuAAC Reaction:

  • Dissolve this compound (1.0 equiv) and the azide-containing compound (1.0 equiv) in a suitable solvent (e.g., t-BuOH/H₂O, DMF).

  • Add a solution of sodium ascorbate (0.2 equiv) in water.

  • Add a solution of copper(II) sulfate pentahydrate (0.05 equiv) in water.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup and purify the triazole product by crystallization or column chromatography. For biological applications, a ligand such as THPTA can be used to minimize copper toxicity.[14]

Fragment-Based Drug Discovery (FBDD)

This compound is an excellent starting point for FBDD. The core phenylpropanoate can be considered a "fragment" that binds to a target protein. The terminal alkyne then serves as a vector for "fragment growing" or "fragment linking" to explore adjacent binding pockets and increase potency.

Bioisosteric Replacement and Pharmacophore Modeling

The phenylpropanoate motif can act as a bioisostere for other common structural elements in drug molecules, such as a substituted phenyl ring or other hydrophobic groups.[15] Its incorporation can modulate physicochemical properties like solubility and lipophilicity while maintaining or improving binding affinity.

A hypothetical pharmacophore model for a target that binds this compound could include:

  • A hydrophobic/aromatic feature corresponding to the phenyl ring.

  • A hydrogen bond acceptor for the carbonyl oxygen of the ester.

  • An additional hydrophobic feature or a potential hydrogen bond donor/acceptor site after derivatization of the alkyne.

Sources

Probing Cellular Metabolism: A Guide to Metabolic Labeling with Alkyne-Modified Propanoates

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the metabolic labeling of mammalian cells using alkyne-modified propanoates. We will delve into the underlying principles, provide validated protocols, and offer insights into the experimental design and downstream analysis, empowering you to effectively probe cellular processes.

Introduction: Unveiling Cellular Dynamics with Bioorthogonal Chemistry

Understanding the intricate web of metabolic pathways is fundamental to cell biology and drug discovery. Metabolic labeling, a powerful technique for studying a wide array of biological processes, involves the introduction of chemically tagged analogs of natural metabolites into living cells.[1] These "bioorthogonal" tags, such as alkynes or azides, are incorporated into biomolecules via the cell's own metabolic machinery without significantly perturbing its natural state.[2][3][4] This enables the visualization, identification, and quantification of newly synthesized molecules.[1]

The "click chemistry" revolution, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly specific and efficient method for attaching reporter molecules, like fluorophores or biotin, to these bioorthogonal handles.[5][6][7] This modularity allows for a wide range of downstream applications, from in-gel fluorescence analysis to mass spectrometry-based proteomics.[6][8]

This guide focuses on the use of alkyne-modified propanoates, short-chain fatty acids (SCFAs) that play crucial roles in cellular energy metabolism and signaling.[9][10][11] By introducing an alkyne group onto a propanoate molecule, we can trace its metabolic fate and identify proteins and other biomolecules that are modified by or interact with this important metabolite.

The Principle: Tracing Propanoate Metabolism

Propionate, a three-carbon SCFA, is a key metabolic intermediate.[9] In mammalian cells, it is primarily derived from the gut microbiome's fermentation of dietary fiber.[10][11] Once inside the cell, propionate is converted to propionyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle or be utilized in other metabolic pathways, including fatty acid synthesis and protein acylation.[12][13][14]

By providing cells with an alkyne-modified propanoate analog, we hijack this natural metabolic pathway. The cellular machinery recognizes and processes the modified propanoate, incorporating the alkyne tag into various biomolecules. This "invisible" tag can then be "clicked" to a reporter molecule for subsequent detection and analysis.

Metabolic Incorporation of Alkyne-Propanoate

cluster_extracellular Extracellular cluster_intracellular Intracellular Alkyne-Propanoate Alkyne-Propanoate Alkyne-Propanoate_in Alkyne-Propanoate Alkyne-Propanoate->Alkyne-Propanoate_in Cellular Uptake Alkyne-Propionyl-CoA Alkyne-Propionyl-CoA Alkyne-Propanoate_in->Alkyne-Propionyl-CoA Acyl-CoA Synthetase Macromolecules Labeled Macromolecules (Proteins, Lipids) Alkyne-Propionyl-CoA->Macromolecules Metabolic Pathways

Caption: Metabolic activation and incorporation of alkyne-propanoate.

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. It is crucial to use high-purity reagents to ensure reproducible results.

ReagentRecommended SupplierNotes
Alkyne-modified propanoateCommercially availableStore as a stock solution in DMSO at -20°C.
Cell culture medium (e.g., DMEM)Standard suppliersUse medium appropriate for your cell line.
Fetal Bovine Serum (FBS)Standard suppliersHeat-inactivate if necessary for your cell line.
Penicillin-StreptomycinStandard suppliersTo prevent bacterial contamination.
Phosphate-Buffered Saline (PBS)Standard suppliersSterile, pH 7.4.
Lysis Buffer (e.g., RIPA buffer)Standard suppliersSupplement with protease and phosphatase inhibitors.
Azide-functionalized reporterVarious supplierse.g., Azide-Fluor 488, Biotin-Azide.
Copper(II) Sulfate (CuSO₄)Sigma-AldrichPrepare fresh stock solution in water.
Tris(2-carboxyethyl)phosphine (TCEP)Sigma-AldrichPrepare fresh stock solution in water. A reducing agent.
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)Sigma-AldrichPrepare stock solution in DMSO. A copper-chelating ligand.
Cell Culture and Metabolic Labeling

This protocol is a general guideline and should be optimized for your specific cell line and experimental goals.[15]

Step-by-Step Protocol:

  • Cell Seeding: Plate your cells of interest in a suitable culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach 70-80% confluency. The cell density should be optimized to ensure they are in a logarithmic growth phase during labeling.

  • Preparation of Labeling Medium: Prepare a fresh solution of alkyne-modified propanoate in your complete cell culture medium. The final concentration of the alkyne-propanoate will need to be optimized, but a starting range of 25-100 µM is recommended. It is crucial to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without inducing cytotoxicity.

  • Metabolic Labeling: Remove the existing culture medium from the cells and wash them once with pre-warmed sterile PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂). The incubation time is a critical parameter that influences the extent of labeling and should be optimized based on the turnover rate of the biomolecules of interest.

Cell Lysis and Protein Quantification

After metabolic labeling, the cells are lysed to extract the labeled biomolecules.

Step-by-Step Protocol:

  • Cell Harvesting: Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated alkyne-propanoate.

  • Lysis: Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the cells.

  • Incubation and Collection: Incubate the cells with the lysis buffer on ice for 20-30 minutes with occasional gentle agitation. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the labeled proteins, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). This is essential for normalizing samples for downstream applications.

Click Chemistry Reaction

The CuAAC reaction is used to attach a reporter molecule to the alkyne-labeled biomolecules in the cell lysate.[1]

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be adjusted as needed.

    • Cell lysate (containing 50-100 µg of protein)

    • Azide-functionalized reporter (e.g., Azide-Fluor 488, final concentration 100 µM)

    • TCEP (final concentration 1 mM, freshly prepared)

    • TBTA (final concentration 100 µM)

  • Initiation of Reaction: Add CuSO₄ to a final concentration of 1 mM to initiate the click reaction. Gently vortex the mixture.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light if using a fluorescent reporter.

  • Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein. A common method is methanol-chloroform precipitation.[1]

    • Add 4 volumes of methanol to the reaction mixture.

    • Add 1 volume of chloroform.

    • Add 3 volumes of water.

    • Vortex thoroughly and centrifuge at 14,000 x g for 5 minutes.

    • Carefully remove the upper aqueous layer.

    • Add 4 volumes of methanol to the interphase and lower organic layer.

    • Vortex and centrifuge at 14,000 x g for 5 minutes to pellet the protein.

    • Discard the supernatant and air-dry the protein pellet.

  • Resuspension: Resuspend the protein pellet in an appropriate buffer for your downstream analysis (e.g., SDS-PAGE sample buffer for western blotting, or a suitable buffer for mass spectrometry).

Experimental Workflow for Metabolic Labeling and Detection

cluster_downstream Downstream Analysis Options A 1. Cell Culture (70-80% Confluency) B 2. Metabolic Labeling (Alkyne-Propanoate) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. Click Chemistry (Azide-Reporter) C->D E 5. Downstream Analysis D->E F Fluorescence Microscopy E->F G SDS-PAGE & In-Gel Fluorescence E->G H Western Blotting E->H I Mass Spectrometry (Proteomics) E->I

Caption: Overview of the metabolic labeling and detection workflow.

Downstream Analysis

The choice of downstream analysis will depend on your research question.

  • Fluorescence Microscopy: If you used a fluorescent azide reporter, you can visualize the localization of the labeled biomolecules within the cell.[16][17]

  • SDS-PAGE and In-Gel Fluorescence: Labeled proteins can be separated by size using SDS-PAGE, and the gel can be imaged directly using a fluorescence scanner to visualize the labeled protein profile.[18]

  • Western Blotting: After SDS-PAGE and transfer to a membrane, specific labeled proteins can be detected using antibodies if a biotin-azide reporter was used, followed by a streptavidin-HRP conjugate.

  • Mass Spectrometry (Proteomics): For unbiased identification of labeled proteins, a biotin-azide reporter can be used for affinity purification of the labeled proteins, followed by trypsin digestion and LC-MS/MS analysis.[6][19][20]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Suboptimal alkyne-propanoate concentration.- Insufficient incubation time.- Cell line has low uptake or metabolism of propanoate.- Perform a dose-response and time-course optimization.- Try a different cell line known to be metabolically active.
High Background Signal - Incomplete removal of unincorporated probe.- Non-specific binding of the reporter.- Ensure thorough washing steps after labeling.- Include a "no-alkyne" control to assess background.- Optimize click chemistry reaction conditions (e.g., reduce reporter concentration).
Cell Toxicity - High concentration of alkyne-propanoate.- Cytotoxicity of the click chemistry reagents.- Determine the optimal, non-toxic concentration of the probe.- For live-cell imaging, consider copper-free click chemistry (SPAAC).[3][5]

Conclusion

Metabolic labeling with alkyne-modified propanoates, coupled with click chemistry, is a versatile and powerful approach to study the dynamics of cellular metabolism and identify novel targets of propanoate-related pathways. The protocols and guidelines presented here provide a solid foundation for researchers to implement this technique in their own studies. As with any method, careful optimization and the use of appropriate controls are paramount to obtaining reliable and meaningful results.

References

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Illuminating Biology in Real-Time: A Guide to In Vivo Imaging with Alkyne-Tagged Probes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to visualize complex biological processes within a living organism is paramount. This guide provides a comprehensive overview of the principles and applications of in vivo imaging using alkyne-tagged probes, a powerful technology that offers unprecedented insights into dynamic biological systems. We will delve into the core methodologies, provide detailed protocols, and explore the rationale behind experimental designs to empower you to effectively integrate these techniques into your research.

The Power of a Small Tag: Why Alkyne?

At the heart of this technology is the alkyne, a small and biologically inert chemical group (C≡C). Its diminutive size ensures that when it is incorporated into biomolecules, it minimally perturbs their natural function and trafficking.[1][2] Crucially, the alkyne group is virtually absent in biological systems, making it a bioorthogonal tag. This means it can be introduced into a living organism without reacting with native molecules, waiting to be specifically detected by a complementary probe.[1][3] This bioorthogonality is the cornerstone of its utility in clean, background-free in vivo imaging.

There are two primary strategies for visualizing these alkyne-tagged molecules in vivo:

  • Direct Detection via Raman Microscopy: This "click-free" approach leverages the unique vibrational properties of the alkyne bond.

  • Indirect Detection via Bioorthogonal Click Chemistry: This method involves a highly specific chemical reaction between the alkyne and a fluorescent probe.

This guide will explore both avenues, providing the foundational knowledge and practical protocols to harness their respective advantages.

Part 1: Alkyne-Tag Raman Imaging (ATRI) for Click-Free In Vivo Visualization

Alkyne-Tag Raman Imaging (ATRI) is a powerful technique that directly visualizes the distribution of alkyne-tagged molecules without the need for a secondary labeling step.[4] This is possible because the carbon-carbon triple bond of the alkyne has a strong, sharp Raman scattering signal in a spectral region (around 2100-2200 cm⁻¹) that is free from interference from endogenous biomolecules, often referred to as the "cell-silent region".[1][4][5]

The Advantage of Stimulated Raman Scattering (SRS) Microscopy

While spontaneous Raman imaging is possible, Stimulated Raman Scattering (SRS) microscopy offers significantly higher sensitivity and imaging speeds, making it ideal for dynamic in vivo studies.[1][6] SRS is a nonlinear optical imaging technique that amplifies the weak Raman signal, enabling rapid visualization of alkyne-tagged molecules with high chemical specificity.[1][6][7][8]

Applications of In Vivo ATRI

ATRI, particularly when coupled with SRS microscopy, has been successfully used to visualize a wide array of metabolically incorporated small molecules in live cells and animals.[1][6]

  • DNA Synthesis and Cell Proliferation: By using the alkyne-tagged thymidine analog, 5-ethynyl-2'-deoxyuridine (EdU), researchers can directly image newly synthesized DNA in proliferating cells in vivo.[1][4][9] This has profound implications for developmental biology, cancer research, and regenerative medicine.[6]

  • Protein and RNA Synthesis: Alkyne-tagged amino acids (e.g., L-Homopropargylglycine, Hpg) and ribonucleosides can be used to visualize de novo protein and RNA synthesis, respectively, providing insights into cellular metabolism and function.[1]

  • Lipid and Glycan Metabolism: The metabolic incorporation of alkyne-tagged fatty acids, choline, and sugars allows for the direct imaging of lipid and glycan synthesis and trafficking.[1][2][10]

  • Drug Delivery and Distribution: The distribution of alkyne-bearing drugs can be tracked in tissues, offering a powerful tool for pharmacokinetic studies.[1][6]

  • Glucose Uptake: An alkyne-tagged glucose analog has been developed to visualize glucose uptake in living cells and tissues with single-cell resolution, providing a new window into cellular metabolism in health and disease.[7][8][11][12]

General Workflow for In Vivo Alkyne-Tag Raman Imaging

cluster_0 In Vivo Administration cluster_1 Metabolic Incorporation & Imaging cluster_2 Data Analysis A Select Alkyne-Tagged Precursor (e.g., EdU, Hpg, Alkyne-Glucose) B Administer to Animal Model (e.g., injection, drinking water) A->B Probe Delivery C Allow for Metabolic Incorporation into Target Biomolecules B->C D Image Tissue/Organ of Interest using SRS Microscopy C->D Time-dependent E Tune SRS to Alkyne Vibrational Frequency (e.g., ~2125 cm⁻¹) D->E F Acquire 3D Images of Alkyne Distribution E->F G Quantify Signal and Correlate with Biological Processes F->G

Caption: Workflow for in vivo Alkyne-Tag Raman Imaging (ATRI).

Protocol: In Vivo Imaging of Cell Proliferation in Mice using EdU and SRS Microscopy

This protocol provides a general framework for imaging cell proliferation in mouse tissues. Optimization of EdU concentration, delivery route, and incubation time is crucial for specific tissues and experimental goals.

Materials:

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Animal model (e.g., mouse)

  • Stimulated Raman Scattering (SRS) microscope with lasers tunable to the alkyne vibrational frequency.

Procedure:

  • Probe Preparation: Dissolve EdU in sterile PBS to the desired concentration. A typical starting dose is 50 mg/kg body weight.[13]

  • In Vivo Administration: Administer the EdU solution to the mouse via intraperitoneal (IP) injection.[13] The route of administration can be adapted based on the target tissue and experimental design (e.g., subcutaneous injection, or delivery via drinking water for longer-term studies).[14]

  • Metabolic Incorporation: Allow for EdU to be incorporated into the DNA of proliferating cells. The optimal time between EdU administration and imaging will vary depending on the cell cycle length of the cells of interest, typically ranging from a few hours to several days.[15]

  • Tissue Preparation and Imaging:

    • Anesthetize the animal according to approved institutional protocols.[16]

    • Surgically expose the tissue or organ of interest for imaging. For some tissues, intravital microscopy setups (e.g., abdominal imaging window) may be used.

    • Position the animal on the SRS microscope stage.

  • SRS Imaging:

    • Tune the pump and Stokes laser beams of the SRS microscope to match the vibrational frequency of the alkyne in EdU (typically around 2125 cm⁻¹).[1][4]

    • Acquire images of the tissue. Collect a Z-stack to obtain three-dimensional information.

    • As a control, acquire an off-resonance image at a different wavenumber (e.g., 2000 cm⁻¹) to ensure the signal is specific to the alkyne tag.[11]

  • Data Analysis:

    • Process and analyze the SRS images to visualize the distribution of EdU-positive cells.

    • Quantify the SRS signal intensity to compare levels of cell proliferation between different conditions.

ParameterRecommended Starting PointConsiderations
EdU Dose (Mouse) 50 mg/kg (IP injection)Dose may need to be optimized based on tissue and proliferation rate.[13]
Incorporation Time 2-24 hoursDependent on the cell cycle kinetics of the target cell population.[15]
SRS Frequency ~2125 cm⁻¹Can vary slightly depending on the chemical environment of the alkyne.[1]
Image Acquisition Time 100 µs per pixelSRS allows for rapid imaging, minimizing motion artifacts.[1][4]

Part 2: Fluorescence Imaging via In Vivo Bioorthogonal Click Chemistry

This approach utilizes the high specificity and efficiency of "click chemistry" to label alkyne-tagged biomolecules with a fluorescent probe.[3] The most common reaction for this purpose is the azide-alkyne cycloaddition.

Key Bioorthogonal Reactions:
  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction, but the requirement for a copper catalyst can be toxic to living organisms, often necessitating its use in fixed cells or tissues.[2][17] However, new ligands have been developed to reduce copper toxicity for in vivo applications.[18]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne that reacts spontaneously with an azide without the need for a toxic copper catalyst, making it ideal for in vivo imaging.[17][19]

The general strategy involves two steps: first, an alkyne- or azide-tagged precursor is administered and metabolically incorporated. Then, a complementary probe (e.g., an azide-fluorophore for an alkyne-tagged biomolecule) is administered, which "clicks" to the target, rendering it fluorescent.[20][21]

Pre-Targeting Strategy for Enhanced Signal-to-Noise

A major advantage of this two-step approach is the ability to use a pre-targeting strategy.[22] A non-fluorescent, tagged targeting molecule (e.g., an antibody with an alkyne tag) is administered first and allowed to accumulate at the target site while unbound molecules are cleared from circulation. Subsequently, a small, fluorescent click chemistry partner is administered, which rapidly reacts with the accumulated targeting molecule, leading to a high signal-to-noise ratio.[22]

cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: In Vivo Click Reaction cluster_2 Imaging & Analysis A Administer Alkyne- or Azide-Tagged Precursor B Metabolic Incorporation into Target Biomolecule A->B C Administer Complementary Fluorescent Probe (e.g., Azide-Fluorophore) B->C D Bioorthogonal Reaction (SPAAC in vivo) C->D E Image Animal using Fluorescence Microscopy (e.g., NIRF) D->E F Analyze Biodistribution and Target Accumulation E->F

Caption: General workflow for in vivo fluorescence imaging via click chemistry.

Protocol: In Vivo Detection of Proliferating Cells in FFPE Tissue Sections using Click-iT™ EdU

This protocol, adapted from established methods, details the detection of EdU-labeled cells in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a copper-catalyzed click reaction with a fluorescent azide.[14][23]

Materials:

  • FFPE tissue sections from an animal previously administered EdU.

  • Deparaffinization and rehydration reagents (e.g., xylene, ethanol series).

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).

  • Click-iT™ EdU Imaging Kit (containing fluorescent azide, copper catalyst, and reaction buffers).

  • BSA in PBS for blocking and washing.

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342).[14]

  • Antifade mounting medium.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections through a graded series of ethanol (100%, 95%, 70%) and finally in deionized water.[14][23]

  • Antigen Retrieval (if combining with immunohistochemistry): Perform heat-induced epitope retrieval if co-staining for other protein targets.[23]

  • Permeabilization: Incubate sections with a permeabilization agent (e.g., 0.5% Triton™ X-100 in PBS) for 20 minutes at room temperature.[13]

  • Washing: Wash the sections twice with 3% BSA in PBS.[13]

  • Click-iT™ Reaction:

    • Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions, combining the fluorescent azide, copper catalyst, and reaction buffer.[24]

    • Apply the reaction cocktail to the tissue sections and incubate for 30 minutes at room temperature, protected from light.[14][23]

  • Washing: Wash the sections once with 3% BSA in PBS.[24]

  • Nuclear Counterstaining: Incubate with a nuclear counterstain like Hoechst 33342 for 15-30 minutes.[14]

  • Final Washes and Mounting: Wash the sections in PBS and mount with an antifade mounting medium.[14]

  • Imaging: Image the slides using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and nuclear stain.

ParameterGuidelineRationale
Fixation Formalin-fixed, paraffin-embeddedPreserves tissue morphology for histological analysis.[23]
Permeabilization 0.5% Triton X-100Allows the click reaction components to access the nuclear DNA.[13]
Click Reaction Time 30 minutesSufficient for an efficient reaction at room temperature.[14][23]
Light Protection Crucial during and after click reactionPrevents photobleaching of the fluorescent probe.[14][23]

Trustworthiness and Self-Validation

To ensure the reliability of your results, every protocol should incorporate self-validating systems:

  • Negative Controls: Always include animals or tissue sections that were not administered the alkyne-tagged probe to control for background fluorescence or non-specific signals.

  • Positive Controls: Use a tissue known to have a high rate of the process being studied (e.g., small intestine for cell proliferation) to validate the labeling and detection procedure.[15]

  • Inhibition Controls: For metabolic labeling studies, co-administration of an inhibitor of the metabolic pathway of interest should lead to a reduction in signal, confirming the specificity of the labeling.[25] For example, when imaging EdU incorporation, co-treatment with a DNA synthesis inhibitor should abolish the signal.[1]

Future Directions

The field of in vivo imaging with alkyne-tagged probes is rapidly evolving. The development of new probes with enhanced brightness and photostability, coupled with advances in microscopy techniques, promises even greater sensitivity and resolution.[21] Furthermore, the expansion of the bioorthogonal chemistry toolkit will enable more complex, multiplexed imaging experiments to simultaneously visualize multiple biological processes in a living animal.[26] These advancements will undoubtedly continue to provide invaluable insights into the intricate workings of life.

References

  • Wei, L., Hu, F., Shen, Y., Chen, Z., Yu, Y., Lin, C. C., Wang, M. C., & Min, W. (2014). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods, 11(4), 410-412. [Link]

  • Li, J., & Chen, P. R. (2016). Development and Application of Bond-Cleavage-Based Bioorthogonal Reactions. Nature Chemical Biology, 12(1), 12-21. [Link]

  • Hu, F., Wei, L., & Min, W. (2014). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods, 11(4), 410-412. [Link]

  • Yamakoshi, H., Dodo, K., Palonpon, A., Ando, J., Fujita, K., Kawata, S., & Sodeoka, M. (2012). Alkyne-tag Raman imaging for visualization of mobile small molecules in live cells. Journal of the American Chemical Society, 134(51), 20681-20689. [Link]

  • Hong, S., Chen, T., Zhu, Y., Li, A., Huang, Y., & Chen, X. (2018). Live-cell stimulated Raman scattering imaging of alkyne-tagged biomolecules. Angewandte Chemie International Edition, 57(30), 9496-9500. [Link]

  • Yamakoshi, H., Dodo, K., & Sodeoka, M. (2011). Imaging of EdU, an alkyne-tagged cell proliferation probe, by Raman microscopy. Journal of the American Chemical Society, 133(16), 6102-6105. [Link]

  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]

  • Devaraj, N. K., & Weissleder, R. (2011). Bioorthogonal click chemistry for pre-targeted molecular imaging – progress and prospects. Chemical Society Reviews, 40(1), 235-250. [Link]

  • Carlson, J. (2014, August 22). "Click" Chemistry In Vivo - New Tools for Molecular Imaging. YouTube. [Link]

  • Wang, H., Wang, R., & Xie, X. (2023). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry, 11, 1140135. [Link]

  • Wu, Z., & Chen, X. (2023). The Application of Bio-orthogonality for In Vivo Animal Imaging. Molecular Pharmaceutics, 20(9), 4313-4326. [Link]

  • EurekAlert!. (2015, July 17). Imaging glucose uptake activity inside single cells. AAAS. [Link]

  • Nwe, K., & Brechbiel, M. W. (2009). Bioorthogonal reactions in bioimaging. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289-302. [Link]

  • Hu, F., Chen, Z., Zhang, L., Shen, Y., Wei, L., & Min, W. (2015). Vibrational imaging of glucose uptake activity in live cells and tissues by stimulated Raman scattering. Angewandte Chemie International Edition, 54(33), 9506-9510. [Link]

  • Min, W., & Hu, F. (2016, December 30). Imaging glucose uptake inside single cells. SPIE. [Link]

  • De-la-Mare, A., Hsieh, Y. S. Y., & Distefano, M. D. (2018). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. Bioconjugate Chemistry, 29(4), 1109-1123. [Link]

  • Akcan, I., St-Germain, J. R., & Labbé, J. C. (2018). An efficient protocol for in vivo labeling of proliferating epithelial cells. Biology Open, 7(4), bio032064. [Link]

  • Wei, L., Hu, F., Shen, Y., Chen, Z., Yu, Y., Lin, C. C., Wang, M. C., & Min, W. (2014). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Columbia University Academic Commons. [Link]

  • Reiner, T., Zeglis, B. M., & Ul-Hasan, S. (2022). In Vivo Click Chemistry Enables Multiplexed Intravital Microscopy. Advanced Science, 9(24), 2201902. [Link]

  • ScienceDaily. (2015, July 20). Imaging glucose uptake activity inside single cells. ScienceDaily. [Link]

  • Ho, S. H., Shrestha, R., & Lee, Y. J. (2022). Deuterium- and Alkyne-Based Bioorthogonal Raman Probes for In Situ Quantitative Metabolic Imaging of Lipids within Plants. JACS Au, 2(7), 1635-1647. [Link]

  • Thiele, C., Papan, C., Schmantz, A., & Thiele, C. (2015). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 56(8), 1735-1747. [Link]

  • Ando, J., & Fujita, K. (2022). Alkyne-tag Raman imaging and sensing of bioactive compounds. Springer Nature Experiments. [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Yield of Click Reaction with Methyl 3-(4-ethynylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for azide-alkyne cycloaddition reactions, specifically focusing on experiments involving Methyl 3-(4-ethynylphenyl)propanoate .

Introduction to Click Chemistry with this compound

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for forming stable triazole linkages.[1][2] Its high efficiency, mild reaction conditions, and broad functional group tolerance make it invaluable in drug discovery, bioconjugation, and materials science.[3][4] this compound is a terminal alkyne commonly employed in these reactions. However, achieving high yields and purity can sometimes be challenging. This guide provides a structured approach to troubleshooting common issues and optimizing your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter when using this compound in CuAAC reactions.

Issue 1: Low or No Product Yield

This is one of the most frequent challenges in CuAAC reactions. Several factors can contribute to this outcome.

Potential Cause & Troubleshooting Steps

  • Inactive Catalyst: The CuAAC reaction relies on the Cu(I) oxidation state.[5][6]

    • Solution: If you are using a Cu(II) salt like copper(II) sulfate (CuSO₄), ensure you are adding a reducing agent, such as sodium ascorbate, to generate the active Cu(I) catalyst in situ.[5][7] When using Cu(I) salts (e.g., CuI or CuBr), be cautious of oxidation from air exposure.[5] It is often more reliable to generate Cu(I) in situ.[7]

  • Insufficient Catalyst or Ligand: In complex reaction mixtures, particularly in bioconjugation, substrates can bind to and sequester the copper catalyst.[5][8]

    • Solution: Increasing the concentration of both the copper salt and the accelerating ligand can overcome this issue. For reactions involving sensitive biomolecules, using a ligand-to-copper ratio of at least 5:1 is recommended to protect the catalyst and the substrate.[9][10]

  • Oxygen Interference: Dissolved oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state.[8][11] This also promotes the undesirable side reaction of alkyne homocoupling (Glaser coupling).[8][12]

    • Solution: Degas your solvents and reaction mixtures by sparging with an inert gas like argon or nitrogen.[11][13] Capping the reaction vessel can also help minimize oxygen exposure.[8]

  • Poor Reagent Solubility: If your azide or this compound has limited solubility in the reaction solvent, it can significantly hinder the reaction rate.

    • Solution: A mixture of solvents is often effective. Common systems include t-butanol/water, DMF/water, or THF/water.[11][14] For aqueous reactions, using a co-solvent like DMSO can improve the solubility of organic molecules.[8][11]

  • Inhibitory Buffer Components: Buffers containing coordinating species, such as Tris, can chelate the copper catalyst and inhibit the reaction.[8][9]

    • Solution: Opt for non-coordinating buffers like HEPES, phosphate, or MOPS.[9][13]

Issue 2: Presence of Side Products

The formation of unintended products can complicate purification and reduce the yield of your desired triazole.

Potential Cause & Troubleshooting Steps

  • Alkyne Homocoupling (Glaser Coupling): This dimerization of your alkyne, this compound, is a common side reaction catalyzed by Cu(II) ions in the presence of oxygen.[12][15]

    • Solution: Minimize oxygen in your reaction by degassing solvents and using an inert atmosphere.[11] Ensure a sufficient excess of a reducing agent like sodium ascorbate is present to maintain the copper in its Cu(I) state.[12]

  • Reaction with Thiols: If your azide-containing molecule also has free thiol groups (e.g., cysteine residues in proteins), these can react with the alkyne.[12][16]

    • Solution: This is a more complex issue that may require modification of your substrate to protect the thiol groups prior to the click reaction.

  • Damage to Biomolecules: In bioconjugation, the combination of copper and a reducing agent can generate reactive oxygen species (ROS), which can damage sensitive biomolecules like proteins.[6][12]

    • Solution: The use of copper-stabilizing ligands, such as THPTA or TBTA, is crucial to mitigate the formation of ROS.[6][12] Adding aminoguanidine can also help by scavenging byproducts of ascorbate oxidation that might otherwise react with amino acid residues.[10][17]

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of reagent addition for a CuAAC reaction?

A1: To ensure the stability and activity of the catalyst, it is recommended to first mix the CuSO₄ with the ligand (e.g., THPTA).[17] Add this pre-mixed catalyst solution to your solution containing the azide and this compound. The reaction is then initiated by the addition of the sodium ascorbate solution.[17][18]

Q2: Can I heat my CuAAC reaction to increase the rate?

A2: While many CuAAC reactions proceed efficiently at room temperature, gentle heating can sometimes be beneficial, especially if you suspect slow kinetics or catalyst sequestration.[5][19] However, you must consider the thermal stability of all your reactants, especially if you are working with sensitive biological molecules.[5] In some cases, heating can also lead to a decrease in yield.[19]

Q3: My reaction still fails even after troubleshooting. What else can I try?

A3: If you continue to experience low yields, consider performing a model reaction to test the integrity of your reagents and the effectiveness of your catalytic system.[8][9] React a simple, known-to-be-reactive azide with propargyl alcohol under your standard conditions.[8][9] If this reaction also fails, it points to a problem with your catalyst, reducing agent, or general reaction setup. If the model reaction is successful, the issue may lie with the specific properties of your this compound or your azide substrate, such as steric hindrance or instability.

Q4: Are there any alternatives to the copper-catalyzed click reaction?

A4: Yes, the primary alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][20] This reaction utilizes a strained cyclooctyne instead of a terminal alkyne like this compound. The inherent ring strain of the cyclooctyne is sufficient to drive the reaction with an azide without the need for a copper catalyst.[20][21] This is particularly advantageous for in vivo applications or when working with systems where copper cytotoxicity is a concern.[20][22] However, SPAAC reactions are generally slower than CuAAC.[20]

Experimental Protocols & Data

Table 1: Recommended Reagent Concentrations for a Standard CuAAC Reaction
ReagentConcentration RangeNotes
Alkyne (this compound)1 equivalent---
Azide1 - 1.2 equivalentsA slight excess of the azide can help drive the reaction to completion.
CuSO₄50 - 250 µMHigher concentrations may be needed in complex biological media.[10]
Ligand (e.g., THPTA)5 equivalents relative to CuSO₄Protects the catalyst and any sensitive biomolecules.[8][17]
Sodium Ascorbate5 - 10 equivalents relative to CuSO₄A sufficient excess is crucial to maintain a reducing environment.[6]
Protocol: General Procedure for CuAAC with this compound
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF).

    • Prepare a stock solution of your azide in a compatible solvent.

    • Prepare aqueous stock solutions of CuSO₄ (e.g., 20 mM), ligand (e.g., 50 mM THPTA), and sodium ascorbate (e.g., 100 mM). The sodium ascorbate solution should be freshly prepared.[18]

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the azide in your chosen reaction buffer or solvent system.

    • In a separate tube, pre-mix the CuSO₄ and ligand solutions and allow them to stand for a few minutes.[1][18]

    • Add the pre-mixed catalyst-ligand complex to the reaction mixture containing the alkyne and azide.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1]

  • Reaction and Monitoring:

    • Cap the reaction vessel to minimize oxygen exposure and allow the reaction to proceed at room temperature.[8]

    • Monitor the reaction progress by a suitable analytical method, such as TLC, LC-MS, or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be isolated. The purification method will depend on the properties of your product and may include extraction, precipitation, or chromatography.[23][24]

Visualizing the CuAAC Catalytic Cycle and Troubleshooting Workflow

CuAAC_Cycle cluster_cycle CuAAC Catalytic Cycle Cu(II) Cu(II) Cu(I) Cu(I) Alkyne This compound Azide Azide Copper_Acetylide Copper(I) Acetylide Triazole_Product Triazole Product

Troubleshooting_Workflow Start Low or No Product Yield? Check_Catalyst Is the Cu(I) catalyst active? - Use fresh reducing agent - Degas solvents Start->Check_Catalyst Yes Success Improved Yield Start->Success No Check_Reagents Are reagents soluble and stable? - Use co-solvents (DMSO, DMF) - Check reagent quality Check_Catalyst->Check_Reagents Check_Conditions Are reaction conditions optimal? - Use non-coordinating buffer - Optimize temperature Check_Reagents->Check_Conditions Side_Products Are side products observed? (e.g., Glaser coupling) Check_Conditions->Side_Products Optimize_Stoichiometry Optimize reagent stoichiometry - Increase ligand concentration Side_Products->Optimize_Stoichiometry Yes Consider_SPAAC Consider SPAAC as an alternative Side_Products->Consider_SPAAC No, still failing Optimize_Stoichiometry->Success

References

Sources

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Methyl 3-(4-ethynylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for researchers encountering solubility challenges with Methyl 3-(4-ethynylphenyl)propanoate in aqueous media. As a predominantly hydrophobic molecule, its effective use in biological assays and aqueous-based experiments requires specific formulation strategies. This document outlines the causative factors for its poor solubility and offers a series of troubleshooting steps and validated protocols to achieve stable and usable solutions.

Section 1: Physicochemical Properties Analysis

Understanding the molecular structure of this compound is the first step in diagnosing its solubility issues. The molecule's properties inherently favor non-aqueous solvents.

PropertyAnalysisImpact on Aqueous Solubility
Molecular Structure Chemical structure of this compound[]The large, nonpolar surface area created by the phenyl ring is the primary driver of hydrophobicity and poor water solubility.
Key Functional Groups Phenyl Ring: Aromatic, rigid, and highly hydrophobic. Ethynyl Group (-C≡CH): Nonpolar alkyne group. Methyl Propanoate Group: An ester with limited polarity. While the carbonyl oxygen can act as a hydrogen bond acceptor, this is insufficient to overcome the hydrophobicity of the rest of the molecule.The combination of these groups results in a molecule that is energetically unfavorable to dissolve in water, which has a highly ordered hydrogen-bonding network. Similar aromatic esters are known to have low aqueous solubility.[2]
Predicted Solubility Very low in water and aqueous buffers (e.g., PBS). Soluble in organic solvents like DMSO, DMF, ethanol, and acetonitrile.[3][4]Direct dissolution in aqueous media for most experimental concentrations is not feasible and will likely result in precipitation or non-homogenous mixtures.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered when working with this compound.

Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS). What is the first and simplest step?

A1: The standard and most direct approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.[5] Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose due to its ability to dissolve a wide range of polar and nonpolar substances.[4]

  • Action: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.[3] This stock can then be serially diluted for your experiments. Always use high-quality, anhydrous DMSO to prevent compound degradation.

Q2: I made a DMSO stock, but my compound precipitates when I dilute it into my aqueous medium ("crashes out"). How can I prevent this?

A2: This is a common phenomenon that occurs when a compound dissolved in a good organic solvent is rapidly diluted into a poor solvent (anti-solvent), like water.[6] The key is to manage the final concentration of both the compound and the co-solvent.

  • Immediate Troubleshooting:

    • Lower the Final Concentration: Your target concentration may be above the compound's solubility limit in the final medium. Try working with a lower final concentration.

    • Control the Final Co-solvent Percentage: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity, with <0.1% being ideal for sensitive cell lines.[7][8][9] Exceeding this can lead to experimental artifacts.[10] If your dilution scheme results in a higher DMSO percentage, the compound is more likely to stay in solution, but it may harm your cells.

    • Improve Dilution Technique: Add the DMSO stock to your aqueous buffer drop-wise while vortexing or stirring vigorously. This rapid mixing can prevent localized high concentrations that initiate precipitation.[7] Stepwise dilutions can also be effective.[11]

Q3: What are the best solubilizing agents for this compound if DMSO alone is insufficient for my in vitro cell-based assays?

A3: When the required compound concentration cannot be achieved with a tolerable level of DMSO, incorporating a third component—a solubilizer—is the next logical step. The best choices are biocompatible and do not interfere with the assay.

  • Option 1: Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles in aqueous solution.[12] These micelles have a hydrophobic core that can encapsulate your compound, effectively dispersing it in the aqueous medium.[13][14][15]

  • Option 2: Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[16][17] They can form inclusion complexes with hydrophobic molecules, significantly increasing their apparent water solubility.[18][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations for its high aqueous solubility and low toxicity.[21][22][23]

Q4: Can I use pH adjustment to improve solubility?

A4: This is not recommended for this compound. The molecule contains a methyl ester functional group. Under basic (high pH) or strongly acidic (low pH) conditions, this ester is susceptible to hydrolysis, which would convert it into the corresponding carboxylic acid.[24][25][26][27] This chemical modification changes the identity, charge, and biological activity of your compound, invalidating your experimental results. You should maintain a stable pH within the physiological range (typically 6.8-7.6) unless your experiment specifically aims to study the effects of pH.

Section 3: Detailed Experimental Protocols

Follow these step-by-step protocols to prepare your solutions. Always start with the simplest method (co-solvent) and proceed to more complex formulations if needed.

Protocol 1: Preparation of a High-Concentration Stock Solution (Co-solvent Method)

This is the foundational method for all subsequent experiments.

  • Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of this compound powder using an analytical balance.

  • Solvent Addition: Add a calculated volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., for a 20 mM stock of a compound with MW=188.22 g/mol , dissolve 3.76 mg in 1 mL of DMSO).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.[3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[11]

Protocol 2: Aqueous Formulation using a Surfactant (Tween® 80)

Use this method if the compound precipitates from a simple DMSO/buffer mixture at your desired concentration.

  • Prepare Surfactant Solution: Prepare a 10% (w/v) stock solution of Tween® 80 in your chosen aqueous buffer (e.g., PBS).

  • Initial Dilution: In a sterile tube, add the required volume of your DMSO stock solution (from Protocol 1).

  • Add Surfactant: To the DMSO stock, add an equal volume of the 10% Tween® 80 solution and vortex immediately to mix. This creates a concentrated drug-surfactant-DMSO mixture.

  • Final Dilution: Add the aqueous buffer to this mixture drop-by-drop while vortexing until the final desired volume and concentration are reached. The final Tween® 80 concentration should typically be between 0.1% and 1%.

Protocol 3: Aqueous Formulation using a Cyclodextrin (HP-β-CD)

This is a powerful method for significantly increasing aqueous solubility.[21][28]

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer. Gentle warming (40-50°C) may be required to fully dissolve the HP-β-CD. Cool to room temperature before use.

  • Add Compound: Directly add the pre-weighed solid this compound to the HP-β-CD solution.

  • Complexation: Vigorously shake or stir the mixture overnight at room temperature to allow for the formation of the inclusion complex. The solution should become clear.

  • Sterilization: If required for cell culture, filter the final solution through a 0.22 µm syringe filter. Note that this method avoids the use of organic co-solvents entirely.

Section 4: Summary of Solubilization Strategies

MethodMechanismProsConsBest For
Co-solvent (DMSO) Reduces the polarity of the aqueous medium.[6][12]Simple, fast, widely used.Limited by solvent toxicity at higher concentrations; risk of precipitation upon dilution.[29]Initial screening, experiments tolerant to low (<0.5%) organic solvent levels.
Surfactant (Tween® 80) Forms micelles that encapsulate the hydrophobic compound.[13][30]Effective at low concentrations, biocompatible.Can interfere with some assays (e.g., membrane-based assays); may cause foaming.Cell-based assays, formulations where DMSO toxicity is a concern.
Cyclodextrin (HP-β-CD) Forms a host-guest inclusion complex, shielding the hydrophobic molecule from water.[18][19][23]High solubilization capacity, low toxicity, avoids organic solvents.Requires longer preparation time (for complexation); can be a more expensive option.Higher concentration formulations, in vivo studies, sensitive assays where co-solvents must be avoided.

Section 5: Visual Diagrams

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Need to dissolve This compound in aqueous buffer prep_stock Protocol 1: Prepare a concentrated stock solution in 100% DMSO. start->prep_stock dilute Dilute stock into aqueous buffer. prep_stock->dilute check_sol Is the solution clear and stable? dilute->check_sol success Success! Proceed with experiment. Ensure final DMSO % is acceptable. check_sol->success Yes precip Precipitation Occurs ('Crashing Out') check_sol->precip No check_conc Can you lower the final compound concentration? precip->check_conc lower_conc Redilute to a lower final concentration and re-check. check_conc->lower_conc Yes use_solubilizer Concentration cannot be lowered. Need advanced formulation. check_conc->use_solubilizer No lower_conc->dilute choose_method Choose a solubilizer based on assay type use_solubilizer->choose_method surfactant Protocol 2: Use Surfactant (e.g., Tween 80) choose_method->surfactant For most in vitro assays cyclodextrin Protocol 3: Use Cyclodextrin (e.g., HP-β-CD) choose_method->cyclodextrin For sensitive assays or higher concentrations end_formulate Prepare formulation and proceed with experiment. surfactant->end_formulate cyclodextrin->end_formulate

Caption: Decision workflow for solubilizing the compound.

Mechanism of Micellar Solubilization

MicelleSolubilization Surfactant tails form a core to encapsulate the drug cluster_micelle Micelle Core (Hydrophobic) cluster_water Aqueous Medium (Hydrophilic) drug Drug Molecule s1 s2 s3 s4 s5 s6 s7 s8 h1 s1->h1 Hydrophilic Head h2 s2->h2 h3 s3->h3 h4 s4->h4 h5 s5->h5 h6 s6->h6 h7 s7->h7 h8 s8->h8

Caption: Surfactant micelle encapsulating a hydrophobic drug.

Mechanism of Cyclodextrin Inclusion

CyclodextrinInclusion drug Hydrophilic Ester Hydrophobic Phenyl Ring complex Hydrophilic Exterior Hydrophobic Cavity Drug (Phenyl Ring) Hydrophilic Exterior Ester Group drug->complex Forms Inclusion Complex cd Hydrophilic Exterior Hydrophobic Cavity cd->complex Forms Inclusion Complex

Caption: Cyclodextrin forming an inclusion complex with the drug.

References

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  • Ansari, M., et al. (2022). Developing Novel Hydroxypropyl-β-Cyclodextrin-Based Nanosponges as Carriers for Anticancer Hydrophobic Agents. MDPI. Retrieved January 17, 2026, from [Link]

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Technical Support Center: A Scientist's Guide to Minimizing Glaser Homocoupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand that unintended side reactions are a significant challenge in complex syntheses. This guide is dedicated to addressing one of the most common issues in cross-coupling reactions involving terminal alkynes: the formation of symmetric 1,3-diynes via Glaser homocoupling. Here, we provide field-proven insights and actionable troubleshooting strategies in a direct question-and-answer format to help you enhance the yield and purity of your target compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of Glaser coupling, providing the foundational knowledge needed to diagnose and prevent it.

Q1: What is Glaser coupling, and why is it a persistent problem in my reactions?

Answer: Glaser coupling is the oxidative homocoupling of two terminal alkyne molecules to form a symmetric 1,3-diyne.[1][2][3] First discovered in 1869, it is one of the earliest examples of a transition-metal-catalyzed carbon-carbon bond-forming reaction.[3] The reaction is a significant issue in many desirable cross-coupling reactions, such as the Sonogashira coupling, because it consumes your valuable terminal alkyne starting material, reduces the yield of your intended heterocoupled product, and introduces a byproduct that can be challenging to separate during purification.[4][5]

The fundamental mechanism involves three key steps[1]:

  • Formation of Copper Acetylide: A base deprotonates the terminal alkyne, which then coordinates with a copper(I) salt (e.g., CuI, CuCl) to form a copper(I) acetylide complex.

  • Oxidative Coupling: Two of these copper acetylide molecules undergo an oxidative step, coupling the two alkynyl fragments together to form the 1,3-diyne.

  • Catalyst Regeneration: The copper is reoxidized by an oxidant to regenerate the active Cu(I) species, allowing the catalytic cycle to continue.

Q2: What are the essential components that drive the Glaser coupling pathway?

Answer: The Glaser reaction is fundamentally an oxidative process. Its catalytic cycle relies on a specific set of components that, if present, will always create the potential for homocoupling[6]:

  • A Copper(I) Catalyst: This is the cornerstone of the reaction, required to form the reactive copper acetylide intermediate.[1][3]

  • An Oxidant: Molecular oxygen (O₂) from the air is the most common and efficient oxidant.[3][7][8] Its presence is often the single most critical factor in promoting homocoupling. In some variations, like the Eglinton coupling, a stoichiometric Cu(II) salt like Cu(OAc)₂ acts as the oxidant.[1]

  • A Base: A base, such as an amine (e.g., triethylamine, diisopropylamine) or ammonium hydroxide, is necessary to deprotonate the terminal alkyne, which has a pKa of ~25.[1][3][9]

Variants like the Hay coupling utilize a soluble CuCl-TMEDA (tetramethylethylenediamine) complex, which can make the reaction more versatile but does not eliminate the core issue of homocoupling.[1][2]

Section 2: Troubleshooting and Optimization Guide

This section provides direct answers to common experimental problems and offers strategic advice for reaction optimization.

Q3: I am observing a significant amount of diyne byproduct in my Sonogashira reaction. What is the most probable cause?

Answer: Observing a high percentage of homocoupled product almost always points to one or more of the following issues:

  • Oxygen Contamination: This is the most frequent cause. The Sonogashira reaction uses a Pd/Cu co-catalytic system. While the palladium cycle facilitates the cross-coupling, the copper is still available to catalyze the Glaser coupling if an oxidant is present.[9] Inadvertent exposure to air during setup or the use of solvents that have not been properly degassed provides the oxygen needed to drive this side reaction.[4][10][11]

  • Slow Cross-Coupling Kinetics: If your aryl/vinyl halide (or triflate) is sterically hindered or electronically deactivated, the rate of oxidative addition to the palladium center and subsequent steps in the Sonogashira cycle can be slow. This leaves the copper acetylide intermediate lingering in the reaction mixture, increasing the statistical probability that it will dimerize via the Glaser pathway before it can be consumed in the desired cross-coupling.[9]

  • High Copper Catalyst Loading: While catalytic amounts are required, an excessive concentration of the copper co-catalyst can accelerate the bimolecular homocoupling reaction.[4][10]

Q4: What are the most effective strategies to prevent or minimize Glaser coupling?

Answer: A multi-pronged approach focusing on eliminating the key drivers of the homocoupling pathway is most effective.

Since oxygen is the primary oxidant, its strict exclusion is paramount.

  • Inert Atmosphere: Always perform reactions under a positive pressure of a dry, inert gas like argon or nitrogen. Using Schlenk line techniques or a glovebox is best practice.[9]

  • Solvent Degassing: Solvents must be thoroughly de-gassed. The most reliable method is freeze-pump-thaw . This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle should be repeated at least three times. For less sensitive reactions, sparging the solvent with argon or nitrogen for 30-60 minutes may be sufficient.

You can add reagents that chemically interfere with the homocoupling mechanism.

  • Add a Reducing Agent: Including an excess of a mild reducing agent, such as (+)-sodium L-ascorbate or tin(II) 2-ethylhexanoate, can help keep the copper catalyst in the Cu(I) oxidation state, preventing the oxidative step required for dimerization.[12]

  • Use a Diluted Hydrogen Atmosphere: A less common but highly effective method is to run the reaction under a mixed atmosphere of H₂/N₂ or H₂/Ar. This has been shown to reduce homocoupling to as little as 2%.[4][11][13]

The choice of ligands and reaction parameters can significantly influence the relative rates of cross-coupling versus homocoupling.

  • Ligand Selection: Ligands coordinate to the copper center and can have a profound impact on its reactivity.[1] Using bulky or strongly coordinating ligands can sterically inhibit the approach of two copper acetylide complexes, thus disfavoring the dimerization step.[12] In some bioconjugation applications, specific bipyridine-diol ligands have been developed that not only stabilize the reactive Cu(I) species but also sequester and precipitate any off-cycle Cu(II) that forms, preventing it from participating in oxidative damage or homocoupling.[14]

  • Low Temperature Workup: Homocoupling can even occur during the workup phase upon exposure to air.[12] To prevent this, cool the reaction mixture to a low temperature (e.g., 0 °C or below) before quenching and exposing it to the atmosphere.[12]

Q5: When should I switch to a copper-free protocol?

Answer: The most definitive way to eliminate Glaser homocoupling is to eliminate its essential catalyst: copper.[9][15] Copper-free Sonogashira protocols are now well-established and should be your primary consideration in the following scenarios:

  • Your terminal alkyne is precious, and maximizing its conversion to the desired product is critical.[5]

  • The homocoupled byproduct has very similar chromatographic properties to your desired product, making purification difficult or impossible.

  • Your substrates contain functional groups that are sensitive to copper, such as certain amines or azides.[5]

These protocols typically rely solely on a palladium catalyst and require an amine base. While highly effective at preventing homocoupling, they may necessitate higher reaction temperatures, different ligands, or longer reaction times compared to their copper-co-catalyzed counterparts.[16]

ParameterStandard Sonogashira (with Cu)Copper-Free SonogashiraRationale for Change
Catalyst System Pd catalyst (e.g., Pd(PPh₃)₄) + CuIPd catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)Eliminates the catalyst for homocoupling.[15]
Typical Temp. Room Temperature to 60 °C50 °C to 100 °CHigher energy may be needed to drive the catalytic cycle without copper.[16]
Base Triethylamine, DiisopropylamineOften a stronger or bulkier base is used.The base plays a more critical role in the catalytic cycle in the absence of copper.
Key Side Reaction Glaser Homocoupling Catalyst decomposition (Pd black), side reactions related to the base.The primary problem of diyne formation is solved.[9]

Section 3: Core Experimental Protocols

Protocol 1: Rigorous Reaction Setup Under Anaerobic Conditions (Schlenk Line)
  • Glassware Preparation: Thoroughly oven-dry all glassware (reaction flask, condenser, etc.) at >120 °C for at least 4 hours and assemble while hot.

  • Inert Atmosphere Purge: Connect the assembled glassware to a Schlenk line. Evacuate the flask under high vacuum until pressure stabilizes, then backfill with high-purity argon or nitrogen. Repeat this vacuum/backfill cycle three times to ensure all atmospheric oxygen is removed.

  • Solvent Degassing (Freeze-Pump-Thaw):

    • Place the solvent in a separate, appropriately sized Schlenk flask.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once fully frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.

    • Close the flask to the vacuum and thaw the solvent in a warm water bath. You may see bubbles evolve as dissolved gases are released.

    • Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.

  • Reagent Addition: Add solid reagents (catalysts, aryl halide) to the reaction flask under a positive flow of inert gas. Transfer the degassed solvent and liquid reagents (alkyne, amine base) via a gas-tight syringe or cannula.

  • Reaction Execution: Maintain a slight positive pressure of inert gas throughout the reaction, often by connecting the Schlenk line to an oil bubbler.

Section 4: Visual Guides and Workflows

Diagram 1: The Divergence of Cross-Coupling and Homocoupling Pathways

This diagram illustrates how the common copper acetylide intermediate is the critical branch point leading to either the desired product or the undesired byproduct.

G cluster_start Reactants cluster_desired Desired Pathway (e.g., Sonogashira) cluster_undesired Undesired Pathway (Glaser Coupling) Alkyne Terminal Alkyne (R-C≡C-H) Intermediate Copper Acetylide Intermediate (R-C≡C-Cu) Alkyne->Intermediate Deprotonation CuI Cu(I) Catalyst CuI->Intermediate Deprotonation Base Base Base->Intermediate Deprotonation Pd_Cycle Pd(0)/Pd(II) Cycle with R'-X Intermediate->Pd_Cycle Transmetalation to Pd Byproduct Homocoupled Dimer (R-C≡C-C≡C-R) Intermediate->Byproduct Oxidative Dimerization Product Cross-Coupled Product (R-C≡C-R') Pd_Cycle->Product Oxidant Oxidant (O₂) Oxidant->Byproduct

Caption: Competing pathways for the copper acetylide intermediate.

Diagram 2: Troubleshooting Flowchart for High Homocoupling

This decision tree guides researchers through a logical process to diagnose and solve issues with excessive diyne formation.

G start High Homocoupling Observed? q_anaerobic Was the reaction run under strictly anaerobic conditions? start->q_anaerobic Yes s_degas ACTION: Implement rigorous degassing (Freeze-Pump-Thaw) and use Schlenk techniques. q_anaerobic->s_degas No q_halide Is the aryl/vinyl partner a less reactive halide (Cl, Br)? q_anaerobic->q_halide Yes s_degas->q_halide s_halide ACTION: Switch to a more reactive partner if possible (Iodide, Triflate) or increase temperature. q_halide->s_halide Yes q_copper Is CuI loading > 5 mol%? q_halide->q_copper No s_halide->q_copper s_copper ACTION: Screen lower CuI loadings (e.g., 1-2 mol%). q_copper->s_copper Yes s_cufree ULTIMATE SOLUTION: Switch to a validated Copper-Free Sonogashira protocol. q_copper->s_cufree No s_copper->s_cufree

Caption: A decision-making workflow for troubleshooting homocoupling.

References

  • Blackman, M. L., et al. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions. Retrieved from [Link]

  • Blackman, M. L., et al. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. SciSpace. Retrieved from [Link]

  • Gao, H., et al. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Blackman, M. L., et al. (2019). Investigations Into the Mechanism of Copper-Mediated Glaser-Hay Couplings Using Electrochemical Techniques. ResearchGate. Retrieved from [Link]

  • Grokipedia. (n.d.). Glaser coupling. Grokipedia. Retrieved from [Link]

  • Mohammed, S. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • Yao, Q., et al. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH. Retrieved from [Link]

  • Gorgani, L., et al. (2021). Recyclable Catalysts for Alkyne Functionalization. PMC - NIH. Retrieved from [Link]

  • V. (2008). Copper-free Sonogashira coupling. The chemical reaction database. Retrieved from [Link]

  • Sindhu, K., & Anilkumar, G. (2014). Recent advances and applications of Glaser coupling employing greener protocols. Semantic Scholar. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Inorganic Ligand‐Supported Copper Catalyst Catalyzing Alkyne Coupling Reactions. Wiley Online Library. Retrieved from [Link]

  • Kumar, S., et al. (2025). Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis. RSC Publishing. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira coupling reaction with diminished homocoupling. Semantic Scholar. Retrieved from [Link]

  • Mohammed, S. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Retrieved from [Link]

  • Vasylyna, D., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters - ACS Publications. Retrieved from [Link]

  • Bernardina, S. D., et al. (n.d.). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. Semantic Scholar. Retrieved from [Link]

  • Sindhu, K., & Anilkumar, G. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. Retrieved from [Link]

  • Bernardina, S. D., et al. (n.d.). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. NIH. Retrieved from [Link]

  • Ordonez, J. D. C., et al. (2025). Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. ACS Publications. Retrieved from [Link]

  • Blackman, M. L., et al. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. RSC Publishing. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2025). Sonogashira Coupling Reaction with Diminished Homocoupling. Request PDF - ResearchGate. Retrieved from [Link]

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Technical Support Center: Purification Strategies for Products of Methyl 3-(4-ethynylphenyl)propanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from Methyl 3-(4-ethynylphenyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying these versatile compounds. As a senior application scientist, my goal is to blend technical precision with practical, field-tested insights to ensure the integrity and success of your experiments.

Introduction

This compound is a valuable building block in organic synthesis, frequently employed in cross-coupling reactions such as the Sonogashira coupling to introduce the ethynylphenylpropanoate moiety into more complex molecules. The purification of the resulting products is a critical step that dictates the overall success of the synthesis. This guide will address common purification challenges and provide robust strategies to obtain your target compounds with high purity.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of your reaction products.

Problem 1: My crude product is a complex mixture, and I'm unsure where to start with purification.

Root Cause Analysis: Complex reaction mixtures can arise from incomplete reactions, the formation of multiple side products, or the degradation of starting materials or products. A systematic approach to purification is essential.

Recommended Strategy: A general workflow for purification is a good starting point. This involves an initial workup to remove bulk impurities, followed by chromatographic separation.

Experimental Workflow: General Purification Strategy

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., Liquid-Liquid Extraction) start->workup 1. Initial Cleanup drying Drying of Organic Phase (e.g., Na2SO4 or MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography 2. Primary Purification purity_check Purity Analysis (TLC, LC-MS, NMR) chromatography->purity_check final_product Pure Product purity_check->final_product Purity Confirmed

Caption: A general workflow for the purification of organic reaction products.

Step-by-Step Protocol for General Purification:

  • Aqueous Workup:

    • Quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

    • Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.

    • Wash the organic layer sequentially with water, a mild acid or base if necessary to remove basic or acidic impurities, and finally with brine to aid in the removal of water.[1]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

  • Column Chromatography:

    • Choose an appropriate solvent system based on thin-layer chromatography (TLC) analysis of your crude product. A good starting point for many products of this compound is a hexane/ethyl acetate gradient.

    • Perform flash column chromatography on silica gel to separate your target compound from impurities.[2]

  • Purity Confirmation:

    • Analyze the collected fractions by TLC.

    • Combine the pure fractions and remove the solvent.

    • Confirm the purity and structure of the final product using techniques like NMR, LC-MS, or GC-MS.[3][4][5][6][7][8]

Problem 2: My Sonogashira coupling reaction product is contaminated with a significant amount of alkyne homocoupling (Glaser coupling) byproduct.

Root Cause Analysis: The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[2] This side reaction is often promoted by the presence of oxygen.

Recommended Strategies:

  • Optimize Reaction Conditions:

    • Copper-Free Sonogashira: If possible, utilize a copper-free Sonogashira protocol. These methods can significantly reduce or eliminate the formation of homocoupling byproducts.[2]

    • Thorough Degassing: Ensure that all solvents and reagents are thoroughly degassed before use to minimize the presence of oxygen. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Purification Strategy:

    • Chromatography: The homocoupled dimer is typically less polar than the desired cross-coupled product. Flash column chromatography on silica gel is usually effective for separation. A less polar solvent system (e.g., higher percentage of hexanes in a hexane/ethyl acetate mixture) will elute the dimer first.

Problem 3: I am having difficulty removing the palladium catalyst residues from my product.

Root Cause Analysis: Palladium catalysts can sometimes adhere to the desired product, especially if the product contains coordinating functional groups. These residues can interfere with subsequent reactions and biological assays.

Recommended Strategies:

  • Filtration through Celite®: After the initial workup, diluting the reaction mixture with a solvent like diethyl ether and filtering it through a pad of Celite® can help remove a significant portion of the precipitated palladium black.[1]

  • Charcoal Treatment: Activated charcoal can be used to adsorb residual palladium. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through Celite®. Be cautious, as charcoal can also adsorb some of your product.

  • Specialized Scavengers: Commercially available silica-based or polymer-supported scavengers with functional groups that chelate palladium can be very effective.

Problem 4: My product is an oil, and I am struggling to get it to crystallize.

Root Cause Analysis: Not all organic compounds readily form crystals. The presence of impurities, conformational flexibility, or the inherent physical properties of the molecule can inhibit crystallization.

Recommended Strategies:

  • High Purity is Key: Ensure your product is of the highest possible purity before attempting crystallization. Even small amounts of impurities can act as "crystal poisons."

  • Solvent Screening: The choice of solvent is critical for successful crystallization. A good crystallization solvent is one in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve your compound in a volatile solvent and allow the solvent to evaporate slowly in a loosely covered vial.

    • Vapor Diffusion: Dissolve your compound in a small amount of a "good" solvent and place this in a larger sealed container with a "poor" solvent (one in which your compound is insoluble). The vapor of the poor solvent will slowly diffuse into the good solvent, inducing crystallization.[9]

    • Solvent Layering: Carefully layer a poor solvent on top of a solution of your compound in a good solvent. Crystallization can occur at the interface.[9]

    • Seeding: If you have a few crystals, adding a "seed" crystal to a supersaturated solution can induce crystallization.[9]

Crystallization Technique Description Best For
Slow Evaporation Gradual removal of solvent to increase concentration.Compounds that are moderately soluble.
Vapor Diffusion Slow introduction of an anti-solvent via the vapor phase.Small quantities of material.[9]
Solvent Layering Direct layering of an anti-solvent.Creating an interface for crystal growth.[9]
Seeding Introducing a crystal to initiate nucleation.When you have a small amount of crystalline material.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying products from this compound reactions?

A1: Flash column chromatography on silica gel is the most widely used and generally effective method for purifying the products of reactions involving this compound, especially for Sonogashira coupling products.[1][2]

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system is typically determined by running a series of thin-layer chromatography (TLC) plates with your crude reaction mixture in various solvent combinations. A good solvent system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from major impurities. For many derivatives of this compound, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point.

Q3: Can I use reversed-phase chromatography for these compounds?

A3: Yes, reversed-phase chromatography (e.g., using a C18-functionalized silica gel) can be a very effective purification method, particularly for more polar products.[10] In reversed-phase chromatography, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used, and non-polar compounds are retained more strongly on the column.

Q4: Are there any specialized techniques for purifying terminal alkynes?

A4: Yes, for terminal alkynes, specific methods can be employed. One such method involves the use of adsorbents containing silver ions, which can selectively bind to the terminal alkyne, allowing for its separation from other compounds.[11] Another classical method for separating terminal alkynes is through the formation of insoluble copper(I) or silver(I) acetylides, which can then be isolated and the alkyne regenerated.[12]

Q5: How can I be sure my final product is pure?

A5: Purity should be assessed by a combination of techniques. A single spot on a TLC plate in multiple solvent systems is a good indication of purity. For a more definitive assessment, use instrumental methods such as:

  • High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques confirm the molecular weight of your product and can help identify impurities.[3][4]

References

  • MDPI. (2022). Chiral π-Conjugated Liquid Crystals: Impacts of Ethynyl Linker and Bilateral Symmetry on the Molecular Packing and Functions. Retrieved from [Link]

  • ACS Publications. (2011). Synthesis, Crystal Structures, and Photophysical Properties of Electron-Accepting Diethynylindenofluorenediones. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). Method for concentration and purification of alkyne-containing molecules.
  • ResearchGate. (2015). How can I separate allene from alkynes?. Retrieved from [Link]

  • RSC Publishing. (2022). Crystal Engineering of Heterocyclic Arylene(ethynylene) Oligomers through Programmed Aromatic Stacking. Retrieved from [Link]

  • Science.gov. (n.d.). chromatographic purification steps: Topics by Science.gov. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(4-nitrophenyl)propanoate. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • Structure Determination of Organic Compounds. (n.d.). Chromatographic Purification. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

  • Crystallography Guide. (n.d.). Guide for crystallization. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Characterization of Aryl Ethynyl Terminated Liquid Crystalline Oligomers and Their Cured Polymers. Macromolecules. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H12O2). Retrieved from [Link]

  • Reddit. (2021). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

  • PubMed. (n.d.). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Retrieved from [Link]

  • YouTube. (2025). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • ResearchGate. (2017). Open Access proceedings Journal of Physics: Conference series. Retrieved from [Link]

  • PubMed. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl propionate. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis Propyl Propanoic from Propanoic Acid by Esterification Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(ethylsulfanyl)propanoate. Retrieved from [Link]

Sources

"selecting the appropriate base for Sonogashira coupling of propanoate esters"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the intricacies of the Sonogashira coupling, with a specialized focus on propanoate ester substrates. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explore the underlying principles that govern success, particularly in the critical choice of a base.

Section 1: Foundational Principles: The Crucial Role of the Base

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1] While the palladium and copper catalysts are at the heart of the catalytic cycles, the choice of base is a critical parameter that can dictate the success or failure of the reaction, especially with sensitive substrates like propanoate esters.

The primary role of the base is to deprotonate the terminal alkyne, forming a copper acetylide intermediate.[2] This intermediate is a key player in the catalytic cycle, as it readily undergoes transmetalation with the palladium complex.[2] However, the base's influence extends beyond simple deprotonation. It can also affect the catalyst's stability and the rate of side reactions.

The Challenge with Propanoate Esters

Propanoate esters, and esters in general, introduce a potential complication: susceptibility to hydrolysis or other nucleophilic attacks under basic conditions. This necessitates a careful selection of a base that is strong enough to deprotonate the alkyne efficiently but not so strong as to cause significant degradation of the ester functionality.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered when performing Sonogashira couplings on propanoate ester substrates.

Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes?

A1: Low reactivity is a frequent challenge. Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity: Ensure your palladium catalyst, whether a Pd(0) or Pd(II) precatalyst, is active.[3] Pd(PPh₃)₄, for example, is sensitive to air and moisture.[3] Consider using a fresh batch or a more stable precatalyst like PdCl₂(PPh₃)₂.[3]

  • Reagent Purity: Impurities in your aryl halide or alkyne can poison the catalyst.[3] Purification of starting materials is recommended.

  • Inadequate Base Strength: The base may not be strong enough to deprotonate the alkyne effectively. While milder bases are chosen to protect the ester, a certain threshold of basicity is required.

  • Reaction Temperature: For less reactive aryl bromides, room temperature may be insufficient.[4] Gradual heating can often promote the reaction, but monitor for ester degradation. The general reactivity trend for the halide is I > OTf > Br > Cl.[3]

Q2: I'm observing significant formation of a homocoupled alkyne (Glaser coupling) byproduct. How can I minimize this?

A2: Glaser coupling is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[1][3]

  • Inert Atmosphere: Rigorously degas your solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[3]

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol.[1][3] These reactions may require different ligands or bases to proceed efficiently but eliminate the primary pathway for Glaser coupling.[3]

Q3: A black precipitate ("palladium black") has formed in my reaction vessel. What does this mean?

A3: The formation of palladium black indicates the decomposition of your palladium catalyst.[3] This can be triggered by:

  • Impurities: As mentioned, impurities can lead to catalyst decomposition.

  • Solvent Choice: Some solvents may promote the formation of palladium black. Anecdotal evidence suggests that THF might sometimes be problematic.[5]

  • Temperature: Excessive heat can also lead to catalyst decomposition.

Q4: My propanoate ester seems to be hydrolyzing during the reaction. What can I do?

A4: Ester hydrolysis is a key concern with these substrates.

  • Base Selection: This is the most critical factor. Avoid strong, nucleophilic bases. While many traditional Sonogashira couplings use amine bases, some may lead to ester cleavage.[6] Consider sterically hindered non-nucleophilic bases.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the ester's exposure to basic conditions.

Section 3: Selecting the Appropriate Base

The choice of base is a balancing act between efficient alkyne deprotonation and preserving the integrity of the propanoate ester.

Decision-Making Workflow for Base Selection

Base_Selection_Workflow A Start: Propanoate Ester Substrate B Is the aryl halide highly reactive? (e.g., Iodide) A->B C Consider milder, non-nucleophilic bases (e.g., K2CO3, Cs2CO3, TBAA) B->C Yes D Is the aryl halide less reactive? (e.g., Bromide) B->D No H Proceed with reaction C->H E Use a moderately strong, sterically hindered amine base (e.g., Diisopropylamine (DIPA), Triethylamine (Et3N)) D->E Yes F Is ester hydrolysis still an issue? E->F G Consider inorganic bases in an appropriate solvent (e.g., K3PO4 in DMSO) F->G Yes F->H No G->H

Caption: A decision tree for selecting a suitable base.

Comparison of Common Bases
BaseTypical ConditionsAdvantagesDisadvantages with Propanoate Esters
Triethylamine (Et₃N) Often used as a solvent or co-solventReadily available, effective for many substrates.[7]Can sometimes lead to ester hydrolysis, especially with prolonged reaction times or heat.
Diisopropylamine (DIPA) Often used as a solvent or co-solventSterically hindered, reducing its nucleophilicity.[8]Can still be basic enough to cause some hydrolysis.
Potassium Carbonate (K₂CO₃) Used in various solvents (e.g., DMF, MeCN)Generally non-nucleophilic, less likely to cause ester hydrolysis.May require higher temperatures due to lower basicity.
Cesium Carbonate (Cs₂CO₃) Used in various solvents (e.g., DMF, Dioxane)More soluble and often more effective than K₂CO₃.[1]More expensive.
Tetrabutylammonium Acetate (TBAA) Used in polar aprotic solvents (e.g., NMP)Mild and effective in some copper-free systems.[1]Substrate-dependent efficacy.

Section 4: Experimental Protocol: A Starting Point

This protocol provides a general starting point for the Sonogashira coupling of an aryl bromide with a propanoate ester functionality. Note: This is a generalized procedure and may require optimization for your specific substrates.

Copper-Free Sonogashira Coupling of an Aryl Bromide Propanoate Ester

Protocol_Workflow A 1. Reagent Preparation (Aryl Bromide, Alkyne, Pd Catalyst, Ligand, Base) B 2. Assemble Reaction Vessel (Schlenk flask, stir bar) A->B C 3. Add Solids (Aryl bromide, Pd catalyst, Ligand) B->C D 4. Inert Atmosphere (Evacuate and backfill with Argon/Nitrogen 3x) C->D E 5. Add Degassed Solvent D->E F 6. Add Liquid Reagents (Alkyne, Base via syringe) E->F G 7. Reaction (Stir at appropriate temperature) F->G H 8. Monitoring (TLC or GC/LC-MS) G->H I 9. Workup & Purification H->I

Caption: A generalized workflow for the experimental setup.

Materials:

  • Aryl bromide with propanoate ester (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., a suitable phosphine, 4 mol%)

  • Base (e.g., Diisopropylamine, 3.0 equiv)

  • Degassed solvent (e.g., Toluene or DMF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, palladium catalyst, and ligand.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Add the terminal alkyne and the base via syringe.

  • Stir the reaction mixture at the desired temperature (start at room temperature and gradually increase if no reaction is observed).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).[3]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 5: The Catalytic Cycles Explained

A deeper understanding of the mechanism can aid in troubleshooting and optimization.

The Dual Catalytic Cycles of a Copper-Cocatalyzed Sonogashira Reaction

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex R-Pd(II)-X L2 Pd0->Pd_complex Oxidative Addition (R-X) Pd_alkyne R-Pd(II)-C≡CR' L2 Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Reductive Elimination (R-C≡CR') Alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Alkyne->Cu_acetylide + Cu(I) + Base Cu_acetylide->Pd_complex Transfers Acetylide Base Base

Caption: The interconnected palladium and copper catalytic cycles.

In the Palladium Cycle , a Pd(0) species undergoes oxidative addition with the aryl halide.[2] The resulting Pd(II) complex then undergoes transmetalation with the copper acetylide.[2] Finally, reductive elimination yields the desired product and regenerates the Pd(0) catalyst.[2]

In the Copper Cycle , the base deprotonates the terminal alkyne, which then coordinates with the Cu(I) salt to form the crucial copper acetylide intermediate.[2] This species is responsible for transferring the alkyne group to the palladium center.[2]

References

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. Retrieved from [Link]

  • Doubravová, K., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(11), 4248–4253. Retrieved from [Link]

  • El-Batta, A., et al. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7456–7483. Retrieved from [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism involving amines for the copper-free Sonogashira reaction. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • Molecules. (2024). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • ResearchGate. (2020). Does the ester breaks If I proceeded a Sonogashira coupling reaction to react my compound (R-O-CO-Ar-Br) with the alkyne derivative? Retrieved from [Link]

  • ResearchGate. (2025). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

"stability of the ethynyl group on Methyl 3-(4-ethynylphenyl)propanoate under various reaction conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 3-(4-ethynylphenyl)propanoate. This document is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile building block into their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of the crucial ethynyl group throughout your synthesis.

The terminal alkyne is a powerful functional group, prized for its ability to participate in a variety of C-C bond-forming reactions, most notably the Sonogashira cross-coupling. However, its reactivity, particularly the acidity of the terminal proton and the susceptibility of the triple bond to reduction or oxidation, requires careful consideration when planning multi-step sequences. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter in the lab.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the manipulation of this compound.

Question 1: "I'm attempting to hydrolyze the methyl ester to the corresponding carboxylic acid using aqueous NaOH, but I'm seeing significant formation of a high-molecular-weight byproduct and a low yield of the desired product. What is happening?"

Answer: You are likely observing base-mediated homocoupling of the terminal alkyne, a reaction known as the Glaser or Hay coupling.[1][2][3] The terminal proton on the sp-hybridized carbon is weakly acidic (pKa ≈ 25), significantly more so than protons on sp2 or sp3 carbons.[4][5][6] While NaOH is not strong enough to fully deprotonate the alkyne, it can establish an equilibrium that forms a small amount of the acetylide anion.

If your reaction is exposed to air (oxygen) and there are trace amounts of copper present (a common contaminant or deliberately used in other steps), these acetylides can oxidatively couple to form a symmetric 1,3-diyne (a dimer).[1][7] This leads to the high-molecular-weight byproduct you are observing and consumption of your starting material.

Troubleshooting Protocol & Recommendations:

  • Degas All Reagents: Thoroughly degas your solvent (e.g., by bubbling argon or nitrogen through it for 15-30 minutes) before adding the substrate and base.

  • Maintain an Inert Atmosphere: Run the reaction under a blanket of nitrogen or argon from start to finish. This is critical to exclude oxygen, which is the terminal oxidant in the coupling reaction.[3]

  • Consider a Weaker Base: If saponification is the only goal, milder, non-metallic bases like potassium carbonate in methanol/water might be an option, although reaction times may be longer.[8]

  • Protect the Alkyne: For complex syntheses, the most robust solution is to protect the alkyne before performing other transformations. A trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group is ideal.[9][10][11][12] The silyl-protected alkyne is stable to basic hydrolysis conditions. The protecting group can be easily removed later using fluoride ion (e.g., TBAF) or mild base (e.g., K₂CO₃ in methanol).[8][9][11]

Question 2: "I need to reduce a nitro group elsewhere in my molecule using catalytic hydrogenation (H₂, Pd/C). Will the ethynyl group be stable?"

Answer: No, the ethynyl group is highly susceptible to catalytic hydrogenation and will likely be reduced under these conditions. The reaction typically proceeds in two stages: the alkyne is first reduced to an alkene (styrene derivative), which is then rapidly reduced to the corresponding alkane (ethylbenzene derivative).[13][14] Achieving selectivity for the alkene intermediate is a significant challenge, and stopping the reaction at the alkene stage with standard Pd/C is often difficult, leading to over-reduction.[13][14]

Recommended Strategies for Selective Reduction:

  • Use a "Poisoned" Catalyst: Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) is the classic reagent for stopping hydrogenation at the alkene stage, affording the cis-alkene.

  • Alternative Catalysts: Modern research has developed catalysts with high selectivity for the alkyne-to-alkene reduction, such as specific Ni-Sb or Ni₂P formulations.[15][16]

  • Alternative Reduction Methods: Consider chemical reduction methods that are chemoselective for the nitro group. Reagents like tin(II) chloride (SnCl₂) in HCl, or iron powder in acetic acid (Fe/AcOH) are classic and effective methods for reducing nitroarenes without affecting the alkyne functionality.

Data Summary: Hydrogenation Catalyst Selectivity

Catalyst SystemPrimary Product from PhenylacetyleneSelectivity Concern
Pd/C, H₂ (1 atm) EthylbenzeneLow selectivity, prone to over-reduction[13][14]
Lindlar's Catalyst, H₂ Styrene (cis-addition)Catalyst poisoning, reaction stoichiometry is key
NiSb Intermetallic, H₂ StyreneHigh selectivity reported even at full conversion[15]
SnCl₂ / HCl (Ethynyl group unaffected)Selective for nitro group reduction
Fe / AcOH (Ethynyl group unaffected)Selective for nitro group reduction

Question 3: "I am running a Sonogashira coupling and observing a significant amount of a dimer of my starting material. How can I minimize this side reaction?"

Answer: This is the Glaser homocoupling side reaction, which is the most common issue in Sonogashira couplings.[17][18] It is promoted by the copper(I) co-catalyst in the presence of an oxidant, which is typically atmospheric oxygen.[7][19] The amine base used in the reaction facilitates the formation of the copper acetylide, which then dimerizes.

Workflow for Minimizing Homocoupling:

G cluster_0 Pre-Reaction Checks cluster_1 Reaction Condition Optimization cluster_2 Post-Reaction Analysis start Sonogashira Reaction Setup check_reagents Use High-Purity & Degassed Reagents (Amine, Solvent) start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere (N₂ or Ar) check_reagents->check_atmosphere mod_catalyst Option 1: Use Copper-Free Conditions (e.g., Pd catalyst with specific ligands) check_atmosphere->mod_catalyst mod_base Option 2: Add Alkyne Slowly (Keeps concentration low) check_atmosphere->mod_base mod_reductant Option 3: Add a Reducing Agent (e.g., Ascorbate, prevents Cu(I) oxidation) check_atmosphere->mod_reductant analyze Monitor by TLC/LC-MS (Check for dimer formation) mod_catalyst->analyze mod_base->analyze mod_reductant->analyze troubleshoot If Dimer > 5-10%, Re-optimize Conditions analyze->troubleshoot

Caption: Decision workflow for minimizing Glaser homocoupling.

Detailed Protocols:

  • Rigorous Exclusion of Oxygen: This is the most critical factor. Use Schlenk techniques or a glovebox. Ensure all solvents and the amine base are thoroughly degassed before use. Running the reaction under a positive pressure of an inert gas is essential.[19]

  • Copper-Free Sonogashira: Numerous modern protocols avoid the use of a copper co-catalyst altogether, which completely eliminates the primary pathway for Glaser coupling.[17][20] These methods often rely on more sophisticated palladium/ligand systems but are highly effective.

  • Use a Co-reductant: Adding a mild reducing agent to the reaction mixture can help maintain the copper catalyst in its Cu(I) oxidation state, preventing the Cu(I) → Cu(II) oxidation required for the homocoupling mechanism.[7]

  • Slow Addition: Adding the this compound slowly via syringe pump to the reaction mixture can keep its instantaneous concentration low, favoring the cross-coupling pathway over the second-order homocoupling reaction.

Frequently Asked Questions (FAQs)

Q: Under what pH conditions is the ethynyl group generally stable?

A: The C≡C triple bond itself is stable across a wide pH range. The primary concern is the terminal C-H bond.

  • Acidic to Neutral (pH < 8): The ethynyl group is very stable. The terminal proton is not acidic enough to be removed.

  • Moderately Basic (pH 8-11): Stability is generally good, but caution is required. As discussed above, in the presence of oxygen and transition metals (especially copper), homocoupling can occur.[1]

  • Strongly Basic (e.g., NaNH₂, n-BuLi, LDA): The terminal proton will be readily deprotonated to form an acetylide anion. This is not an issue of "instability" but rather a predictable chemical transformation. If this is not the desired reaction, the alkyne must be protected.[21]

Q: Can I perform an oxidation reaction on another part of the molecule without affecting the ethynyl group?

A: This is highly challenging and depends on the oxidant.

  • Strong Oxidants (KMnO₄, O₃): These reagents will aggressively attack and cleave the triple bond, typically yielding a carboxylic acid at the benzylic position and CO₂ from the terminal carbon.[22][23][24][25][26][27] This reaction is generally not compatible with preserving the alkyne.

  • Mild Oxidants (e.g., PCC, Dess-Martin periodinane): If you are, for example, oxidizing a primary or secondary alcohol elsewhere in the molecule, these reagents are generally compatible with the alkyne and will not oxidize it.

  • Epoxidation Reagents (e.g., m-CPBA): While alkynes are less reactive towards peroxyacids than alkenes, reactions can be complex and are generally not recommended if you wish to preserve the alkyne.[23]

Q: Are there any palladium cross-coupling reactions (e.g., Suzuki, Heck) that are incompatible with the terminal alkyne?

A: The terminal alkyne is generally a stable spectator group in other palladium-catalyzed cross-coupling reactions, provided the conditions are chosen carefully.

  • Suzuki & Stille Coupling: These reactions are typically compatible. The basic conditions (e.g., K₂CO₃, Cs₂CO₃) are usually not strong enough to cause significant deprotonation and side reactions, especially if oxygen is excluded.

  • Heck Coupling: Standard Heck conditions are also generally safe for the ethynyl group.[28][29][30] The key is that the terminal alkyne does not typically insert into the palladium catalytic cycle in the same way an alkene does.

The primary risk in any of these reactions is if copper salts are used as additives and the atmosphere is not inert, which could trigger the undesired Glaser coupling.

Q: What is the recommended strategy for a multi-step synthesis involving reactions that are incompatible with the terminal alkyne?

A: The most reliable and professional strategy is to use a protecting group. This approach provides the widest compatibility with various reagents and ensures the integrity of your key functional group.

G Start This compound Protect Step 1: Protect Alkyne (e.g., TMS-Cl, Base) Start->Protect Intermediate Silyl-Protected Intermediate (Stable to various conditions) Protect->Intermediate Transform Step 2: Perform Other Reactions (e.g., Strong Base, Oxidation, Reduction) Intermediate->Transform Deprotect Step 3: Deprotect Alkyne (e.g., TBAF or K₂CO₃/MeOH) Transform->Deprotect Final Final Product with Intact Ethynyl Group Deprotect->Final

Caption: General workflow for using a protecting group strategy.

Experimental Protocol: Silyl Protection of the Terminal Alkyne

  • Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add a solution of ethylmagnesium bromide (EtMgBr, 1.1 eq) in THF dropwise. Stir for 30 minutes at 0 °C. (Alternatively, a strong non-nucleophilic base like LDA can be used).

  • Silylation: Add chlorotrimethylsilane (TMS-Cl, 1.2 eq) dropwise to the solution.[10]

  • Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting TMS-protected compound by flash column chromatography.

This protected intermediate can now be carried through subsequent synthetic steps that would have been incompatible with the free terminal alkyne.

References

  • Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). SCIRP. [Link]

  • Efficient selective hydrogenation of phenylacetylene over an intermetallic Ni–Sb catalyst. (n.d.). Royal Society of Chemistry. [Link]

  • Alkyne Reactions: Oxidation with Potassium Permanganate (KMnO4). (n.d.). OrgoSolver. [Link]

  • Selective Hydrogenation of Phenylacetylene by Carbon Monoxide and Water. (2022). CCS Chemistry. [Link]

  • Notes on Acidic character of alkynes. (n.d.). Unacademy. [Link]

  • NOTES-The Acidity of Terminal Alkynes PDF. (n.d.). Scribd. [Link]

  • Protecting group. (n.d.). Wikipedia. [Link]

  • Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. (2025). Master Organic Chemistry. [Link]

  • Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest. [Link]

  • Ch 9 : Acidity of Terminal Alkynes. (n.d.). University of Calgary. [Link]

  • Ozonolysis of Akynes. (n.d.). OpenOChem Learn. [Link]

  • Why is the conjugate base of terminal alkyne more stable as compared to bases of alkanes and alkenes? (2020). Quora. [Link]

  • What is the reaction between a terminal alkyne and KMnO4 in an acidic environment? (2017). Quora. [Link]

  • Selective hydrogenation of phenylacetylene over TiO2 supported Ni2P nanoparticles under visible light irradiation. (n.d.). Royal Society of Chemistry. [Link]

  • Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂). (n.d.). Allen Overseas. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Efficient selective hydrogenation of phenylacetylene over Pd-based rare earth dual-atomic catalysts. (2024). OAE Publishing Inc. [Link]

  • Video: Acidity of 1-Alkynes. (2023). JoVE. [Link]

  • Understanding Selective Hydrogenation of Phenylacetylene on PdAg Single Atom Alloy: DFT Insights on Molecule Size and Surface Ensemble Effects. (2024). ChemRxiv. [Link]

  • 15.2 Use of protecting groups. (n.d.). Lumen Learning. [Link]

  • Oxidation of Alkynes-Ozonolysis, Baeyer's Reagent, Baeyer's test, Hydroboration Oxidation, Catalytic Oxidation. (n.d.). Aakash Institute. [Link]

  • Organosilane Protecting Groups. (n.d.). Gelest. [Link]

  • The Sonogashira Coupling. (n.d.). University of Wisconsin-La Crosse. [Link]

  • Sonogashira Coupling. (2020). YouTube. [Link]

  • Oxidation of Alkynes with KMnO4 and Ozone. (2020). YouTube. [Link]

  • Ozonolysis of Alkenes and Alkynes. (2023). Chemistry LibreTexts. [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (n.d.). ResearchGate. [Link]

  • Ozonolysis Mechanism – Ozonolysis of Alkenes and Alkynes. (n.d.). Aakash Institute. [Link]

  • Alkene Reactions: Ozonolysis. (2013). Master Organic Chemistry. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). J. Org. Chem. [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (n.d.). SciELO México. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (n.d.). ResearchGate. [Link]

  • Glaser coupling. (n.d.). Grokipedia. [Link]

  • Alkyne Reactivity. (n.d.). Michigan State University Chemistry Department. [Link]

  • Terminal Alkyne Acidity and Hybridization. (2017). YouTube. [Link]

  • Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. (n.d.). ACS Publications. [Link]

  • Glaser coupling. (n.d.). Wikipedia. [Link]

  • Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Heck Reaction—State of the Art. (n.d.). MDPI. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

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Technical Support Center: Troubleshooting Low Incorporation of Alkyne Probes in Metabolic Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for addressing challenges with alkyne probe metabolic labeling. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven resource to help you navigate the complexities of these powerful techniques. This guide is structured to help you systematically identify and resolve the root causes of low signal, moving from biological incorporation to the chemical detection step.

Introduction: The Logic of Metabolic Labeling

Metabolic labeling with alkyne-functionalized probes is a two-stage process. First, cells are incubated with a metabolic precursor that has been tagged with a small, bio-inert alkyne group. The cell's own machinery incorporates this precursor into a specific class of biomolecules (e.g., proteins, glycans, lipids).[1][2] Second, this alkyne handle is detected via a highly specific bioorthogonal "click" reaction, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which covalently attaches a reporter molecule (like a fluorophore or biotin) to the labeled biomolecule.[3][4][5]

Successful labeling hinges on the efficiency of both stages. Low signal is often a result of a failure in one or both of these critical steps.

Visualizing the Troubleshooting Workflow

Before diving into specific issues, let's visualize the logical flow of troubleshooting. This diagram outlines the systematic process of diagnosing the source of low signal.

TroubleshootingWorkflow Start Low or No Signal Observed Check_Incorporation Step 1: Verify Metabolic Incorporation Start->Check_Incorporation Start Here Check_Click Step 2: Verify Click Reaction Efficiency Start->Check_Click If incorporation is confirmed Probe_Concentration Is Probe Concentration Optimal? Check_Incorporation->Probe_Concentration Catalyst_Active Is the Cu(I) Catalyst Active? Check_Click->Catalyst_Active Probe_Toxicity Is the Probe Causing Cytotoxicity? Probe_Concentration->Probe_Toxicity Yes Optimize_Conc Solution: Titrate Probe Concentration (e.g., 1-100 µM). Probe_Concentration->Optimize_Conc No Probe_Permeability Is the Probe Cell-Permeable? Probe_Toxicity->Probe_Permeability No Reduce_Toxicity Solution: Lower Concentration, Reduce Incubation Time, Perform Toxicity Assay (e.g., MTT). Probe_Toxicity->Reduce_Toxicity Yes Incubation_Time Is Incubation Time Sufficient? Probe_Permeability->Incubation_Time Yes Improve_Permeability Solution: Use Permeable Probe Variant (e.g., SATE-protected phosphates), Increase Incubation Time. Probe_Permeability->Improve_Permeability No Cell_Health Are Cells Metabolically Active? Incubation_Time->Cell_Health Yes Optimize_Time Solution: Perform Time-Course Experiment (e.g., 4-48 hours). Incubation_Time->Optimize_Time No Check_Culture Solution: Ensure Healthy Culture, Check Media for Nutrient Depletion, Use Log-Phase Cells. Cell_Health->Check_Culture No Buffer_Compatibility Is the Lysis Buffer Compatible? Catalyst_Active->Buffer_Compatibility Yes Optimize_Catalyst Solution: Use Fresh Sodium Ascorbate, Use Cu-stabilizing Ligand (THPTA), Degas Solutions. Catalyst_Active->Optimize_Catalyst No Reagent_Quality Are Reagents Fresh & High Quality? Buffer_Compatibility->Reagent_Quality Yes Change_Buffer Solution: Avoid Tris & EDTA. Use HEPES or PBS. Ensure pH 7-8. Buffer_Compatibility->Change_Buffer No Steric_Hindrance Is the Alkyne Accessible? Reagent_Quality->Steric_Hindrance Yes Use_Fresh Solution: Prepare Fresh Sodium Ascorbate. Store Azide/Alkyne Probes Properly (dark, dry). Reagent_Quality->Use_Fresh No Denature_Protein Solution: Perform Click on Lysate. Use Denaturing Lysis Buffer (e.g., 1% SDS). Steric_Hindrance->Denature_Protein Yes

Caption: Troubleshooting workflow for low alkyne probe signal.

Part A: Troubleshooting the Metabolic Labeling Step

This section addresses issues related to the biological uptake and incorporation of the alkyne probe.

Q1: My signal is very low. How do I determine the optimal alkyne probe concentration?

A1: This is the most common issue and the first variable to optimize. The ideal concentration is a balance between maximizing incorporation and minimizing cytotoxicity.[6][7]

  • Causality: Too low a concentration will result in insufficient incorporation to generate a detectable signal. Conversely, excessively high concentrations can be toxic, shutting down the very metabolic pathways you aim to measure, or can lead to background labeling.[1][6][8] Some probes may also exhibit reduced specificity at higher concentrations.[7]

  • Troubleshooting: Perform a dose-response experiment. Titrate the alkyne probe across a range of concentrations. A typical starting point for many probes is 10-50 µM, but the optimal range can be from 1 µM to 200 µM depending on the probe, cell type, and metabolic pathway.[1][6] Analyze the results by in-gel fluorescence or flow cytometry to find the concentration that gives the highest signal-to-background ratio without affecting cell viability.

  • Pro-Tip: Consider co-treatment with an inhibitor of the de novo biosynthesis pathway for the natural metabolite. For example, using lovastatin to deplete endogenous isoprenoids can significantly enhance the incorporation of alkyne-modified isoprenoid probes.[6][7][9]

ParameterTypical RangeKey ConsiderationsReferences
Probe Concentration 1 - 100 µMCell type and probe dependent. Titration is critical.[1][6][7]
Incubation Time 4 - 48 hoursDependent on the turnover rate of the target biomolecule.[6]
Cell Density 70-90% confluencyEnsure cells are in a logarithmic growth phase for active metabolism.[10]
Inhibitor (optional) VariesUse to deplete endogenous pools (e.g., Lovastatin for prenylation).[1][7][9]
Q2: I've increased the probe concentration, but the signal is still weak and my cells look unhealthy. What's happening?

A2: You are likely observing probe-induced cytotoxicity. The alkyne group itself is generally benign, but the probe molecule as a whole or its high concentration can disrupt normal cellular processes.

  • Causality: Cytotoxicity can manifest as reduced cell proliferation, morphological changes, or apoptosis. A metabolically compromised cell will not efficiently incorporate the probe, leading to a weak signal regardless of probe concentration.[11] Some sugar analogs, for example, can be toxic to certain cell lines at concentrations as low as 50 µM.[11]

  • Troubleshooting:

    • Perform a Viability Assay: Use an MTT or similar assay to quantitatively assess cell health across your probe concentration range.

    • Reduce Incubation Time: A shorter incubation period with a higher, non-toxic concentration may yield a better signal than a long incubation with a borderline-toxic concentration.

    • Lower the Concentration: Based on your viability data, choose the highest concentration that does not impact cell health and try to optimize other parameters, like incubation time.

Q3: My probe is not toxic, but incorporation remains low. Could it be a permeability issue?

A3: Yes, poor cell permeability is a significant hurdle, especially for charged or bulky probes.

  • Causality: The probe must cross the cell membrane to be metabolized. Probes with charged groups (like phosphates) or high molecular weight may have inherently poor permeability.[12] For example, non-phosphorylated ribitol probes may not be efficiently converted to their active CDP-activated forms inside the cell because they cannot get in effectively.[13]

  • Troubleshooting:

    • Check Probe Design: Review the literature for the specific probe you are using. Has it been validated for cell permeability? Sometimes, a simple derivative (e.g., an alcohol vs. a diphosphate) has much better cell penetration kinetics.[7]

    • Use Permeable Analogs: Look for chemically modified versions designed for better uptake, such as SATE-protected phosphate groups, which mask the charge and improve membrane transit.[13] Alkyne-phenol probes have been developed as more membrane-permeable alternatives to biotin-phenol for proximity labeling.[14]

    • Increase Incubation Time: For probes with slow uptake, extending the labeling period may allow for sufficient intracellular accumulation.

Q4: My cells are healthy and the probe should be permeable. Could my culture conditions be the problem?

A4: Absolutely. The metabolic state of your cells is paramount.

  • Causality: Metabolic labeling relies on active cellular metabolism. Cells that are quiescent, senescent, or have depleted essential nutrients from the media will have reduced metabolic activity and therefore lower probe incorporation.[10][15]

  • Troubleshooting:

    • Use Log-Phase Cells: Ensure your cells are healthy and in the logarithmic phase of growth at the start of the experiment.

    • Check Media Components: Confirm that the culture medium is not depleted of key nutrients like glucose or glutamine during the labeling period, as this can alter metabolic fluxes.[10]

    • Standardize Seeding Density: Maintain consistent cell seeding densities between experiments, as this affects nutrient availability and cell growth rates.

Part B: Troubleshooting the "Click" Reaction (CuAAC)

If you have confirmed that your probe is being incorporated (e.g., via a sensitive mass spectrometry method) but still see no signal from your reporter, the problem lies in the chemical ligation step.

The CuAAC Reaction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust reaction, but it has specific requirements for success. Understanding the mechanism helps in troubleshooting.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne Biomolecule-Alkyne (R1-C≡CH) Product Labeled Biomolecule (1,4-Triazole) Alkyne->Product Azide Reporter-Azide (R2-N3) Azide->Product Cu_II Cu(II)SO4 (Pre-catalyst) Cu_I Cu(I) (Active Catalyst) Cu_II->Cu_I Ascorbate Sodium Ascorbate (Reductant) Ascorbate->Cu_I Reduces Cu_I->Product Catalyzes Reaction Ligand THPTA (Ligand) Ligand->Cu_I Stabilizes & Accelerates

Caption: Key components of the CuAAC click reaction.

Q5: My click reaction has failed. What is the most common point of failure?

A5: The single most common failure is the inactivation of the copper catalyst. The reaction requires Copper in the +1 oxidation state (Cu(I)), which is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[16]

  • Causality: If Cu(I) is not present or is quickly oxidized, the cycloaddition will not proceed efficiently.[17]

  • Troubleshooting:

    • Always Use a Fresh Reducing Agent: Sodium ascorbate is used to reduce the stable Cu(II) precursor (e.g., CuSO₄) to the active Cu(I) state.[17][18] Ascorbate solutions are prone to oxidation by air and should be prepared fresh immediately before use.[19]

    • Use a Copper-Stabilizing Ligand: Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are crucial. They serve two purposes: they stabilize the Cu(I) oxidation state, protecting it from oxidation, and they accelerate the reaction rate.[3][5][19]

    • Degas Your Solutions: While not always necessary with a good ligand and fresh ascorbate, for particularly sensitive or low-concentration reactions, briefly degassing buffers can help remove dissolved oxygen.

Q6: I used fresh reagents, but the reaction is still inefficient. Could my cell lysis buffer be the problem?

A6: Yes, several common buffer components can inhibit the CuAAC reaction.

  • Causality:

    • Chelators: EDTA, a common component of protease inhibitor cocktails, will chelate the copper ions, rendering them catalytically inactive. Always use an EDTA-free protease inhibitor cocktail.[20]

    • Primary Amines: Buffers containing primary amines, such as Tris, can interfere with the reaction.[21]

    • pH: The reaction is efficient over a broad pH range (4-12), but optimal performance is typically seen around pH 7-8.[22]

  • Troubleshooting:

    • Switch Buffers: The best buffers for CuAAC are non-coordinating buffers like PBS, HEPES, or triethanolamine.[21] If preparing lysates, a 1% SDS buffer in PBS or HEPES is a robust choice.[20]

    • Verify Components: Double-check the composition of all reagents, especially commercial protease inhibitor cocktails, for the presence of EDTA.

Q7: I'm performing the click reaction on intact proteins, and the signal is weak. Could the alkyne be inaccessible?

A7: This is a distinct possibility, especially for probes incorporated into the hydrophobic core of a protein or the inner leaflet of a membrane.

  • Causality: For the click reaction to occur, the azide reporter and the bulky copper-ligand complex must be able to physically access the alkyne tag. If the alkyne is buried within a folded protein or a lipid bilayer, steric hindrance can prevent the reaction.[23]

  • Troubleshooting:

    • Lyse and Denature: The most reliable way to ensure accessibility is to perform the click reaction on cell lysates under denaturing conditions. Using a lysis buffer containing 1% SDS will unfold proteins and expose the incorporated alkyne probes.[20]

    • Choose a Better Reporter: For imaging applications where denaturation is not possible, using azide reporters with longer, more flexible linkers (e.g., PEG spacers) may improve accessibility. Additionally, picolyl azide reporters can increase reaction efficiency at lower copper concentrations, which is beneficial for live-cell or sensitive applications.[23]

Experimental Protocols

Protocol 1: General Metabolic Labeling of Adherent Cells

This protocol provides a starting point for optimizing probe incorporation.

  • Cell Seeding: Plate adherent cells on the desired vessel (e.g., 6-well plate) and grow to 70-80% confluency in complete culture medium.

  • Prepare Probe Stock: Dissolve the alkyne probe in a suitable solvent (e.g., DMSO or ethanol) to make a concentrated stock solution (e.g., 10-100 mM).

  • Labeling:

    • Remove the culture medium.

    • Add fresh medium containing the desired final concentration of the alkyne probe (e.g., titrated from 10 µM to 100 µM).

    • (Optional): If using a metabolic inhibitor (like lovastatin), pre-incubate the cells with the inhibitor for a defined period (e.g., 1-2 hours) before adding the probe-containing medium.

  • Incubation: Return cells to the incubator for the desired labeling period (e.g., 16-24 hours).

  • Cell Harvest:

    • Place the culture plate on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Aspirate the final PBS wash completely.

  • Cell Lysis:

    • Add an appropriate volume of ice-cold lysis buffer (e.g., 1% SDS in PBS with EDTA-free protease inhibitors) to the plate.[20]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and vortex.

    • (Optional): Sonicate the lysate to shear nucleic acids and reduce viscosity, or add benzonase.[20]

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 min at 4°C).

  • Quantification: Collect the supernatant and determine the protein concentration using a compatible assay (e.g., BCA assay). The lysate is now ready for the click reaction.

Protocol 2: CuAAC Reaction on Protein Lysate

This protocol is optimized for robust labeling of alkyne-tagged proteins in a cell lysate.

  • Reagent Preparation:

    • Protein Lysate: Normalize 50-100 µg of protein lysate to a fixed volume (e.g., 50 µL) with lysis buffer.

    • Azide Reporter: Prepare a 1-10 mM stock solution in DMSO (e.g., Azide-Fluor 545).

    • Copper (II) Sulfate: Prepare a 20-50 mM stock solution in water.[24][25]

    • Ligand (THPTA): Prepare a 50-100 mM stock solution in water.[24][25]

    • Reducing Agent (Sodium Ascorbate): Prepare a 100-300 mM stock solution in water immediately before use. [19][24][25]

  • Reaction Assembly (Order of Addition is Important):

    • To your normalized protein lysate, add the following reagents in sequence, vortexing briefly after each addition:

      • Azide Reporter: Add to a final concentration of 20-100 µM.

      • Copper (II) Sulfate: Add to a final concentration of 1 mM.

      • Ligand (THPTA): Add to a final concentration of 5 mM (maintaining a 5:1 ligand-to-copper ratio is recommended to protect biomolecules).[18]

      • Sodium Ascorbate: Add to a final concentration of 5-10 mM to initiate the reaction.[18]

  • Incubation:

    • Protect the reaction from light (if using a fluorescent azide).

    • Incubate at room temperature for 1-2 hours.

  • Sample Preparation for Analysis:

    • Stop the reaction by adding 4X SDS-PAGE loading buffer.

    • Boil the sample at 95°C for 5-10 minutes.

    • The sample is now ready for analysis by in-gel fluorescence scanning or Western blot (if using a biotin-azide).

References

  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. (2024). National Institutes of Health (NIH). Available from: [Link]

  • Bioorthogonal Chemistry and Its Applications. (2021). ACS Publications. Available from: [Link]

  • Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. (n.d.). National Institutes of Health (NIH). Available from: [Link]

  • Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals. (n.d.). National Institutes of Health (NIH). Available from: [Link]

  • Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. (2025). ResearchGate. Available from: [Link]

  • Click Chemistry in Proteomic Investigations. (n.d.). National Institutes of Health (NIH). Available from: [Link]

  • Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. (n.d.). National Institutes of Health (NIH). Available from: [Link]

  • Tools to investigate the cell surface: proximity as a central concept in glycoRNA biology. (n.d.). academic.oup.com. Available from: [Link]

  • Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. (2014). ACS Publications. Available from: [Link]

  • CLICK-labeling of cellular metabolites. (n.d.). Jena Bioscience. Available from: [Link]

  • Click Chemistry Protocols. (n.d.). Xi'an Dianhua Biotechnology Co., Ltd. Available from: [Link]

  • Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. (n.d.). National Institutes of Health (NIH). Available from: [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. (2011). Jena Bioscience. Available from: [Link]

  • Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. (n.d.). National Institutes of Health (NIH). Available from: [Link]

  • Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. (2019). PubMed. Available from: [Link]

  • A novel fluorescent probe of alkyne compounds for putrescine detection based on click reaction. (2022). National Institutes of Health (NIH). Available from: [Link]

  • A novel fluorescent probe of alkyne compounds for putrescine detection based on click reaction. (2022). ResearchGate. Available from: [Link]

  • Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells. (2021). Hilaris Publisher. Available from: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). organic-chemistry.org. Available from: [Link]

  • Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. (2024). PNAS. Available from: [Link]

  • Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. (2010). ACS Publications. Available from: [Link]

  • On the cellular metabolism of the click chemistry probe 19-alkyne arachidonic acid. (n.d.). National Institutes of Health (NIH). Available from: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). National Institutes of Health (NIH). Available from: [Link]

  • Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. (n.d.). ResearchGate. Available from: [Link]

  • Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. (2011). ACS Publications. Available from: [Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't?. (2021). ResearchGate. Available from: [Link]

  • Profiling the metabolism of human cells by deep 13C labeling. (n.d.). National Institutes of Health (NIH). Available from: [Link]

  • Alkyne-tagged ribitol-5-phosphate derivatives for metabolic labelling of alpha-dystroglycan. (2025). RSC Publishing. Available from: [Link]

  • A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. (n.d.). National Institutes of Health (NIH). Available from: [Link]

  • Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. (n.d.). mdpi.com. Available from: [Link]

  • Improved synthesis and application of an alkyne-functionalized isoprenoid analogue to study the prenylomes of motor neurons, astrocytes and their stem cell progenitors. (n.d.). National Institutes of Health (NIH). Available from: [Link]

  • Real-Time quantitative PCR Optimization Guide. (n.d.). Quantabio. Available from: [Link]

  • Optimizing Primer and Probe Concentrations for Use in Real-Time Polymerase Chain Reaction (PCR) Assays. (2018). PubMed. Available from: [Link]

  • qPCR Assay Design and Optimization. (n.d.). Bio-Rad. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis for Bioconjugation Validation

Author: BenchChem Technical Support Team. Date: January 2026

Featuring Methyl 3-(4-ethynylphenyl)propanoate as a Case Study

For researchers, scientists, and drug development professionals, the precise and reliable validation of bioconjugation is a cornerstone of therapeutic and diagnostic development. The successful covalent attachment of a small molecule, such as this compound, to a protein imparts novel functionality. However, this process can result in a heterogeneous mixture of conjugated and unconjugated species, varying conjugation ratios, and modifications at unintended sites. Rigorous analytical characterization is therefore not just a quality control step, but a critical component of understanding a bioconjugate's structure-activity relationship.

This guide provides an in-depth comparison of two powerful mass spectrometry (MS) platforms for the validation of bioconjugation: Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS). We will explore the causality behind experimental choices, present detailed protocols, and provide illustrative data to guide you in selecting the optimal strategy for your research.

The Central Challenge: Characterizing Heterogeneity

The conjugation of this compound to a protein, typically targeting lysine or cysteine residues, can lead to a distribution of products. The key analytical questions to be answered are:

  • Confirmation of Conjugation: Has the small molecule successfully attached to the protein?

  • Determination of Drug-to-Protein Ratio (DPR): On average, how many small molecules are attached to each protein?

  • Identification of Conjugation Sites: Which specific amino acid residues are modified?

  • Quantification of Unconjugated Protein: What is the percentage of remaining, unmodified protein?

Mass spectrometry is uniquely suited to address these questions by providing precise mass measurements that can differentiate the various species within a sample.[1]

Comparative Analysis: ESI-LC-MS vs. MALDI-TOF MS

Both ESI-LC-MS and MALDI-TOF MS are powerful techniques for bioconjugate analysis, yet they operate on different principles and yield distinct, often complementary, information.

FeatureESI-LC-MSMALDI-TOF MS
Ionization Soft ionization from solutionSoft ionization from a solid matrix
Coupling Readily coupled to liquid chromatography (LC)Typically used for direct sample analysis
Mass Accuracy High to very highModerate to high
Resolution High to very highModerate to high
Throughput Lower, dependent on LC run timeHigher, rapid analysis of spotted samples
Salt Tolerance Low, requires desaltingHigher
Primary Application Intact mass analysis, peptide mapping, site of conjugationIntact mass analysis, determination of DPR

In-Depth Look 1: ESI-LC-MS for Comprehensive Characterization

Electrospray ionization coupled with liquid chromatography and mass spectrometry (ESI-LC-MS) is a cornerstone technique for the detailed characterization of bioconjugates.[2][3] The initial chromatographic separation is crucial for reducing sample complexity before introduction into the mass spectrometer.

The "Why": Causality in ESI-LC-MS Workflow Design

The choice of an ESI-LC-MS workflow is dictated by the level of detail required. For a comprehensive validation of this compound bioconjugation, a multi-tiered approach is often employed:

  • Intact Mass Analysis: This "top-down" approach provides a global snapshot of the conjugated species.[4] By measuring the mass of the intact protein, we can confirm conjugation and determine the distribution of species with different numbers of attached small molecules. The separation of these species is often achieved using reversed-phase or size-exclusion chromatography.[2]

  • Peptide Mapping: This "bottom-up" strategy is employed to pinpoint the exact location of the modification.[5] The bioconjugate is enzymatically digested (e.g., with trypsin) into smaller peptides. The resulting peptide mixture is then separated by LC and analyzed by tandem mass spectrometry (MS/MS). The mass shift corresponding to the this compound modification on a specific peptide sequence provides definitive evidence of the conjugation site.[6]

Visualizing the ESI-LC-MS Workflow

ESI_LC_MS_Workflow cluster_intact Intact Mass Analysis cluster_peptide Peptide Mapping Intact_Sample Bioconjugate Sample LC_Intact LC Separation (Reversed-Phase or SEC) Intact_Sample->LC_Intact ESI_Intact Electrospray Ionization LC_Intact->ESI_Intact MS_Intact Mass Spectrometry (Intact Mass Measurement) ESI_Intact->MS_Intact Data_Intact Data Analysis (Deconvolution, DPR Calculation) MS_Intact->Data_Intact Peptide_Sample Bioconjugate Sample Digestion Enzymatic Digestion (e.g., Trypsin) Peptide_Sample->Digestion LC_Peptide LC Separation (Reversed-Phase) Digestion->LC_Peptide ESI_Peptide Electrospray Ionization LC_Peptide->ESI_Peptide MSMS_Peptide Tandem MS (Peptide Sequencing) ESI_Peptide->MSMS_Peptide Data_Peptide Data Analysis (Site Identification) MSMS_Peptide->Data_Peptide

Caption: ESI-LC-MS workflows for intact mass analysis and peptide mapping.

Experimental Protocol: Intact Mass Analysis via ESI-LC-MS
  • Sample Preparation:

    • Dilute the bioconjugate sample to a final concentration of 0.1-1 mg/mL in a buffer compatible with mass spectrometry (e.g., 2% acetonitrile, 0.1% formic acid in water).

    • Ensure the sample is desalted, either offline using a spin column or online with a trap column during the LC run.

  • Liquid Chromatography:

    • Column: C4 or C8 reversed-phase column suitable for protein separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion electrospray.

    • Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Scan Range: m/z 500-4000.

    • Data Acquisition: Acquire data in profile mode.

  • Data Analysis:

    • Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the intact protein and its conjugates.

    • Calculate the average Drug-to-Protein Ratio (DPR) from the relative abundances of the different conjugated species.

Illustrative Data: ESI-LC-MS of a Model Protein Conjugate
SpeciesObserved Mass (Da)Theoretical Mass (Da)Mass Difference (Da)Relative Abundance (%)
Unconjugated Protein25,000.525,000.0+0.515
Protein + 1 Moiety25,188.725,188.2+0.535
Protein + 2 Moieties25,376.925,376.4+0.540
Protein + 3 Moieties25,565.125,564.6+0.510

Molecular weight of this compound is approximately 188.2 Da.

In-Depth Look 2: MALDI-TOF MS for Rapid Screening

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a high-throughput technique that provides rapid confirmation of conjugation and determination of the DPR.[7][8] It is particularly useful for screening multiple reaction conditions or for routine quality control.

The "Why": Causality in MALDI-TOF MS Workflow Design

The principle behind MALDI-TOF MS involves co-crystallizing the analyte with a UV-absorbing matrix. A laser pulse desorbs and ionizes the analyte, and the time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio. This makes it an excellent tool for the analysis of intact proteins and their conjugates.[9] While generally providing lower resolution than ESI-MS, modern MALDI-TOF instruments can often resolve individual conjugation states.[8]

Visualizing the MALDI-TOF MS Workflow

MALDI_TOF_MS_Workflow cluster_maldi MALDI-TOF MS Analysis Sample_Prep Mix Bioconjugate with MALDI Matrix Spotting Spot Mixture onto MALDI Target Plate Sample_Prep->Spotting Crystallization Air Dry to Co-crystallize Spotting->Crystallization MALDI_Source Laser Desorption/Ionization Crystallization->MALDI_Source TOF_Analyzer Time-of-Flight Mass Analysis MALDI_Source->TOF_Analyzer Data_Analysis Data Analysis (DPR Calculation) TOF_Analyzer->Data_Analysis

Sources

A Senior Scientist's Guide to Alkyne Tags for In Vivo Imaging: A Comparative Analysis of Methyl 3-(4-ethynylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to visualize molecular processes within a living system is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowing for the specific labeling and imaging of biomolecules with minimal perturbation to their native function.[1][2] Among the bioorthogonal reporters available, the alkyne tag stands out for its exceptionally small size and biological inertness.[3][4] This guide provides an in-depth comparison of a promising yet underutilized agent, Methyl 3-(4-ethynylphenyl)propanoate, against established alkyne tags, offering field-proven insights and detailed experimental frameworks to inform your research.

The Principle of Alkyne Tagging: Small Handle, Big Impact

The utility of the alkyne (C≡C) group in bioorthogonal chemistry stems from two key features:

  • Chemical Orthogonality: The alkyne is abiotic, meaning it is absent from and non-reactive with native biological systems.[2][4] This ensures that any labeling reaction is highly specific to the intended target.

  • Dual-Mode Detection: Alkyne-tagged molecules can be visualized through two primary modalities. The first is the Nobel prize-winning "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the live-cell compatible Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), where the alkyne reacts with an azide-bearing probe (e.g., a fluorophore).[1][5][6] The second is through advanced vibrational imaging techniques like Stimulated Raman Scattering (SRS) microscopy, which directly detects the unique C≡C bond vibration in a region of the cellular spectrum that is otherwise silent, enabling label-free imaging.[3][7][8][9][10]

The choice of alkyne tag is not trivial; it directly influences signal strength, biocompatibility, cell permeability, and reaction kinetics. This guide will dissect these parameters, with a special focus on the structural advantages of this compound.

A generalized workflow for bioorthogonal labeling experiments.

In Focus: this compound

While not as extensively documented in imaging literature as tags like EdU or HPG, the chemical structure of this compound suggests significant potential.

Chemical Structure: C₁₂H₁₂O₂[11][12][]

This molecule can be deconstructed into two key functional domains: the phenyl-ethynyl reporter group and the methyl propanoate solubility modulator .

  • Phenyl-Ethynyl Group: The conjugation of the alkyne triple bond with an aromatic ring is a critical design feature for Raman imaging. This conjugation enhances the polarizability of the C≡C bond, leading to a significantly stronger Raman scattering signal compared to simple aliphatic alkynes.[8][14][15] This positions it as a potentially superior tag for SRS microscopy, promising higher sensitivity and contrast.

  • Methyl Propanoate Group: This ester group likely enhances the molecule's lipophilicity. In metabolic labeling, the ability of a precursor to efficiently cross the cell membrane is crucial for successful incorporation.[16][17] The methyl propanoate moiety could improve cell permeability, leading to higher intracellular concentrations and more robust labeling compared to more polar alkyne tags.

A Comparative Analysis of Alkyne Tags

The selection of an alkyne tag is a critical decision that hinges on the specific experimental context, including the imaging modality, the biological system, and the target molecule. Below is a comparative overview of this compound's predicted properties versus established alternatives.

Alkyne Tag Structure Type Primary Imaging Modality Relative Raman Signal Biocompatibility & Key Features Common Applications
This compound Aromatic / Phenyl-alkyneSRS, CuAACHigh (Predicted) Predicted good cell permeability due to ester moiety. Requires experimental toxicity data.General metabolic labeling of small molecules, lipids.
EdU (5-ethynyl-2'-deoxyuridine) AliphaticSRS, CuAAC, SPAACStandard Baseline[18]Excellent biocompatibility; mimics thymidine.DNA synthesis, cell proliferation assays.[3][19]
HPG (Homopropargylglycine) AliphaticCuAAC, SPAACLowExcellent biocompatibility; mimics methionine.De novo protein synthesis analysis.[20]
Conjugated Diynes DiyneSRSVery High Strongest known Raman signals for bioorthogonal tags.[8][14]Applications requiring maximum SRS sensitivity.
DBCO / BCN Strained CyclooctyneSPAAC (Fluorescence)N/A (not for SRS)Enables copper-free click chemistry, essential for live-cell and in vivo imaging to avoid copper toxicity.[2][6][21]Dynamic imaging of biomolecules in living organisms.[6][22]

Experimental Protocols: A Practical Guide

The true test of any chemical probe is its performance in a robust experimental workflow. Below are two detailed protocols for deploying alkyne tags in common imaging scenarios.

Protocol 1: Metabolic Labeling and SRS Imaging of Lipids in Cultured Cells

This protocol describes how a molecule like this compound, attached to a fatty acid, could be used for SRS imaging.

  • Probe Preparation: Synthesize or procure the alkyne-tagged fatty acid precursor. Dissolve in DMSO to create a 10-100 mM stock solution.

  • Cell Culture: Plate mammalian cells (e.g., HeLa) on glass-bottom dishes suitable for high-resolution microscopy. Grow to 70-80% confluency.

  • Metabolic Labeling:

    • Prepare fresh culture medium.

    • Dilute the alkyne-tagged precursor stock solution into the medium to a final concentration of 10-100 µM.

    • Remove the old medium from the cells, wash once with PBS, and add the labeling medium.

    • Incubate for 4-24 hours to allow for metabolic incorporation into cellular lipids.

  • Sample Preparation for Imaging:

    • Remove the labeling medium and wash the cells three times with warm PBS to remove any unincorporated probe.

    • Add fresh imaging medium (e.g., FluoroBrite™ DMEM) to the dish.

  • SRS Microscopy:

    • Use a laser-scanning microscope equipped for SRS. Tune the pump and Stokes lasers to probe the characteristic alkyne vibrational frequency (typically ~2100-2200 cm⁻¹, specific to the tag).[3][4]

    • Acquire images in the alkyne channel to visualize the newly synthesized lipids. Simultaneously, acquire images in a protein or lipid channel (e.g., CH₂ stretching at ~2845 cm⁻¹) for cellular context.

  • Data Analysis: Quantify the SRS signal intensity within specific organelles (e.g., lipid droplets) to measure the rate of lipid metabolism.

Protocol 2: In Vivo Fluorescence Imaging via Copper-Free Click Chemistry (SPAAC)

This protocol outlines a pre-targeting strategy for imaging a specific cell population in vivo.

  • Targeting Agent Preparation: Prepare an azide-functionalized targeting agent (e.g., an antibody or small molecule that binds to your target of interest).

  • Animal Model: Use a suitable animal model (e.g., a mouse bearing a tumor). All procedures must comply with institutional animal care and use guidelines.

  • Administration of Targeting Agent: Administer the azide-functionalized targeting agent to the animal via an appropriate route (e.g., intravenous injection). Allow sufficient time (hours to days) for the agent to accumulate at the target site and for unbound agent to clear from circulation.

  • Probe Preparation: Prepare a solution of a strained alkyne-fluorophore conjugate (e.g., DBCO-IRDye 800CW) in a biocompatible vehicle like sterile saline.

  • Administration of Imaging Probe: Administer the strained alkyne-fluorophore intravenously. The probe will circulate and undergo a rapid and specific SPAAC reaction with the azide groups pre-targeted to the tissue of interest.[6][22]

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 1, 4, 12, 24 hours), image the animal using a whole-animal fluorescence imaging system (e.g., IVIS Spectrum).

    • Use appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis: Quantify the fluorescence signal intensity at the target site over time to assess probe accumulation and target engagement. Perform ex vivo imaging of organs to confirm biodistribution.

A simplified representation of the CuAAC catalytic cycle.

Conclusion and Future Outlook

The ideal alkyne tag for in vivo imaging must balance strong signal generation with excellent biocompatibility and favorable pharmacokinetics. While established tags like EdU and HPG are workhorses for specific applications, there is a continuous need for probes with enhanced properties.

This compound presents a compelling structural design for advanced imaging applications. Its phenyl-ethynyl group is predicted to provide a superior signal for SRS microscopy, a technique that avoids the complexities of chemical ligation and offers a direct readout of metabolic activity.[8][14][15] Furthermore, its ester moiety may improve bioavailability, a key hurdle in probe development.

However, this guide also underscores the necessity of empirical validation. Future studies should focus on synthesizing and testing this molecule in direct comparison with other tags to quantify its Raman cross-section, cell permeability, metabolic stability, and potential toxicity. As imaging technologies continue to evolve, the rational design of novel chemical reporters like this compound will be essential for pushing the boundaries of what we can see and understand within living systems.

References

  • Wei, L., Hu, F., Shen, Y., Chen, Z., Yu, Y., Lin, C. C., Wang, M. C., & Min, W. (2014). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods, 11(4), 410-412. [Link]

  • Ozeki, Y., Miyamoto, T., & Yamakoshi, H. (2021). A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems. RSC Chemical Biology, 2(5), 1357-1368. [Link]

  • Yamakoshi, H., Dodo, K., Palonpon, A., Ando, J., Fujita, K., Kawata, S., & Sodeoka, M. (2012). Alkyne-Tag Raman Imaging for Visualization of Mobile Small Molecules in Live Cells. Journal of the American Chemical Society, 134(51), 20681-20689. [Link]

  • University of Strathclyde. (2025). Alkyne-tag Raman imaging and sensing of bioactive compounds. Pure and Applied Chemistry. [Link]

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  • Yamakoshi, H., Dodo, K., Palonpon, A., Ando, J., Fujita, K., Kawata, S., & Sodeoka, M. (2012). Alkyne-tag Raman imaging for visualization of mobile small molecules in live cells. Semantic Scholar. [Link]

  • Wei, L., Hu, F., Shen, Y., Chen, Z., Yu, Y., Lin, C. C., Wang, M. C., & Min, W. (2014). Live-cell Imaging of Alkyne-Tagged Small Biomolecules by Stimulated Raman Scattering. PubMed. [Link]

  • Wei, L., Hu, F., Shen, Y., Chen, Z., Yu, Y., Lin, C. C., Wang, M. C., & Min, W. (2014). Live-cell imaging of alkyne-tagged small biomolecules by stimulated raman scattering. Columbia University Academic Commons. [Link]

  • Wei, L., Hu, F., Shen, Y., Chen, Z., Yu, Y., Lin, C. C., Wang, M. C., & Min, W. (2014). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. ResearchGate. [Link]

  • Agard, N. J., Baskin, J. M., Prescher, J. A., Lo, A., & Bertozzi, C. R. (2006). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 103(43), 15779-15784. [Link]

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  • Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. ACS Chemical Reviews, 121(12), 6659-6660. [Link]

  • Suazo, K. F., & Distefano, M. D. (2019). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology, 11(1), e57. [Link]

  • Tascón, I., Tieu, W., Vederas, J. C., & Distefano, M. D. (2017). Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Chemical Biology, 12(6), 1546-1556. [Link]

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  • Yao, J. Z., Uttamapinant, C., Poloukhtine, A., Baskin, J. M., Codelli, J. A., Sletten, E. M., Bertozzi, C. R., Popik, V. V., & Ting, A. Y. (2015). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. Journal of the American Chemical Society, 137(33), 10684-10695. [Link]

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A Comparative Guide to the Biocompatibility of Methyl 3-(4-ethynylphenyl)propanoate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-ethynylphenyl)propanoate and its derivatives are emerging as significant players in the fields of drug delivery and biomaterial science. Their unique chemical structure, featuring an ethynyl group, allows for versatile modifications through click chemistry, making them attractive candidates for creating complex, functional biomaterials. However, the introduction of any novel compound for biomedical use necessitates a rigorous evaluation of its biocompatibility to ensure it does not elicit adverse biological responses.[1][2] This guide delves into the critical biocompatibility assessments for this class of compounds, providing a framework for researchers to evaluate their potential. The international standard ISO 10993 provides a comprehensive framework for the biological evaluation of medical devices and their component materials.[3][4]

Core Biocompatibility Assessment: A Multi-Faceted Approach

A thorough assessment of biocompatibility involves a battery of tests that probe different aspects of cellular health and response. For this compound and its derivatives, a tiered approach starting with in vitro cytotoxicity assays is recommended.[5][6] These initial screens are crucial for identifying potential toxicity before moving to more complex and costly evaluations.[5]

Key Experimental Pillars for Biocompatibility Assessment
  • Cell Viability and Proliferation (MTT Assay): This colorimetric assay is a fundamental first step to assess how a compound affects cell metabolic activity, which is an indicator of cell viability.[7][8]

  • Cell Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme that leaks out of cells when the plasma membrane is damaged.[9]

  • Apoptosis Induction (Caspase-3/7 Assay): This assay measures the activity of key executioner caspases involved in the apoptotic pathway, providing insight into whether the compound induces programmed cell death.[10][11]

Comparative Analysis: Benchmarking Against Alternatives

The selection of an appropriate alternative for comparison is critical for contextualizing the biocompatibility profile of this compound. A suitable comparator would be a well-characterized, structurally similar compound lacking the ethynyl group, such as Methyl 3-(4-hydroxyphenyl)propanoate. This allows for the specific assessment of the ethynyl moiety's contribution to any observed cytotoxic effects.

Hypothetical Comparative Data

Below is a table summarizing hypothetical data from the three core biocompatibility assays, comparing this compound with Methyl 3-(4-hydroxyphenyl)propanoate and a negative control (untreated cells).

AssayThis compound (100 µM)Methyl 3-(4-hydroxyphenyl)propanoate (100 µM)Untreated Control
MTT Assay (% Viability) 85%95%100%
LDH Assay (% Cytotoxicity) 15%5%0%
Caspase-3/7 Activity (Fold Change) 1.81.11.0

Interpretation of Hypothetical Data:

  • The MTT assay suggests a slight decrease in cell viability for this compound compared to the control and the hydroxyl-containing alternative.

  • The LDH assay indicates a modest increase in membrane damage with the ethynyl-containing compound.

  • The elevated caspase-3/7 activity suggests that the observed reduction in viability may be partially due to the induction of apoptosis.

Experimental Protocols: A Step-by-Step Guide

To ensure robust and reproducible results, adherence to standardized protocols is paramount. The following sections provide detailed methodologies for the key biocompatibility assays.

MTT Cell Viability Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[12] The amount of formazan produced is proportional to the number of viable cells.[13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.[14]

  • Compound Treatment: Treat cells with varying concentrations of this compound, its derivatives, and the comparator compound. Include untreated and vehicle-only controls.[8]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7][14]

  • Solubilization: Carefully remove the media and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[7]

LDH Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells.[15] The released LDH catalyzes a reaction that results in a color change, which can be quantified.[9]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add 50 µL of the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.[16]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[16]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Controls for maximum LDH release (from lysed cells) and background are essential for calculating percentage cytotoxicity.[17]

Caspase-3/7 Apoptosis Assay

This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for activated caspase-3 and -7.[10] Cleavage of the substrate releases a luminescent signal that is proportional to caspase activity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Addition: After the treatment period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[10]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Visualization of Experimental Workflow

To provide a clear overview of the biocompatibility assessment process, the following diagrams illustrate the key steps.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Biocompatibility Assays cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Cell Treatment & Incubation (24, 48, 72 hours) cell_seeding->treatment compound_prep Compound Preparation (Test & Control) compound_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh caspase Caspase-3/7 Assay treatment->caspase readout Spectrophotometer/ Luminometer Reading mtt->readout ldh->readout caspase->readout analysis Data Interpretation & Comparison readout->analysis

Caption: General workflow for in vitro biocompatibility assessment.

mtt_assay_workflow start Treated Cells in 96-well Plate add_mtt Add MTT Reagent start->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance (570-590 nm) solubilize->read_absorbance end Determine % Cell Viability read_absorbance->end

Caption: Step-by-step workflow of the MTT cell viability assay.

Conclusion and Future Directions

The preliminary assessment of this compound and its derivatives using the outlined in vitro assays provides a critical foundation for understanding their biocompatibility. While the hypothetical data suggests a manageable level of cytotoxicity, further investigations are warranted. These include exploring a wider range of concentrations, testing on different cell lines relevant to the intended application, and progressing to more complex in vivo models. The methodologies and comparative framework presented in this guide offer a robust starting point for researchers and drug development professionals to confidently evaluate the potential of these promising compounds in biomedical applications.

References

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • MED Institute. Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Wikipedia. ISO 10993. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • The ANSI Blog. ISO 10993 Biocompatibility and Risk Management. [Link]

  • Pacific BioLabs. Biocompatibility Test Methods. [Link]

  • Vonco. Ensuring Medical Device Safety: The Role of Biocompatibility Testing and ISO 10993 Standards. [Link]

  • TÜV SÜD. ISO 10993 - Biocompatibility testing of medical devices. [Link]

  • SGS. Cytotoxicity Testing 101: Assays, Biocompatibility and Risk Management. [Link]

  • protocols.io. LDH cytotoxicity assay. [Link]

  • Cell Biologics, Inc. LDH Assay. [Link]

  • University of Bergen. Protocol IncuCyte® Apoptosis Assay. [Link]

  • NAMSA. Medical Device Biocompatibility Testing and ISO 10993 Compliance. [Link]

  • Greenlight Guru. Cytotoxicity Testing: Ensure Biocompatibility of Medical Devices. [Link]

  • Bio-protocol. Caspase-3/7 Apoptosis Assay. [Link]

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A Senior Application Scientist's Guide to Quantitative Protein Labeling: A Comparative Analysis of Methyl 3-(4-ethynylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the dynamic landscape of quantitative proteomics, the strategic selection of a labeling reagent is a critical decision that profoundly influences experimental outcomes. This guide offers an in-depth, objective comparison of a bioorthogonal labeling reagent, Methyl 3-(4-ethynylphenyl)propanoate, with established alternatives. We will delve into the underlying chemical principles, provide supporting experimental frameworks, and present detailed protocols to empower you in making an informed choice for your research needs.

The Rationale for Bioorthogonal Labeling in Quantitative Proteomics

Modern quantitative proteomics aims to precisely measure changes in protein abundance across different biological states.[1] While label-free methods offer a straightforward approach, they can be susceptible to variations in instrument performance.[2] Isotope labeling strategies, on the other hand, introduce mass tags that enable more accurate and robust quantification by mass spectrometry.[1][3] These strategies can be broadly categorized into metabolic labeling, where isotopes are incorporated in vivo, and chemical labeling, where tags are attached to proteins or peptides in vitro.[1]

Bioorthogonal chemistry has emerged as a powerful tool in this domain, allowing for the introduction of chemical handles into biomolecules within their native environment without interfering with cellular processes.[4][5][6] This is typically a two-step process: first, a bioorthogonal functional group is incorporated into the protein of interest, and second, a probe with a complementary reactive group is used for detection or enrichment.[6] The "click chemistry" paradigm, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a widely used bioorthogonal reaction due to its high efficiency, specificity, and compatibility with aqueous environments.[4][5][7]

In Focus: this compound for Metabolic Labeling

This compound is a molecule featuring a terminal alkyne group. This functional group is the key to its utility in bioorthogonal labeling. While not a direct amino acid analog itself, its structural similarity to aromatic amino acids like phenylalanine suggests its potential use as a metabolic precursor or its ability to be incorporated into proteins through specific cellular pathways, though this would require experimental validation. A more common and established approach is the use of non-canonical amino acid analogs that contain such bioorthogonal handles. For instance, analogs of methionine, such as homopropargylglycine (HPG) which has an alkyne group, are readily incorporated into newly synthesized proteins in place of methionine.[8][9]

The ethynyl group on this compound serves as a "handle" for the subsequent click reaction with an azide-containing reporter tag, such as biotin for affinity purification or a fluorophore for imaging.[4][5]

The Mechanism of Action: A Two-Step Labeling Strategy
  • Metabolic Incorporation: Cells are cultured in a medium containing this compound or a similar alkyne-bearing amino acid analog. During protein synthesis, this molecule is incorporated into the polypeptide chains of newly synthesized proteins.

  • Click Chemistry Reaction: After cell lysis, the alkyne-labeled proteins are selectively reacted with an azide-functionalized tag (e.g., Azide-Biotin or Azide-Fluorophore) in the presence of a copper(I) catalyst. This highly specific and efficient reaction forms a stable triazole linkage, covalently attaching the tag to the labeled proteins.[4][5]

Comparative Analysis of Quantitative Labeling Strategies

The choice of a quantitative proteomics strategy is dictated by the specific biological question, sample type, and available instrumentation. Here, we compare metabolic labeling using an alkyne analog like this compound with other widely used techniques.

FeatureThis compound (Bioorthogonal/Click)SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation)Label-Free Quantification
Labeling Principle Metabolic incorporation of a bioorthogonal handle (alkyne) followed by chemical tagging.[4][5]Metabolic incorporation of stable isotope-labeled amino acids (in vivo).Chemical labeling of primary amines on peptides (in vitro).[2]No labeling; relies on signal intensity or spectral counting.
Target Moiety Newly synthesized proteins.[9]All proteins containing the labeled amino acids.All peptides with primary amines (N-terminus and Lysine).[10]All detected peptides.
Quantification Level MS1 (for enriched peptides) or MS2 (with isobaric click tags).MS1 (based on mass shift of peptide pairs).MS2 (reporter ions).[2]MS1 (peptide intensity).
Multiplexing Capacity Primarily for enrichment; multiplexing possible with specialized isobaric click tags.Typically 2-plex or 3-plex.Up to 18-plex with TMTpro.[2]Limited only by the number of LC-MS/MS runs.
Advantages - Specific for newly synthesized proteins.[9]- Enables temporal analysis of protein synthesis.- Allows for enrichment of labeled proteins, reducing sample complexity.[4]- High accuracy and precision.- Labeling occurs in vivo, minimizing sample handling errors.- High multiplexing capacity.- Good precision and accuracy.[2]- Simple workflow.- No cost for labeling reagents.- Theoretically unlimited number of samples.
Disadvantages - Potential for incomplete labeling or toxicity of the analog.- Requires cell culture systems that can incorporate the analog.- Limited to cell culture.- Can be expensive for some labeled amino acids.- Requires complete incorporation of the label.- Can lead to underestimation of ratios ("ratio compression").- Labeling occurs after cell lysis, introducing potential for variability.- Susceptible to variations in LC-MS performance.- Can have lower precision and more missing values compared to labeling methods.

Experimental Protocols

Workflow for Quantitative Proteomics using Alkyne-Analog Metabolic Labeling

The following is a generalized protocol for the use of an alkyne-containing amino acid analog for quantitative proteomics. Researchers should optimize concentrations and incubation times for their specific cell line and experimental goals.

Diagram: Experimental Workflow for Alkyne-Analog Metabolic Labeling

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_enrichment Enrichment & Digestion cluster_analysis Mass Spectrometry Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling (with Alkyne Analog) cell_culture->metabolic_labeling cell_lysis 3. Cell Lysis metabolic_labeling->cell_lysis protein_quantification 4. Protein Quantification cell_lysis->protein_quantification click_reaction 5. Click Chemistry (with Azide-Biotin) protein_quantification->click_reaction streptavidin_enrichment 6. Streptavidin Affinity Purification click_reaction->streptavidin_enrichment on_bead_digestion 7. On-Bead Digestion (Trypsin) streptavidin_enrichment->on_bead_digestion lc_msms 8. LC-MS/MS Analysis on_bead_digestion->lc_msms data_analysis 9. Data Analysis lc_msms->data_analysis

Caption: A generalized workflow for quantitative proteomics using metabolic labeling with an alkyne analog.

1. Cell Culture and Metabolic Labeling

  • Culture cells to the desired confluency.

  • Replace the normal growth medium with a medium containing the alkyne-amino acid analog (e.g., L-Azidohomoalanine (AHA) or Homopropargylglycine (HPG) as established alternatives). The optimal concentration should be determined empirically but often ranges from 25 to 50 µM.

  • Incubate the cells for a period appropriate to label the proteins of interest. This can range from a few hours to overnight, depending on the protein turnover rate.

2. Cell Lysis and Protein Quantification

  • Harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in a buffer compatible with click chemistry (e.g., RIPA buffer without DTT or other reducing agents).

  • Quantify the total protein concentration using a compatible assay (e.g., BCA assay).

3. Click Chemistry Reaction

  • To a protein lysate sample (e.g., 1 mg of protein), add the following click chemistry reagents in order:

    • Azide-Biotin (final concentration of 100 µM).

    • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration of 1 mM).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration of 100 µM).

    • Copper(II) sulfate (CuSO₄) (final concentration of 1 mM).

  • Incubate the reaction at room temperature for 1 hour with gentle shaking.

4. Enrichment of Labeled Proteins

  • Add streptavidin-coated magnetic beads to the reaction mixture.

  • Incubate for 1 hour at room temperature with rotation to allow for the binding of biotinylated proteins.

  • Wash the beads extensively with a series of buffers (e.g., PBS with 0.1% SDS, 6 M urea, and PBS) to remove non-specifically bound proteins.

5. On-Bead Digestion

  • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Reduce the proteins with DTT and alkylate with iodoacetamide.

  • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Collect the supernatant containing the peptides.

6. LC-MS/MS Analysis and Data Processing

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the labeled proteins.

Visualizing the Chemical Principle

The core of this labeling strategy is the bioorthogonal click reaction.

Diagram: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_reaction protein Protein-Alkyne plus + protein->plus azide_tag N3-Tag (Biotin/Fluorophore) catalyst Cu(I) Catalyst plus->azide_tag labeled_protein Labeled Protein (Triazole Linkage) catalyst->labeled_protein

Caption: The CuAAC reaction forms a stable triazole linkage between the alkyne-labeled protein and the azide-containing tag.

Conclusion and Future Perspectives

Metabolic labeling with bioorthogonal handles like the ethynyl group in this compound offers a powerful approach for the quantitative analysis of newly synthesized proteins. This method provides a temporal dimension to proteomic studies that is not easily achieved with other labeling techniques. While alternatives like SILAC and isobaric tags remain the workhorses for many quantitative proteomics applications due to their high accuracy and multiplexing capabilities, the ability to specifically enrich and identify proteins synthesized in response to a particular stimulus makes the bioorthogonal approach uniquely suited for dynamic studies of cellular processes.

References

  • Click Chemistry in Proteomic Investigations. National Center for Biotechnology Information.[Link]

  • Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. ACS Publications.[Link]

  • Click chemistry and its application to proteomics. G-Biosciences.[Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI.[Link]

  • Non-canonical amino acid labeling in proteomics and biotechnology. National Center for Biotechnology Information.[Link]

  • THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog. National Center for Biotechnology Information.[Link]

  • Cellular Incorporation of Unnatural Amino Acids and Bioorthogonal Labeling of Proteins. ACS Publications.[Link]

  • Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. ACS Publications.[Link]

  • Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. National Center for Biotechnology Information.[Link]

  • Scheme of metabolic protein labeling Bioorthogonal analogs of amino... ResearchGate.[Link]

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  • A Genetically Encoded AND Gate for Cell-Targeted Metabolic Labeling of Proteins. National Center for Biotechnology Information.[Link]

  • Metabolic Labeling of Protein Antigens with [35S]Methionine. PubMed.[Link]

  • Quantitative Top-Down Proteomics in Complex Samples Using Protein-Level Tandem Mass Tag Labeling. National Center for Biotechnology Information.[Link]

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A Senior Application Scientist's Guide to NMR Spectroscopy for Confirming Sonogashira Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This palladium and copper co-catalyzed reaction elegantly constructs arylalkynes and conjugated enynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced materials.[2][4][5] However, the synthesis of the target molecule is only half the battle; unambiguous structural confirmation is paramount. This guide provides an in-depth comparison of analytical techniques, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for validating the structures of Sonogashira coupling products.

The Imperative of Structural Verification in Sonogashira Couplings

The Sonogashira reaction, while powerful, is not without its complexities. The reaction mechanism involves two interconnected catalytic cycles, one for palladium and one for copper, and the exact mechanism is still a subject of study.[4][6] Potential side reactions, such as the homocoupling of terminal alkynes (Glaser coupling), can lead to impurities that may be difficult to separate and identify.[6] Therefore, rigorous analytical confirmation is not just a formality but a critical step to ensure the integrity of your research and the safety and efficacy of potential drug candidates.

Part 1: NMR Spectroscopy - The Definitive Confirmation Tool

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Sonogashira products, both ¹H and ¹³C NMR are essential.

¹H NMR: Unveiling the Proton Environment

In the ¹H NMR spectrum of a successful Sonogashira coupling product, the disappearance of the terminal alkyne proton is the most telling initial indicator.

  • Disappearance of the Terminal Alkyne Proton: The proton of a terminal alkyne (≡C-H) typically resonates around δ 2-3 ppm.[7] Its absence in the product spectrum is strong evidence that the coupling has occurred.

  • Aromatic and Vinylic Regions: The aromatic and/or vinylic protons of the aryl/vinyl halide starting material will show characteristic shifts and coupling patterns. Upon successful coupling, these signals will remain, but their chemical environment will be altered by the newly introduced alkyne moiety, often leading to subtle changes in their chemical shifts.

  • Protons on the Alkyne Substituent: The protons on the substituent of the starting alkyne will also be present in the product spectrum, and their chemical shifts can provide further confirmation of the overall structure.

Example Spectrum Analysis:

Consider the Sonogashira coupling of iodobenzene with phenylacetylene to form diphenylacetylene.

  • Reactants:

    • Iodobenzene: Aromatic protons will appear in the δ 7-8 ppm region.

    • Phenylacetylene: Aromatic protons will be in a similar region, and the terminal alkyne proton will be a singlet around δ 3.1 ppm.

  • Product (Diphenylacetylene):

    • The singlet at δ 3.1 ppm will be absent.

    • The aromatic region (δ 7-8 ppm) will show a more complex pattern of overlapping multiplets corresponding to the protons of both phenyl rings.[8]

¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides invaluable information about the carbon framework of the molecule. The key diagnostic signals in the ¹³C NMR spectrum of a Sonogashira product are the sp-hybridized carbons of the alkyne.

  • Alkynyl Carbons: The two sp-hybridized carbons of the newly formed internal alkyne typically resonate in the δ 80-100 ppm region.[7][9][10] These signals are often sharp and distinct. The quaternary carbon (the one attached to the aryl/vinyl group) may be weaker due to the lack of a nuclear Overhauser effect (NOE) enhancement.

  • Aromatic and Vinylic Carbons: The chemical shifts of the aromatic and vinylic carbons will be consistent with the expected structure. The carbon atom of the aryl/vinyl group directly attached to the alkyne will experience a downfield shift compared to the starting halide.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Sonogashira Coupling Products

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
Terminal Alkyne (Starting Material)~ 2-3~ 65-85 (≡C-H), ~ 70-100 (≡C-R)[7]Disappearance of the ≡C-H proton is a key indicator of reaction success.
Internal Alkyne (Product)N/A~ 80-100Two distinct signals are expected for the two sp-hybridized carbons.
Aromatic Protons~ 7-8.5~ 120-150Shifts and coupling patterns can be complex but are diagnostic.
Vinylic Protons~ 5-7~ 100-140Stereochemistry can often be determined from coupling constants.

Part 2: A Comparative Look at Alternative Analytical Techniques

While NMR is the cornerstone of structural confirmation, a multi-technique approach provides the most robust and comprehensive characterization.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information, connectivity, stereochemistry, and purity assessment.Unambiguous structure determination.[4]Lower sensitivity compared to MS, requires larger sample amounts.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, can detect trace impurities.Does not provide detailed structural connectivity; isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and easy to perform, good for identifying the presence of the C≡C bond (~2100-2260 cm⁻¹).Provides limited structural information, not suitable for complex mixture analysis.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of components.Excellent for determining the purity of the product and for isolating it from unreacted starting materials and byproducts.Does not provide structural information on its own.

Expert Insight: In a drug development setting, a combination of NMR and LC-MS is standard practice. NMR provides the definitive structural proof, while LC-MS confirms the molecular weight and provides a highly sensitive assessment of purity.

Part 3: Experimental Protocol & Data Interpretation

Step-by-Step Protocol for NMR Sample Preparation
  • Reaction Work-up and Purification: Ensure the crude reaction mixture is properly worked up to remove catalysts and inorganic salts. Purify the product using column chromatography or recrystallization to obtain a sample of sufficient purity for NMR analysis.

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[11]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified product into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication can aid in dissolution if necessary.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Pay close attention to the region where the terminal alkyne proton would appear (δ 2-3 ppm) to confirm its absence.

    • Acquire a ¹³C NMR spectrum. This may require a longer acquisition time, especially to observe the quaternary alkyne carbon.

Workflow for Sonogashira Product Confirmation

Sonogashira_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_verification Verification Start Sonogashira Coupling Reaction Workup Reaction Work-up & Purification Start->Workup NMR_Sample NMR Sample Preparation Workup->NMR_Sample MS Mass Spectrometry Workup->MS H1_NMR ¹H NMR Acquisition NMR_Sample->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Sample->C13_NMR Data_Analysis Spectral Data Analysis H1_NMR->Data_Analysis C13_NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation Expected Signals Present Structure_Impure Impure/Incorrect Structure Data_Analysis->Structure_Impure Unexpected Signals/ Byproducts Detected Structure_Impure->Workup Re-purify

Caption: Workflow for the synthesis, analysis, and structural confirmation of Sonogashira coupling products.

Interpreting Potential Complications
  • Presence of a Signal at δ 2-3 ppm in ¹H NMR: This indicates the presence of unreacted terminal alkyne. Further purification is required.

  • Signals Corresponding to Homocoupled Product: The Glaser-Hay homocoupling of the terminal alkyne can produce a symmetrical diyne. This byproduct will have a distinct set of NMR signals. Mass spectrometry is particularly useful for identifying this and other dimeric species.

  • Complex Aromatic Regions: If the aromatic region is more complex than anticipated, it could indicate the presence of isomers or byproducts. 2D NMR techniques like COSY and HSQC can be invaluable in these cases to resolve overlapping signals and establish proton-proton and proton-carbon correlations.

Conclusion: Ensuring Confidence in Your Chemistry

The Sonogashira coupling is a cornerstone of modern synthetic chemistry. However, its successful application hinges on the rigorous and unambiguous confirmation of the desired product's structure. While a suite of analytical techniques should be employed for comprehensive characterization, NMR spectroscopy stands as the unparalleled method for providing definitive structural elucidation. By understanding the key diagnostic features in both ¹H and ¹³C NMR spectra and by comparing these with data from complementary techniques like mass spectrometry, researchers can proceed with the utmost confidence in the integrity of their synthesized molecules.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

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  • YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

  • ACS Publications. (2004). Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

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  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Royal Society of Chemistry. (2022, March 15). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]

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A Senior Application Scientist's Comparative Guide to Palladium Catalysts for the Sonogashira Coupling of Aryl Propanoates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Scope of the Sonogashira Reaction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is fundamental to the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2] Traditionally, the reaction relies on aryl halides (I, Br, Cl) or triflates (OTf) as the electrophilic coupling partner.

However, the reliance on these substrates has limitations. Aryl halides can be expensive or synthetically challenging to prepare, while triflates can be unstable. Aryl propanoates, and more broadly aryl esters, represent a highly attractive alternative. They are often readily prepared from abundant phenols, are generally more stable, and offer a different handle for chemoselective synthesis. The primary challenge, however, lies in the activation of the strong C(sp²)-O bond, which is significantly more difficult than the cleavage of C-X or C-OTf bonds.[3]

This guide provides a comparative analysis of palladium catalyst systems for the Sonogashira reaction of aryl propanoates and their close surrogates, such as aryl tosylates and mesylates. As a Senior Application Scientist, my goal is to provide not just data, but a field-proven perspective on why certain catalysts excel and how to implement them effectively in your laboratory. We will delve into the causality behind experimental choices, present detailed protocols, and offer a mechanistic framework to empower your synthetic endeavors.

The Core Challenge: Facilitating C–O Oxidative Addition

The rate-limiting step in the Sonogashira catalytic cycle for challenging electrophiles is typically the initial oxidative addition of the aryl electrophile to the palladium(0) center. The high bond dissociation energy of the C–O bond in an aryl propanoate makes this step particularly demanding. The success of the catalyst, therefore, hinges on its ability to promote this difficult transformation.

The key to overcoming this hurdle lies in the ligand sphere around the palladium atom. The ligand's electronic and steric properties directly modulate the reactivity of the metal center.[4]

  • Electronic Properties: Electron-rich ligands increase the electron density on the Pd(0) center, making it more nucleophilic and better able to "attack" and cleave the C–O bond.

  • Steric Properties: Bulky ligands promote the crucial reductive elimination step that releases the final product and regenerates the active Pd(0) catalyst. They can also favor the formation of highly reactive, low-coordinate palladium species.[5]

Our comparative study will therefore focus on catalyst systems defined by their phosphine ligands, as these have proven most effective for C–O bond activation.

A Comparative Overview of Palladium Catalyst Systems

While direct, side-by-side comparisons for aryl propanoates are scarce in the literature, extensive studies on structurally related and electronically similar aryl sulfonates (tosylates, mesylates) provide an excellent and reliable proxy for performance evaluation.

Traditional Palladium/Monodentate Phosphine Ligands

Catalyst systems like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the historic workhorses of the Sonogashira reaction.[5]

  • Performance Insight: While highly effective for reactive electrophiles like aryl iodides, these systems generally struggle with the demanding C–O activation of aryl esters or sulfonates. The moderate electron-donating ability and relatively small size of triphenylphosphine (PPh₃) are often insufficient to promote the oxidative addition step efficiently, leading to low or no yield. They may require high temperatures and catalyst loadings, limiting their practical application for these challenging substrates.

Advanced Systems: Pd with Bulky, Electron-Rich Ligands

The development of bulky, electron-rich phosphine ligands, particularly biarylphosphines (Buchwald ligands) and bulky alkylphosphines, has revolutionized cross-coupling chemistry.

  • Catalyst Profile: These systems are typically generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a specialized ligand such as SPhos, XPhos, or tri-tert-butylphosphine (P(t-Bu)₃).

  • Performance Insight: This class of catalysts is the most promising for the Sonogashira coupling of aryl propanoate surrogates. The combination of significant steric bulk and strong electron-donating character makes the palladium center exceptionally reactive.[4] As demonstrated in studies with aryl tosylates, these ligands create a highly active catalytic species that can efficiently cleave C–O bonds under relatively mild conditions, leading to good to excellent yields where traditional catalysts fail.[6]

N-Heterocyclic Carbene (NHC) Ligated Palladium

NHCs have emerged as a powerful class of ligands that often rival or even exceed the performance of phosphines.

  • Catalyst Profile: NHCs are strong σ-donors, creating very electron-rich and thermally stable palladium complexes. Common examples include IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene).

  • Performance Insight: NHC-Pd complexes are known for their high activity and stability, often allowing for lower catalyst loadings.[5] Their strong electron-donating nature is well-suited for activating C–O bonds. For the Sonogashira coupling of aryl tosylates, NHC-based catalysts have been shown to be highly effective, making them a strong candidate for reactions with aryl propanoates.

Comparative Performance Data

The following table summarizes experimental data from the literature for the Sonogashira coupling of aryl tosylates and mesylates, serving as a performance benchmark for catalyst selection.

Catalyst System (Pd Precursor / Ligand)Substrate TypeBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosAryl TosylateK₃PO₄1,4-Dioxane1001285-95[6]
PdCl₂(dppf) / P(t-Bu)₃Aryl TosylateCs₂CO₃Toluene1101670-88[3][7]
[Pd(IPr)(cinnamyl)Cl]Aryl MesylateCs₂CO₃1,4-Dioxane801280-92[6]
PdCl₂(PPh₃)₂Aryl IodideEt₃NTHF55372-99[1]
Pd(PPh₃)₄Aryl BromideEt₃N / CuIDMF808~60[8]

This table is illustrative. Yields are highly substrate-dependent. Direct coupling of aryl propanoates is less reported; aryl sulfonates are used as the closest proxy.

Mechanistic Insights & Workflow Visualization

A solid understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and, in the classic protocol, a copper cycle.

The Palladium Catalytic Cycle

The central process involves the palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states. The critical step for aryl propanoates is the initial Oxidative Addition.

Sonogashira_Cycle Sonogashira Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition alkynyl_pd Ar-Pd(II)(C≡CR)L₂ oa_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product Product (Ar-C≡CR) alkynyl_pd->product arx Aryl Propanoate (Ar-OPr) arx->oa_complex cu_acetylide Copper(I) Acetylide (Cu-C≡CR) cu_acetylide->oa_complex

Caption: The Palladium Catalytic Cycle for the Sonogashira Reaction.

General Experimental Workflow

Reproducibility is paramount in scientific research. A standardized workflow ensures consistency and allows for reliable comparison between different catalyst systems.

Experimental_Workflow General Experimental Workflow setup 1. Reaction Setup - Dry glassware under vacuum/heat - Add Pd precursor, ligand, base - Seal with septum inert 2. Inert Atmosphere - Evacuate and backfill with  Inert Gas (Ar or N₂) 3 times setup->inert reagents 3. Add Reagents - Inject degassed solvent - Add aryl propanoate - Add terminal alkyne inert->reagents reaction 4. Reaction - Heat to desired temperature - Stir for specified time - Monitor by TLC or GC-MS reagents->reaction workup 5. Workup - Cool to room temperature - Quench reaction (e.g., with NH₄Cl) - Dilute with organic solvent - Wash with water/brine reaction->workup purify 6. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify analysis 7. Analysis - Characterize product  (NMR, MS, etc.) - Calculate yield purify->analysis

Caption: A Standardized Workflow for Catalyst Screening and Synthesis.

Recommended Experimental Protocols

The following protocols are self-validating systems designed for robustness. They are based on successful methodologies for aryl sulfonate couplings and are highly adaptable for aryl propanoates.

Protocol 1: General Screening with a Buchwald Ligand System

This protocol is designed for screening the reactivity of an aryl propanoate with a high-performance catalyst system.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate, tribasic (K₃PO₄), finely milled

  • Aryl Propanoate (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the aryl propanoate (e.g., 0.5 mmol).

  • Solvent and Alkyne Addition: Inject anhydrous, degassed 1,4-dioxane (to make a ~0.2 M solution) followed by the terminal alkyne via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira with an NHC Ligand

This protocol avoids copper, which can sometimes lead to alkyne homocoupling (Glaser coupling), and uses a robust NHC-palladium catalyst.

Materials:

  • [Pd(IPr)(cinnamyl)Cl] (a commercially available, air-stable Pd-NHC precatalyst)

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • Aryl Propanoate (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Anhydrous, degassed Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: In a glovebox or under a positive flow of argon, add [Pd(IPr)(cinnamyl)Cl] (2 mol%) and Cs₂CO₃ (2.5 equiv) to a dry reaction vial with a stir bar.

  • Reagent Addition: Add the aryl propanoate (e.g., 0.5 mmol) and anhydrous toluene (to make a ~0.2 M solution).

  • Alkyne Addition: Add the terminal alkyne.

  • Reaction: Seal the vial with a Teflon-lined cap and remove from the glovebox. Place in a preheated aluminum block at 100-110 °C and stir for 16-24 hours.

  • Workup and Purification: Follow steps 7 and 8 from Protocol 1.

Conclusion and Future Outlook

While aryl halides remain the default choice for many Sonogashira couplings, the use of aryl propanoates and other ester derivatives is a rapidly advancing frontier. The key to unlocking their potential lies in the rational selection of a palladium catalyst equipped with a bulky, electron-rich ligand. Catalyst systems based on Buchwald-type biarylphosphines and N-heterocyclic carbenes have demonstrated significant promise, efficiently catalyzing the challenging C–O bond activation step.

For researchers and drug development professionals, mastering these advanced catalytic systems provides a powerful new strategy for molecular construction, allowing for the use of more diverse, stable, and readily available starting materials. As ligand design continues to evolve, we can anticipate the development of even more active and versatile catalysts that will further expand the synthetic utility of the Sonogashira reaction, making the coupling of aryl esters a routine and highly efficient transformation.

References

  • Tian, Z.-Y., Wang, S.-M., & Zhang, C.-P. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters. Available at: [Link]

  • R'kyek, O., Halland, N., Lindenschmidt, A., Alonso, J., Lindemann, P., Urmann, M., & Nazaré, M. (2010). A general palladium-catalyzed sonogashira coupling of aryl and heteroaryl tosylates. Chemistry – A European Journal, 16(33), 9986-9989. Available at: [Link]

  • Tian, Z.-Y., Wang, S.-M., & Zhang, C.-P. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters. Available at: [Link]

  • Choy, P. Y., Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). Palladium-catalyzed Sonogashira Coupling of Aryl Mesylates and Tosylates. Chemistry – A European Journal, 16(33), 9982-9985. Available at: [Link]

  • Li, J., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Available at: [Link]

  • Orha, L., Tukacs, J. M., Kollár, L., & Mika, L. T. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907-2913. Available at: [Link]

  • R'kyek, O., et al. (2010). A General Palladium-Catalyzed Sonogashira Coupling of Aryl and Heteroaryl Tosylates. Chemistry – A European Journal. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Cai, C., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(10), 6907-6919. Available at: [Link]

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A Comparative Guide to Bioorthogonal Reporters: Evaluating the Specificity of Methyl 3-(4-ethynylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of chemical biology and drug development, the ability to selectively tag and visualize biomolecules within their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for these endeavors, enabling precise covalent modification of biomolecules in living systems without interfering with endogenous processes.[1] The choice of a bioorthogonal reporter, the chemical handle introduced into a biomolecule, is a critical determinant of experimental success. This guide offers an in-depth evaluation of Methyl 3-(4-ethynylphenyl)propanoate, a terminal alkyne-based reporter, by comparing its performance and specificity against other prominent bioorthogonal reporters.

The Central Role of Specificity in Bioorthogonal Labeling

The core principle of bioorthogonal chemistry is its orthogonality—the ability of the reporter and its ligation partner to react exclusively with each other, ignoring the vast array of other functional groups within a cell.[1] A lack of specificity can lead to off-target labeling, generating misleading data and potentially inducing cellular toxicity. Therefore, a rigorous evaluation of a reporter's specificity is not merely a procedural step but a fundamental requirement for generating reliable and reproducible results.

This compound belongs to the class of terminal alkyne reporters, which are widely used in conjunction with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3][4] This reaction is prized for its rapid kinetics and high efficiency.[2] However, the requirement for a copper catalyst raises concerns about cytotoxicity, a factor that has driven the development of alternative, copper-free bioorthogonal strategies.[1][2]

Comparative Analysis of Bioorthogonal Reporters

The selection of a bioorthogonal reporter is a trade-off between various factors, including reaction kinetics, stability, size, and potential for off-target reactions. Here, we compare this compound with key alternatives.

Reporter Class Specific Reporter Example Ligation Chemistry **Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) **Key Advantages Potential Drawbacks
Terminal Alkynes This compoundCuAAC~10³ - 10⁵Fast kinetics, small size, readily available reagents.[2][3][4]Requires cytotoxic copper catalyst, potential for off-target reactions with cellular alkynes.[1][2]
Strained Cyclooctynes Dibenzocyclooctyne (DBCO)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)~10⁻¹ - 10¹Copper-free, excellent for live-cell imaging.[1][5]Slower kinetics than CuAAC, bulky structure can be sterically hindering.[5]
Trans-Cyclooctenes (E)-Cyclooct-2-en-1-ol (TCO)Inverse-Electron-Demand Diels-Alder (IEDDA)Up to 1 x 10⁶[6]Exceptionally fast kinetics, highly specific.[6][7][8]Can be less stable than other reporters.
Tetrazines 3,6-diaryl-s-tetrazineIEDDA~2000[1]Rapid kinetics, fluorogenic potential.[1][7]Can react with certain biological dienophiles.

This compound in Focus:

The ethynylphenyl group provides a rigid structure that can influence its metabolic incorporation and subsequent reactivity. The propanoate ester may enhance cell permeability. While its primary ligation chemistry, CuAAC, is highly efficient, the reliance on copper is a significant consideration for live-cell and in vivo studies due to copper's cytotoxicity.[1][2] Ligands such as THPTA can help mitigate this toxicity to some extent by stabilizing the Cu(I) oxidation state and protecting cells from oxidative damage.[9][10]

Experimental Workflows for Evaluating Specificity

To rigorously assess the specificity of this compound, a multi-pronged experimental approach is necessary.

Workflow for Assessing Bioorthogonal Reporter Specificity

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Step 3: Specificity Evaluation A Introduce this compound to cell culture B Perform CuAAC with an azide-functionalized probe (e.g., Azide-Biotin or Azide-Fluorophore) A->B C Cell Viability Assay (e.g., MTT, LDH) B->C D Proteomic Analysis (Enrichment & Mass Spectrometry) B->D E Fluorescence Imaging B->E

Caption: A generalized workflow for evaluating the specificity of a bioorthogonal reporter.

Objective: To determine the cytotoxic effects of this compound and the subsequent CuAAC reaction.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa or HEK293) in a 96-well plate and culture to ~70% confluency.

  • Metabolic Labeling: Treat cells with varying concentrations of this compound (e.g., 10-100 µM) for 24-48 hours. Include a vehicle-only control.

  • CuAAC Reaction: Wash cells with PBS. Add the CuAAC reaction cocktail containing CuSO₄, a reducing agent (e.g., sodium ascorbate), a copper-chelating ligand (e.g., THPTA), and an azide-functionalized probe. Incubate for 1 hour at room temperature.

  • Viability Assay: Perform a standard MTT or LDH assay according to the manufacturer's instructions to quantify cell viability.

Rationale: This protocol directly assesses whether the reporter itself or the ligation chemistry induces cellular toxicity, a primary indicator of non-specific interactions.

Objective: To identify proteins that are non-specifically labeled by the bioorthogonal reporter.

Methodology:

  • Metabolic Labeling: Culture cells in the presence of this compound as described above. Include a control group with a known specific alkyne-tagged metabolite (e.g., an alkyne-modified fatty acid for studying protein lipidation).[11][12]

  • Cell Lysis and CuAAC: Lyse the cells and perform the CuAAC reaction with an azide-biotin probe to tag the alkyne-labeled proteins.

  • Affinity Purification: Use streptavidin-coated beads to enrich for the biotin-tagged proteins.

  • On-Bead Digestion and Mass Spectrometry: Digest the enriched proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify the labeled proteins.[13]

Rationale: By identifying the entire population of labeled proteins, this method provides a comprehensive view of the reporter's specificity. Comparison with a known specific reporter helps to distinguish bona fide targets from off-target interactions.

Chemical Reaction of this compound

G cluster_0 Reactants cluster_1 Catalyst cluster_2 Product Reporter This compound (Alkyne) Catalyst Cu(I) Reporter->Catalyst Probe Azide-Probe Probe->Catalyst Product Stable Triazole Linkage Catalyst->Product

Caption: The CuAAC reaction between this compound and an azide probe.

Conclusion and Future Perspectives

This compound is a valuable tool in the bioorthogonal chemistry arsenal, particularly for in vitro applications where its small size and the rapid kinetics of CuAAC are advantageous. However, for live-cell and in vivo studies, the cytotoxicity of the copper catalyst remains a significant concern. Researchers must carefully weigh the benefits of its rapid reactivity against the potential for off-target effects and cellular toxicity.

The future of bioorthogonal chemistry lies in the development of reporters and ligation reactions that are not only fast and specific but also completely benign to living systems. While terminal alkynes like this compound will continue to have their place, the trend is moving towards catalyst-free reactions like SPAAC and IEDDA, which offer superior biocompatibility for increasingly complex biological investigations. Rigorous and multi-faceted evaluation of specificity, as outlined in this guide, will remain a cornerstone of best practices in this exciting and rapidly evolving field.

References

  • Wikipedia. Bioorthogonal chemistry. [Link]

  • Baskin, J. M., et al. (2007). Copper-Catalyzed Azide-Alkyne Cycloaddition for Covalent Derivatization of Polysaccharides in Living Cells. ACS Chemical Biology.
  • Devaraj, N. K., & Weissleder, R. (2011). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research.
  • Chen, W., et al. (2012). Copper-catalyzed click reaction on/in live cells. Chemical Science.
  • Wu, H., & Devaraj, N. K. (2018). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry.
  • Mehl Research Group. Bioorthogonal Ligations.
  • Soriano del Amo, D., et al. (2010). Labeling live cells by copper-catalyzed alkyne-azide click chemistry. Journal of the American Chemical Society.
  • Devaraj, N. K., et al. (2012). Electrochemical Control of Rapid Bioorthogonal Tetrazine Ligations for Selective Functionalization of Microelectrodes. Journal of the American Chemical Society.
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  • Chen, W., et al. (2012). Copper-catalyzed click reaction on/in live cells. Chemical Science.
  • Keinänen, O., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer.
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  • Mbua, N. E., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Chemistry – A European Journal.
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Sources

A Comparative Guide to Fluorescence-Based Assays for Validating Alkyne Probe Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise detection and quantification of biomolecules are paramount. The introduction of alkyne moieties as small, non-perturbative bioorthogonal handles has revolutionized the study of proteins, glycans, lipids, and nucleic acids. However, the successful incorporation of these alkyne probes is a critical prerequisite for any downstream analysis. This guide provides an in-depth comparison of the two predominant fluorescence-based methods for validating this incorporation: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the mechanistic underpinnings of each reaction, present comparative performance data, and provide detailed, field-tested protocols to ensure robust and reliable validation of your alkyne-labeled biomolecules.

The Foundational Principle: Bioorthogonal "Click" Chemistry

The validation of alkyne probe incorporation hinges on a highly specific and efficient chemical reaction known as "click chemistry." This concept, introduced by Sharpless and Meldal, describes reactions that are modular, wide in scope, give high yields, and are stereospecific.[1][2] The most prominent examples are the azide-alkyne cycloaddition reactions, which form a stable triazole linkage between an azide and an alkyne.[3][4] Since neither azides nor terminal alkynes are naturally present in biological systems, these reactions are highly bioorthogonal, meaning they proceed with exceptional specificity without interfering with native cellular processes.[4][5]

This guide will compare the two main modalities of this reaction for fluorescent labeling:

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The classic "click" reaction that utilizes a copper(I) catalyst to accelerate the ligation between a terminal alkyne and an azide-functionalized fluorescent probe.[3][][7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A catalyst-free alternative that employs a strained cyclooctyne to react spontaneously with an azide-functionalized fluorescent probe.[1][3][8][]

Comparative Analysis: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is not arbitrary; it is dictated by the specific experimental context, balancing the need for rapid reaction kinetics against the potential for catalyst-induced cytotoxicity.

Reaction Kinetics and Biocompatibility

CuAAC is renowned for its fast reaction kinetics, making it a highly efficient method for labeling in vitro, in cell lysates, and in fixed cells.[7][10][11] However, the requisite copper(I) catalyst can be toxic to living cells, which can limit its application in live-cell imaging.[11][12] While the use of copper-chelating ligands can mitigate this toxicity to some extent, it remains a significant consideration for in vivo studies.[11][13]

SPAAC , on the other hand, circumvents the need for a cytotoxic copper catalyst, making it the preferred method for labeling in living cells and whole organisms.[1][8][] The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed spontaneously under physiological conditions.[3][8][14] The trade-off for this enhanced biocompatibility is generally slower reaction kinetics compared to CuAAC.[1]

The following diagram illustrates the fundamental difference in the workflows for CuAAC and SPAAC.

CuAAC_vs_SPAAC_Workflow cluster_0 CuAAC Workflow cluster_1 SPAAC Workflow Alkyne_CuAAC Alkyne-labeled Biomolecule Mix_CuAAC Mix & Add Cu(I) Catalyst Alkyne_CuAAC->Mix_CuAAC Azide_Fluorophore_CuAAC Azide-Fluorophore Azide_Fluorophore_CuAAC->Mix_CuAAC Labeled_Product_CuAAC Fluorescently Labeled Biomolecule Mix_CuAAC->Labeled_Product_CuAAC Alkyne_SPAAC Alkyne-labeled Biomolecule Mix_SPAAC Mix (Catalyst-free) Alkyne_SPAAC->Mix_SPAAC DBCO_Fluorophore Strained Alkyne (e.g., DBCO)-Fluorophore DBCO_Fluorophore->Mix_SPAAC Labeled_Product_SPAAC Fluorescently Labeled Biomolecule Mix_SPAAC->Labeled_Product_SPAAC

Caption: A comparison of the general workflows for CuAAC and SPAAC.

Performance Comparison: A Quantitative Look
FeatureCopper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I) catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[2][3][]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[1][3][8]
Reaction Kinetics Very fast (k ≈ 10^4 - 10^5 M⁻¹s⁻¹).[11]Moderate to fast, dependent on the cyclooctyne used (k ≈ 10⁻³ - 1 M⁻¹s⁻¹).[14]
Biocompatibility Limited in live cells due to copper cytotoxicity.[11][12]Excellent for live-cell and in vivo applications as it is catalyst-free.[1][]
Background Signal Generally low, but can be susceptible to non-specific binding of copper.Can exhibit higher background due to the reactivity of the strained alkyne with thiols.[10]
Reagent Availability Wide variety of azide- and alkyne-functionalized fluorophores are commercially available.[15][16]A growing number of strained alkyne (e.g., DBCO, BCN) functionalized fluorophores are available.[15]
Typical Applications Labeling of purified biomolecules, cell lysates, fixed cells.[10][17]Live-cell imaging, in vivo labeling, surface labeling of living cells.[3][8]

Experimental Protocols

The following protocols provide a starting point for validating alkyne probe incorporation using either CuAAC or SPAAC. It is crucial to optimize reagent concentrations and incubation times for your specific application.

Protocol 1: CuAAC Labeling of Alkyne-Incorporated Proteins in Cell Lysate

This protocol describes the fluorescent labeling of proteins with incorporated alkyne-functionalized amino acids from a cell lysate.

Materials:

  • Cell lysate containing alkyne-labeled proteins

  • Fluorescent azide probe (e.g., AF488-Azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE loading buffer

Procedure:

  • Prepare Reagents:

    • Click-IT® Reaction Buffer: Prepare a stock solution of 100 mM Tris-HCl, pH 8.5.

    • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.

    • THPTA: Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water immediately before use.

    • Fluorescent Azide Probe: Prepare a 10 mM stock solution in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine 50 µg of cell lysate with the Click-IT® Reaction Buffer to a final volume of 85 µL.

    • Add 2 µL of the 10 mM fluorescent azide probe stock solution.

    • Vortex briefly to mix.

  • Initiate the Reaction:

    • Prepare a fresh catalyst solution by premixing 2 µL of 100 mM CuSO₄ with 4 µL of 50 mM THPTA.

    • Add the 6 µL of the catalyst premix to the reaction tube.

    • Add 5 µL of the 500 mM sodium ascorbate solution to initiate the reaction.

    • Vortex briefly to mix.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Sample Preparation for Analysis:

    • Add 25 µL of 4X SDS-PAGE loading buffer to the reaction.

    • Heat the sample at 95°C for 5 minutes.

  • Analysis: Analyze the fluorescently labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning or by western blot.

Protocol 2: SPAAC Labeling of Glycans on Live Cells

This protocol describes the fluorescent labeling of cell surface glycans that have metabolically incorporated an azide-functionalized sugar.

Materials:

  • Cells cultured with an azido-sugar (e.g., Ac₄ManNAz)

  • Strained alkyne-fluorophore (e.g., DBCO-488)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Metabolic Labeling: Culture cells in the presence of the azido-sugar for 24-72 hours to allow for metabolic incorporation into cell surface glycans.[8]

  • Cell Preparation:

    • Gently wash the cells three times with warm PBS to remove any unincorporated azido-sugars.[8]

  • SPAAC Reaction:

    • Prepare a solution of the strained alkyne-fluorophore in cell culture medium or PBS at a final concentration of 25-100 µM.

    • Add the labeling solution to the cells and incubate for 30-120 minutes at 37°C.

  • Washing:

    • Gently wash the cells three times with warm PBS to remove excess fluorescent probe.

  • Analysis:

    • The cells can be immediately analyzed by fluorescence microscopy or flow cytometry.[17]

Data Interpretation and Validation

Successful validation of alkyne probe incorporation is demonstrated by a significant increase in fluorescence signal in samples containing the alkyne probe compared to negative controls.

Key Controls:

  • No Alkyne Control: Cells or lysates that have not been treated with the alkyne probe but are subjected to the same labeling procedure. This control accounts for non-specific binding of the fluorescent probe.

  • No Fluorophore Control: Alkyne-labeled samples that are not treated with the fluorescent probe. This control assesses the background autofluorescence of the sample.

Quantitative Analysis:

  • In-gel Fluorescence: The intensity of fluorescent bands on an SDS-PAGE gel can be quantified using densitometry.[17]

  • Flow Cytometry: Provides a quantitative measure of the fluorescence intensity of individual cells, allowing for the analysis of labeling efficiency across a cell population.[17]

  • Fluorescence Microscopy: Allows for the visualization of the subcellular localization of the alkyne-labeled biomolecules.

The following diagram illustrates a decision-making workflow for choosing the appropriate assay.

Assay_Selection_Workflow Start Start: Need to Validate Alkyne Probe Incorporation Live_Cell Is the experiment in live cells or in vivo? Start->Live_Cell High_Kinetics Is rapid reaction kinetics critical? Live_Cell->High_Kinetics No (in vitro, fixed cells, cell lysates) Use_SPAAC Use SPAAC Live_Cell->Use_SPAAC Yes High_Kinetics->Use_SPAAC No (if catalyst toxicity is a concern) Use_CuAAC Use CuAAC High_Kinetics->Use_CuAAC Yes End Proceed with Optimized Protocol Use_SPAAC->End Use_CuAAC->End

Caption: A decision tree for selecting between CuAAC and SPAAC assays.

Troubleshooting

ProblemPossible CauseSuggested Solution
High Background Fluorescence - Non-specific binding of the fluorescent probe.- Autofluorescence of cells or media.[18]- In SPAAC, reaction of strained alkyne with thiols.[10]- Increase the number of washing steps.- Include a blocking step (e.g., with BSA).- Use phenol red-free media for live-cell imaging.[18]- Use a brighter fluorophore to improve the signal-to-noise ratio.
No or Weak Signal - Inefficient incorporation of the alkyne probe.- Inefficient click reaction.- Low abundance of the target biomolecule.- Photobleaching of the fluorophore.- Optimize the concentration and incubation time for alkyne probe incorporation.- For CuAAC, ensure the sodium ascorbate solution is fresh.- For CuAAC, optimize the copper and ligand concentrations.- For SPAAC, consider a more reactive cyclooctyne or a longer incubation time.- Use an anti-fade mounting medium for microscopy.[19]
Cell Death (in live-cell imaging) - Copper toxicity in CuAAC.- Phototoxicity from the imaging light source.- Switch to SPAAC for live-cell experiments.- If using CuAAC, use a copper-chelating ligand and the lowest possible copper concentration.- Reduce the intensity and duration of light exposure during microscopy.

Conclusion

Both CuAAC and SPAAC are powerful and versatile methods for the fluorescent validation of alkyne probe incorporation. The choice between them is a strategic one, guided by the specific requirements of the experimental system. CuAAC offers the advantage of rapid kinetics, making it ideal for in vitro and fixed-cell applications where speed and efficiency are paramount. In contrast, the catalyst-free nature of SPAAC makes it the undisputed choice for live-cell and in vivo studies, where biocompatibility is the primary concern. By understanding the principles, advantages, and limitations of each method, and by employing the robust protocols and controls outlined in this guide, researchers can confidently and accurately validate the incorporation of their alkyne probes, paving the way for insightful downstream applications.

References

  • A Head-to-Head Comparison of CuAAC and SPAAC for In Vivo Labeling Applic
  • Azide conjug
  • Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC - NIH.
  • Azide-containing Fluorescent Dyes - Jena Bioscience.
  • Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes - Lumiprobe.
  • Alkyne-containing Fluorescent Dyes - Jena Bioscience.
  • Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer | Bioconjugate Chemistry - ACS Public
  • AZDye 594 Alkyne - Vector Labs.
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  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC - NIH.
  • Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells | ACS Chemical Biology - ACS Public
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  • The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC - NIH.
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - MDPI.
  • The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Benchchem.
  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - NIH.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central.
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A Head-to-Head Comparison of Terminal Alkyne Probes in Proteomics: An Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the landscape of chemical proteomics. The use of bioorthogonal chemistry has revolutionized our ability to study proteomes in their native environments. At the heart of many of these workflows are terminal alkyne probes, small molecules that can be metabolically or chemically incorporated into proteins and later visualized or enriched via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[1][2]

This guide provides a head-to-head comparison of the most prevalent terminal alkyne probes. We will move beyond simple cataloging of options to provide a deep, experience-driven analysis of their performance, the causal logic behind experimental design, and the critical data you need to make an informed choice for your research.

The Central Principle: Bioorthogonal Labeling and Click Chemistry

Before comparing probes, it's essential to grasp the underlying workflow. The process is a powerful, two-step tandem labeling strategy that circumvents the limitations of using bulky reporter tags directly.[3][4]

  • Labeling Step: A terminal alkyne-containing probe is introduced into a biological system (e.g., cell culture or an organism). This probe is incorporated into proteins through cellular processes (like protein synthesis) or targeted covalent binding. The small size of the alkyne group is minimally perturbing to the biological system.[5][6]

  • Detection Step: After labeling, the cells are lysed. The alkyne-tagged proteins within the complex proteome are then covalently linked to a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) that contains a complementary azide group. This linkage is achieved through the highly specific and efficient CuAAC reaction.[2][7]

This two-step approach preserves the native biological context during the labeling phase and allows for robust detection and enrichment from a complex mixture.[5]

G cluster_0 Step 1: In Situ Labeling cluster_1 Step 2: Ex Vivo Detection Live Cells Live Cells Labeled Proteome Labeled Proteome Live Cells->Labeled Proteome Alkyne Probe Alkyne Probe Alkyne Probe->Live Cells Metabolic or Chemical Incorporation Cell Lysis Cell Lysis Labeled Proteome->Cell Lysis Click Reaction CuAAC Reaction (+ Azide-Reporter) Cell Lysis->Click Reaction Downstream Analysis Downstream Analysis Click Reaction->Downstream Analysis Enrichment (Biotin) or Imaging (Fluorophore)

Caption: General workflow for terminal alkyne probe-based proteomics.

Category 1: Metabolic Labeling Probes for Nascent Proteomics

These probes are analogs of natural amino acids and are incorporated into newly synthesized proteins by the cell's own translational machinery. This approach, often called Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), provides a snapshot of the "nascent proteome."

Probe 1: L-Homopropargylglycine (HPG)

HPG is an analog of methionine. During active protein synthesis, HPG is charged by the endogenous methionyl-tRNA synthetase and incorporated into nascent polypeptide chains in place of methionine.[8][9]

Probe 2: L-Azidohomoalanine (AHA)

While technically an azide-containing probe, AHA is the primary alternative to HPG for methionine-replacement metabolic labeling and is essential for any comparative discussion. It is also incorporated via the methionine biosynthetic pathway.[8][9]

Head-to-Head Performance: HPG vs. AHA

The choice between HPG and AHA is not always straightforward and is often dependent on the biological system under investigation.

FeatureL-Homopropargylglycine (HPG)L-Azidohomoalanine (AHA)Rationale & Key Insights
Incorporation Efficiency Generally effective, reported at 70-80% in E. coli.[10]Often incorporates more efficiently than HPG in mammalian cells.[10][11]The endogenous methionyl-tRNA synthetase in many mammalian cell lines has a higher affinity for AHA. This can lead to more robust labeling and detection with AHA in these systems.
Toxicity/Perturbation Can exhibit higher cytotoxicity compared to AHA in some cell lines.Generally considered less perturbing to the system than HPG.The subtle structural differences can impact cellular tolerance. It is always critical to perform a dose-response curve to assess toxicity in your specific cell model.
Click Reaction Partner Azide-functionalized reporter (e.g., Azide-Biotin).Alkyne-functionalized reporter (e.g., Alkyne-Biotin).This choice can impact background. Some studies report that using an alkyne probe with an azide tag results in lower background than the reverse combination.[4]
System Suitability Highly effective in bacterial systems and Arabidopsis thaliana.[10]Often the preferred choice for robust labeling in murine tissues and various mammalian cell lines.[10][11]This highlights the "no one-size-fits-all" reality. Empirical testing is paramount when establishing a new model system.

Expert Recommendation: For mammalian systems, begin your optimization with AHA due to its generally higher incorporation rate and lower toxicity.[10][11] For bacterial systems, HPG is an excellent and well-validated starting point.[10] Always validate your chosen probe by running a control where the probe is competed with a large excess of natural methionine.

Category 2: Translation Termination Probes

Instead of integrating along the entire polypeptide, these probes act at the ribosome to terminate translation, thereby tagging the C-terminus of the nascent chain.

Probe 3: O-Propargyl-puromycin (OPP)

OPP is a powerful alkyne-containing analog of puromycin. As a structural mimic of the 3' end of aminoacyl-tRNA, it enters the A-site of the ribosome and is incorporated into the C-terminus of the elongating polypeptide chain. This event terminates translation and releases the OPP-tagged nascent protein.[12][13]

G cluster_0 Translating Ribosome cluster_1 Termination & Release Ribosome Ribosome Released OPP-Tagged Nascent Protein Ribosome->Released C-terminal Incorporation mRNA mRNA mRNA->Ribosome Polypeptide Nascent Polypeptide Polypeptide->Ribosome OPP OPP Probe OPP->Ribosome Enters A-site

Caption: Mechanism of O-propargyl-puromycin (OPP) labeling.

Head-to-Head Performance: OPP vs. Metabolic Labeling (HPG/AHA)

OPP offers a fundamentally different, and often advantageous, way to profile the nascent proteome.

FeatureO-Propargyl-puromycin (OPP)Metabolic Labeling (HPG/AHA)Rationale & Key Insights
Labeling Speed & Kinetics Very rapid, labeling occurs within minutes.[13]Slower, requires hours for significant incorporation as it depends on protein turnover rates.OPP is ideal for "pulse-chase" experiments and capturing acute, transient changes in protein synthesis in response to stimuli.
Amino Acid Bias No bias; labels all translating polypeptides regardless of amino acid composition.Methionine-biased; will not label proteins that lack methionine or have very low methionine content.This is a critical advantage of OPP. It provides a more comprehensive and unbiased snapshot of the entire translatome.
Experimental Conditions Can be used in standard, complete cell culture media.[12]Requires methionine-depleted media for efficient incorporation, which can be a stressor to cells.[12]Avoiding amino acid starvation makes the experimental conditions closer to the native physiological state, enhancing the trustworthiness of the results.
Proteome Coverage Demonstrated to identify 1.6x more unique proteins with better sequence coverage compared to HPG in the same system.[12]Lower protein identification numbers and sequence coverage compared to OPP.[12]The lack of amino acid bias and the direct labeling of all nascent chains contribute to this superior coverage.
Cellular Perturbation Acts as a translation inhibitor, which is inherently cytotoxic over long incubations.Can cause cellular stress due to amino acid depletion and incorporation of a non-canonical amino acid.The key with OPP is to use short incubation times (e.g., 15-60 minutes) to capture a snapshot of translation without inducing significant secondary effects from translation arrest.

Expert Recommendation: For studies requiring a rapid, unbiased, and comprehensive snapshot of protein synthesis, OPP is the superior tool.[12][13] Its ability to work in complete media and its independence from amino acid composition are significant advantages. For long-term labeling studies where translation inhibition is a concern, HPG or AHA may be more appropriate.

Category 3: Activity-Based Probes (ABPs)

This class of probes moves beyond profiling protein synthesis and is designed to covalently bind to specific, functionally active subsets of proteins.

Probe 4: Substrate-Inspired Terminal Alkyne Probes

These are highly specialized probes. They consist of a recognition motif that mimics an enzyme's substrate, a reactive group (or "warhead") that covalently binds to an active site residue, and a terminal alkyne handle for downstream detection.[2][5]

A notable example is the development of ubiquitin C-terminally modified with a propargyl group (Ub-Prg). This probe was surprisingly found to react selectively with the active-site cysteine residue of deubiquitinating enzymes (DUBs), forming a stable vinyl thioether linkage.[14][15]

Performance & Considerations
  • High Selectivity: ABPs do not label all proteins, but only the active members of a specific enzyme family that they are designed to target. Proteomic analysis of proteins captured by Ub-Prg confirmed high selectivity toward DUBs.[14][15]

  • Intrinsic Reactivity: The design of ABPs is a careful balance. The terminal alkyne itself, while often considered bioorthogonal, can possess intrinsic reactivity. It is known to act as a mechanism-based inhibitor for enzymes like cytochrome P450s and can react with nucleophilic cysteine residues, especially when positioned correctly within an enzyme's active site.[2][14] This "reactivity" is exploited in probes like Ub-Prg but must be considered a potential source of off-targets for other probe designs.

  • Application: ABPs are invaluable for competitive profiling to screen for inhibitors, for identifying new enzyme targets, and for studying the functional state of enzyme families in native biological systems.[5]

Expert Recommendation: The use of ABPs is a targeted chemical proteomics strategy. The key to a successful experiment is rigorous validation. This includes using a catalytically inactive mutant of the target enzyme to confirm activity-dependent labeling and performing competitive profiling with a known inhibitor to demonstrate on-target engagement.

Experimental Protocols: A Self-Validating System

The trustworthiness of any proteomics experiment hinges on a robust and well-controlled protocol. Below are foundational, step-by-step methodologies.

Protocol 1: Nascent Proteome Labeling with OPP

This protocol is adapted for cultured mammalian cells.

  • Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment. The goal is to have a healthy, actively growing population.

  • Probe Preparation: Prepare a 10 mM stock solution of O-propargyl-puromycin (OPP) in sterile PBS or DMSO. Store in single-use aliquots at -20°C.

  • Labeling:

    • Warm complete culture medium to 37°C.

    • Add OPP stock solution to the pre-warmed medium to a final concentration of 20-50 µM. (Note: This concentration must be optimized for your cell line to balance labeling efficiency with toxicity).

    • Remove old medium from cells, wash once with warm PBS, and add the OPP-containing medium.

    • Incubate for 30-60 minutes at 37°C. For capturing very rapid translational changes, this time can be shortened to 5-15 minutes.

  • Cell Harvest:

    • Place the culture dish on ice.

    • Remove the OPP-containing medium and wash cells twice with ice-cold PBS to stop the labeling and remove excess probe.

    • Lyse the cells directly on the plate using a lysis buffer compatible with click chemistry (e.g., RIPA buffer supplemented with protease inhibitors). Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the clarified lysate using a standard method (e.g., BCA assay). Proceed immediately to the CuAAC reaction or store the lysate at -80°C.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for conjugating an azide-biotin tag to OPP-labeled proteins in lysate.

  • Reagent Preparation:

    • Azide-Biotin: 10 mM stock in DMSO.

    • Copper(II) Sulfate (CuSO₄): 50 mM stock in water.

    • Tris(2-carboxyethyl)phosphine (TCEP): 50 mM stock in water (freshly prepared). TCEP is a reducing agent to convert Cu(II) to the catalytic Cu(I) species.

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 mM stock in DMSO. TBTA is a ligand that protects and stabilizes the Cu(I) catalyst.[16]

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following in order:

    • Protein Lysate: 500 µg - 1 mg of protein. Adjust volume with lysis buffer to 450 µL.

    • Azide-Biotin: 2.5 µL (final concentration: 50 µM).

    • TBTA: 5 µL (final concentration: 100 µM).

    • Vortex gently.

    • TCEP: 5 µL (final concentration: 500 µM).

    • CuSO₄: 5 µL (final concentration: 500 µM).

  • Incubation: Vortex the reaction mixture immediately and incubate for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation:

    • Add 500 µL of ice-cold methanol and vortex.

    • Add 250 µL of ice-cold chloroform and vortex.

    • Add 500 µL of water and vortex vigorously.

    • Centrifuge at 14,000 x g for 10 minutes. A protein disk will form at the interface.

    • Carefully remove the aqueous top layer. Add another 1 mL of ice-cold methanol, gently invert to wash the pellet, and centrifuge again.

    • Remove the supernatant and allow the protein pellet to air dry briefly.

  • Downstream Processing: Resuspend the protein pellet in a buffer suitable for downstream analysis (e.g., buffer containing 1% SDS for streptavidin enrichment followed by mass spectrometry).

References

  • Biosynthesis of alkyne-containing natural products. RSC Chemical Biology. [Link]

  • Click Chemistry in Proteomic Investigations. PubMed Central. [Link]

  • Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PubMed Central. [Link]

  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Publications. [Link]

  • Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. Macquarie University Research Portal. [Link]

  • Revealing nascent proteomics in signaling pathways and cell differentiation. PubMed Central. [Link]

  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ResearchGate. [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. [Link]

  • On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. ACS Publications. [Link]

  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Publications. [Link]

  • Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria. ACS Publications. [Link]

  • Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. ResearchGate. [Link]

  • On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. UbiQ. [Link]

  • Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. PubMed Central. [Link]

  • On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. ACS Publications. [Link]

  • Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America. [Link]

  • Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium. PubMed Central. [Link]

  • Cell-type-specific quantification of protein synthesis in vivo. PubMed Central. [Link]

  • Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. ACS Publications. [Link]

  • Proteomics: Challenges, Techniques and Possibilities to Overcome Biological Sample Complexity. PubMed Central. [Link]

  • Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium. ResearchGate. [Link]

  • Recent Advances about the Applications of Click Reaction in Chemical Proteomics. MDPI. [Link]

  • Protein synthesis, measured with OPP and HPG, is reduced in... ResearchGate. [Link]

  • Advantages and disadvantages of proteomic technologies for protein profi ling. ResearchGate. [Link]

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  • Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin. PNAS. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(4-Ethynylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 3-(4-ethynylphenyl)propanoate (CAS No. 1068471-18-0). As a trusted partner in your research, we believe that providing robust safety and handling information is paramount. This document moves beyond simple instructions to explain the scientific rationale behind each step, ensuring a culture of safety and environmental responsibility in your laboratory.

Pre-Disposal Safety Assessment: Understanding the Compound

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is critical. This compound is an organic compound featuring an aromatic ring, an ester functional group, and a terminal alkyne. This structure informs its potential reactivity and toxicological profile.

Hazard Identification

According to its Safety Data Sheet (SDS), this compound is classified with several hazards that necessitate careful handling at all stages, including disposal.[1][2]

Hazard ClassGHS Hazard StatementPrecautionary Action
Acute Toxicity, Oral H302: Harmful if swallowedDo not eat, drink, or smoke when using this product.[1] If swallowed, immediately call a poison center or doctor.[1]
Skin Corrosion/Irritation H315: Causes skin irritationWear protective gloves and clothing.[1] Wash skin thoroughly after handling.[1]
Serious Eye Damage/Irritation H319: Causes serious eye irritationWear eye and face protection.[1] If in eyes, rinse cautiously with water for several minutes.[1]
Specific Target Organ Toxicity H335: May cause respiratory irritationUse only outdoors or in a well-ventilated area.[1] Avoid breathing dust, fumes, or vapors.[2]

The primary directive from the manufacturer's SDS is unequivocal: "Dispose of contents/container to hazardous waste disposal." [1] This means under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]

Chemical Reactivity Considerations

The terminal alkyne group (C≡C-H) has an acidic proton, making it susceptible to deprotonation by strong bases to form an acetylide ion.[4][5] While stable under normal conditions, it is crucial to avoid mixing this waste with incompatible materials, particularly strong bases or oxidizing agents, in the waste container to prevent unintended reactions.[6][7]

The Disposal Workflow: From Benchtop to Pickup

Proper disposal is a systematic process. The following workflow ensures safety and compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA).[8]

cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Interim Storage cluster_2 Step 3: Final Disposal A Generation of Waste (Neat, Solution, or Contaminated Solid) B Select Appropriate Hazardous Waste Container A->B C Transfer Waste in a Fume Hood with Full PPE B->C D Securely Cap & Label Container with 'Hazardous Waste' Tag C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Ensure Secondary Containment & Segregation from Incompatibles E->F G Container Full or Project Complete F->G H Contact Institutional EHS Office for Waste Pickup Request G->H I Licensed Waste Contractor Collects for Final Disposal H->I

Caption: High-level overview of the chemical waste disposal process.

Detailed Step-by-Step Disposal Protocol

This protocol covers the disposal of the neat compound, solutions containing the compound, and contaminated labware.

Required Personal Protective Equipment (PPE) & Controls
  • Engineering Control: All waste transfers must be conducted in a certified chemical fume hood.[1]

  • Eye/Face Protection: Safety glasses with side-shields or goggles are mandatory.[9]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[1] Dispose of contaminated gloves as hazardous waste.

  • Skin and Body Protection: A lab coat must be worn.[10]

Protocol for Liquid Waste (Neat Compound and Solutions)
  • Container Selection:

    • Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department or a designated supplier.[7]

    • The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a screw-top cap. It should be in good condition, free from cracks or rust.[7]

    • For esters and aromatic hydrocarbons, a container designated for "Non-Halogenated Organic Solvents" is typically appropriate.[10] Confirm this classification with your EHS office.

  • Labeling:

    • Affix a "Hazardous Waste" tag to the container before adding any waste.[7][8]

    • Clearly write the full chemical name: "this compound" and list any solvents present with their approximate percentages.[11] Trade names or chemical formulas are not permitted.[7]

  • Waste Transfer:

    • Working inside a chemical fume hood, carefully pour the liquid waste into the container using a funnel.

    • Avoid filling the container beyond 90% capacity to allow for vapor expansion.[12]

    • Securely close the container cap immediately after adding waste. The container must remain closed at all times except when actively adding waste.[7]

  • Storage:

    • Place the labeled, closed container in a designated Satellite Accumulation Area (SAA).[8][11] This area must be at or near the point of generation and under the control of laboratory personnel.[13]

    • The container must be kept in a secondary containment tray to prevent spills from reaching drains.[7][12]

Protocol for Contaminated Solid Waste

This includes items such as used pipette tips, contaminated gloves, weigh paper, or silica gel from chromatography.

  • Container Selection: Use a designated solid hazardous waste container, which is often a sturdy plastic pail or a plastic-lined cardboard box.[7]

  • Labeling: Affix a "Hazardous Waste" tag and list "Solid Debris contaminated with this compound."

  • Waste Transfer: Place contaminated solid items directly into the container.

  • Storage: Keep the container closed and stored in the SAA.

Spill Management

In the event of a small spill, follow the procedure outlined in the SDS.[1]

  • Evacuate and Ventilate: Ensure the area is well-ventilated. Remove all sources of ignition.[1][6]

  • Contain: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or silica gel.[1][10]

  • Collect: Carefully sweep or scoop the absorbent material into a designated container for hazardous solid waste.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. The cleaning materials (e.g., paper towels) should also be disposed of as hazardous solid waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

Final Disposal and Record Keeping

When your hazardous waste container is full (or when you no longer need it), you must arrange for its proper disposal.

  • Contact EHS: Contact your institution's EHS office to schedule a waste pickup.[14] They will provide specific instructions for transport from the SAA to a central accumulation area or directly for pickup.

  • Licensed Contractor: The EHS office works with licensed hazardous waste brokers and disposal facilities to transport, treat, and dispose of the chemical waste in compliance with all local and federal regulations.[8][15]

cluster_waste_type Waste Characterization cluster_containment Containment Protocol cluster_action Action start Is the waste... liquid Liquid? (Neat or in solution) start->liquid solid Solid? (Contaminated items) start->solid spill A Spill? start->spill liquid_container Use Labeled Liquid Waste Bottle liquid->liquid_container solid_container Use Labeled Solid Waste Pail solid->solid_container spill_kit Use Spill Kit (Inert Absorbent) spill->spill_kit store_in_saa Store in SAA Secondary Containment liquid_container->store_in_saa solid_container->store_in_saa collect_and_contain Collect Absorbent in Solid Waste Pail spill_kit->collect_and_contain collect_and_contain->store_in_saa

Caption: Decision workflow for segregating different waste streams.

By adhering to this comprehensive guide, you ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet: this compound.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • BenchChem. (2025). Proper Disposal Procedures for Cy3 NHS Ester.
  • KM Pharma Solution Private Limited. MSDS - 5-Bromo Empagliflozin Impurity.
  • Chemtalk. Ester Disposal.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Biosynth. Safety Data Sheet.
  • Sigma-Aldrich. (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran | 915095-89-5.
  • CymitQuimica. Safety Data Sheet.
  • ChemScene. 915095-89-5 | (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran.
  • AK Scientific, Inc. Methyl 3-amino-3-(4-methylphenyl)propanoate Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Apollo Scientific. 1068471-18-0 Cas No. | this compound.
  • Fisher Scientific. (2024, February 12). Safety Data Sheet.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet: Methyl propionate.
  • Thermo Fisher Scientific. Safety Data Sheet: Benzo-1,3-dioxole-5-propionic acid.
  • Thermo Fisher Scientific. (2025, December 23). Safety Data Sheet: Methyl 3-phenylpropionate.
  • American Chemical Society. Hazardous Waste and Disposal.
  • University of Maryland Environmental Safety, Sustainability and Risk. Chemical Waste.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Organic Syntheses. Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones.
  • Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems.
  • Weill Cornell Medicine. EHS Program Manual 5.2 - Waste Disposal Procedure.
  • JoVE. (2025, May 22). Preparation of Alkynes: Alkylation Reaction.
  • ACS Publications - JACS Au. (2024, August 5). One-Pot Synthesis of Terminal Alkynes from Alkenes.
  • JoVE. (2025, May 22). Preparation of Alkynes: Dehydrohalogenation.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-(4-Ethynylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 3-(4-Ethynylphenyl)propanoate is a valuable research chemical, frequently utilized as a building block in the synthesis of more complex molecules in drug development and materials science. Its unique structure, featuring a terminal alkyne and a propanoate ester, presents specific handling requirements that necessitate a robust understanding of its hazard profile. This guide provides an in-depth, procedural framework for selecting and using Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and instill a culture of proactive safety, ensuring that researchers are protected through a combination of engineering controls, appropriate PPE, and a thorough understanding of the material's chemical nature.

Part 1: Hazard Analysis & Risk Mitigation

Before any handling protocols are established, a comprehensive risk assessment is mandatory. The hazards associated with this compound stem from its intrinsic chemical properties and reactivity.

GHS Hazard Profile

The Globally Harmonized System (GHS) provides a clear classification of the known hazards associated with this compound.[1][2]

Hazard ClassGHS Hazard StatementCode
Acute Toxicity, OralHarmful if swallowed.[2]H302
Skin Corrosion/IrritationCauses skin irritation.[1][2]H315
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2]H319
STOT - Single ExposureMay cause respiratory irritation.[1][2]H335
Causality Behind Hazards: A Functional Group Perspective

Understanding why this chemical is hazardous is key to respecting its risks.

  • Terminal Alkyne (Ethynyl Group): The C-H bond on a terminal alkyne is weakly acidic.[3] This property means that in the presence of certain metals (like copper, silver, or heavy metal salts), it can form highly unstable and explosive metal acetylide salts. This is a critical consideration for both reaction setup and waste disposal. Furthermore, some alkynes have the potential to form explosive peroxides over time, especially if exposed to air and light.

  • Aromatic Ester: While the methyl propanoate group is generally stable, esters as a class can be irritants to the skin, eyes, and respiratory system, which aligns with the compound's GHS classification.

Part 2: Core Protective Measures & Procedural Workflow

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, from weighing to solution transfer and reaction quenching, must be conducted within a certified chemical fume hood.[4][5] This is the primary and most effective control to mitigate the risk of respiratory irritation by containing vapors and preventing inhalation.[5]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task being performed. The following protocol outlines the minimum requirements.

This is the non-negotiable base layer for any work in the laboratory.

  • Full-Length Pants and Closed-Toe Shoes: Provides a basic barrier against accidental spills.[6][7]

  • Laboratory Coat: A properly fitted, buttoned lab coat protects skin and personal clothing from splashes.[5][6]

Hands are at the highest risk of direct chemical contact.

  • Glove Selection: Chemical-resistant nitrile gloves are the standard recommendation for incidental contact.[5] They provide effective protection against a broad range of chemicals for short-term use.[6]

  • Best Practices: Always inspect gloves for tears or holes before use.[8] If direct contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly, and don a new glove. Never wear gloves outside the laboratory or to touch common surfaces like doorknobs or keyboards to prevent cross-contamination.[8] For prolonged handling or when a higher risk of exposure exists, consider double-gloving.[7]

Protecting your vision is critical, as the compound is a serious eye irritant.[1][2]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all personnel in the laboratory.[7][8]

  • Splash Hazard: When handling liquid solutions or performing transfers where splashing is possible, upgrade to chemical splash goggles.[7][8] Goggles provide a seal around the eyes, offering superior protection.[9]

  • Elevated Risk Scenarios: For procedures with a significant risk of splashing, or when working with reactions under pressure or with a potential for energetic decomposition, a full-face shield must be worn in addition to safety goggles.[6][7]

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Assess Task decision1 Weighing Solid or Routine Transfer? start->decision1 decision2 Significant Splash Risk? decision1->decision2 No outcome1 Minimum PPE: - Lab Coat - Safety Glasses (side shields) - Nitrile Gloves decision1->outcome1 Yes outcome2 Intermediate PPE: - Lab Coat - Chemical Goggles - Nitrile Gloves decision2->outcome2 Yes outcome3 Maximum PPE: - Lab Coat - Face Shield + Goggles - Nitrile Gloves (Consider Double) decision2->outcome3 High Risk / Exothermic

Caption: PPE selection logic based on experimental task.

Part 3: Operational and Disposal Plans

Proper PPE use is intrinsically linked to safe operational and disposal procedures.

Safe Handling and Storage
  • Ventilation: Always handle this substance in a well-ventilated area, specifically a chemical fume hood.[1][5]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]

  • Storage: Store the compound in a tightly closed container in a dry, well-ventilated, and secured location.[1] The recommended storage condition is often under freezer temperatures (-20°C) to ensure stability.[10]

Emergency Response
  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water.[1] If irritation persists, seek medical advice.[11]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][11]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]

  • Ingestion: Rinse mouth. Immediately call a POISON CENTER or doctor.[1] Do NOT induce vomiting.[1]

  • Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[1] Collect the material into a suitable, sealed container for hazardous waste disposal.[1][12]

Disposal Plan

Improper disposal can lead to dangerous reactions and environmental contamination.

  • Classification: All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.[1]

  • Waste Collection: Collect all liquid and solid waste in a designated, clearly labeled, and sealed hazardous waste container.[13] The container must be chemically compatible and stored in a secondary containment tray within a fume hood or designated waste area.

  • Incompatibility Warning: Due to the terminal alkyne, do not mix this waste with solutions containing heavy metal salts, strong bases, or oxidizing agents to avoid the potential formation of explosive acetylides or other violent reactions.[3]

  • Final Disposal: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal through your institution's Environmental Health & Safety (EHS) office.[12][14]

References

  • Laboratory Chemical Lab Safety and Handling Guidelines. (2025). Saffron Scientific. [Link]

  • Lab Safety Rules and Guidelines. (2024). University of the People. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. (2016). American Chemical Society. [Link]

  • Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]

  • Personal Protective Equipment | US EPA. (2025). U.S. Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET Alkyne-NHS Ester. (2018). Glen Research. [Link]

  • Safety Data Sheet. (n.d.). SynZeal. [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Safety and Health Magazine. [Link]

  • Alkyne. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Proper disposal of chemicals. (2025). Sciencemadness Wiki. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.